molecular formula C24H24N2O7 B607508 Fmoc-PEG1-NHS ester CAS No. 1807521-05-6

Fmoc-PEG1-NHS ester

カタログ番号: B607508
CAS番号: 1807521-05-6
分子量: 452.5 g/mol
InChIキー: BGPXUJXGIVJFGP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Fmoc-PEG1-NHS ester is a PEG derivative containing an Fmoc-protected amine and an NHS ester. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O7/c27-21-9-10-22(28)26(21)33-23(29)11-13-31-14-12-25-24(30)32-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPXUJXGIVJFGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101112382
Record name Propanoic acid, 3-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807521-05-6
Record name Propanoic acid, 3-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807521-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101112382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Bridging Peptides and Payloads with Precision

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fmoc-PEG1-NHS Ester: Structure, Properties, and Application

In the landscape of bioconjugation and drug development, the precise and stable linkage of molecules is paramount. Polyethylene glycol (PEG) linkers have become the gold standard for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, enhancing solubility, and reducing immunogenicity. The this compound represents a unique and powerful tool in this field. It is a heterobifunctional linker that incorporates three key chemical motifs:

  • Fluorenylmethyloxycarbonyl (Fmoc) group: A well-known protecting group, particularly in solid-phase peptide synthesis (SPPS), which is stable under acidic conditions but readily cleaved by a base like piperidine.

  • Single Ethylene Glycol Unit (PEG1): A short, hydrophilic spacer that provides a defined length and improves the solubility of the resulting conjugate without the polydispersity issues of longer PEG chains.

  • N-Hydroxysuccinimide (NHS) Ester: A highly reactive functional group that efficiently forms stable amide bonds with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue.

This guide, prepared from the perspective of a senior application scientist, provides an in-depth exploration of the molecular profile, reaction mechanics, and practical applications of this compound, offering field-proven insights to guide your research and development efforts.

Section 1: Molecular Profile of this compound

Understanding the fundamental physicochemical properties of a reagent is the first step toward its successful implementation. The this compound is designed for precision, offering a discrete length and specific reactivity.

Chemical Structure

The molecule's structure is central to its function, combining the amine-reactive NHS ester with the base-labile Fmoc protecting group through a short, hydrophilic PEG spacer.

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.
Physicochemical Properties

The properties summarized below are critical for experimental design, including calculating molar equivalents, selecting appropriate solvents, and ensuring reagent stability.

PropertyValueSource
Chemical Name Fmoc-N-amido-PEG1-NHS esterBroadPharm
Molecular Formula C₂₁H₁₈N₂O₆BroadPharm
Molecular Weight 394.38 g/mol BroadPharm
CAS Number 166410-33-9BroadPharm
Appearance White to off-white solidBroadPharm
Solubility Soluble in DMF, DMSO, DCMBroadPharm
Purity Typically ≥95% by NMR/LC-MSBroadPharm

Section 2: The Chemistry of Conjugation: Mechanism and Critical Parameters

The core utility of this compound lies in its ability to react with primary amines. However, achieving high efficiency and specificity requires a firm grasp of the underlying reaction mechanism and the environmental factors that govern it.

The Amine-NHS Ester Reaction Mechanism

The NHS ester is an activated ester. The succinimidyl group is an excellent leaving group, facilitating a nucleophilic acyl substitution reaction with a primary amine. This process results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

G Figure 2. NHS Ester Reaction Mechanism cluster_reactants Reactants cluster_products Products R_NH2 Primary Amine (e.g., Lysine) Amide_Bond Stable Amide Bond (Fmoc-PEG1-Conjugate) R_NH2->Amide_Bond Nucleophilic Attack NHS_Ester This compound NHS_Ester->Amide_Bond NHS_Byproduct NHS Byproduct NHS_Ester->NHS_Byproduct Leaving Group G Figure 3. Protein Conjugation Workflow A 1. Prepare Protein in PBS (pH 7.4) C 3. Add Molar Excess of NHS Ester to Protein A->C B 2. Prepare Fresh Fmoc-PEG1-NHS Ester Stock in DMSO B->C D 4. Incubate Reaction (1-2 hours, Room Temp) C->D E 5. Quench Reaction (e.g., add Tris or Glycine) D->E F 6. Purify Conjugate (Size Exclusion Chromatography) E->F G 7. Characterize Product F->G

Figure 3. Protein Conjugation Workflow
  • Reaction Stoichiometry: Calculate the required volume of the NHS ester stock solution. A 5- to 20-fold molar excess of the linker over the protein is a common starting point for optimization.

  • Initiate Reaction: Add the calculated volume of the NHS ester stock to the protein solution while gently vortexing.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching (Optional but Recommended): To stop the reaction and consume any unreacted NHS ester, add a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of ~50 mM. Incubate for 15-30 minutes.

Purification

The final reaction mixture contains the desired conjugate, unreacted protein, hydrolyzed linker, and quenching agent. Purification is essential.

  • Size Exclusion Chromatography (SEC): This is the most common and effective method. It separates molecules based on size, efficiently removing the small molecular weight byproducts from the much larger protein conjugate.

Section 5: Characterization of Conjugates

Confirmation of successful conjugation is a critical final step.

  • SDS-PAGE: A successful conjugation will result in an increase in the molecular weight of the protein. This can be visualized as a shift to a higher position on a Coomassie-stained SDS-PAGE gel compared to the unmodified protein control.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a definitive confirmation of conjugation by showing the mass of the protein plus the mass of one or more attached Fmoc-PEG1 linkers (376.38 Da, accounting for the loss of the NHS group).

  • UV-Vis Spectroscopy: The Fmoc group has a characteristic absorbance maximum around 301 nm. While protein absorbance at 280 nm can interfere, the presence of a peak or shoulder at 301 nm can be indicative of successful conjugation.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]

Fmoc-PEG1-NHS Ester: A Technical Guide to its Mechanism of Action and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Core Architecture: Deconstructing the Functionality of Fmoc-PEG1-NHS Ester

This compound is a meticulously designed molecule comprising three distinct functional moieties, each contributing to its versatility in bioconjugation.[1][2] Understanding the role of each component is fundamental to harnessing its full potential.

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: Serving as a temporary protecting group for amines, the Fmoc moiety is characterized by its stability under acidic conditions and its selective lability to mild bases, most notably piperidine.[3][4] This property is crucial for sequential and site-specific modifications in complex synthetic schemes, such as solid-phase peptide synthesis.[4]

  • PEG1 (Polyethylene Glycol) Linker: The single polyethylene glycol unit acts as a hydrophilic spacer.[5][6] This PEG linker enhances the aqueous solubility of the molecule and the resulting bioconjugate, a critical attribute when working with biological macromolecules.[7][8] Furthermore, it provides spatial separation between conjugated entities, which can mitigate steric hindrance and help preserve their biological function.[8][9]

  • NHS (N-hydroxysuccinimide) Ester: This functional group is the reactive component for amine coupling.[10][11] It readily reacts with primary and secondary amines on biomolecules like proteins and peptides to form stable and irreversible amide bonds.[12][13] This reaction is most efficient in the pH range of 7.2 to 8.5.[11][14]

This compound: A Tripartite Structure Fmoc Fmoc Group (Base-Labile Amine Protection) PEG1 PEG1 Linker (Hydrophilic Spacer) Fmoc->PEG1 NHS_Ester NHS Ester (Amine-Reactive Moiety) PEG1->NHS_Ester

Caption: The three key functional components of the this compound molecule.

The Two-Stage Mechanism of Action: Conjugation and Deprotection

The utility of this compound is realized through a sequential, two-stage process that allows for controlled and directional bioconjugation.[14]

Stage 1: Amine-Reactive Conjugation via the NHS Ester

The initial step involves the covalent attachment of the this compound to a target biomolecule through the reaction of the NHS ester with a primary amine.[14] This is a nucleophilic acyl substitution reaction.[10][12]

  • Nucleophilic Attack: An unprotonated primary amine on the target molecule (e.g., the ε-amine of a lysine residue) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[12][13]

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.[12][13]

  • Amide Bond Formation: The intermediate collapses, leading to the departure of the N-hydroxysuccinimide leaving group and the formation of a stable amide bond.[12][13]

The reaction is highly pH-dependent. At a pH below 7, the amine is protonated and non-nucleophilic, slowing the reaction.[12][15] Above pH 8.5-9, the competing hydrolysis of the NHS ester becomes significant, reducing conjugation efficiency.[11][14]

NHS Ester Reaction with a Primary Amine Reactants Biomolecule-NH₂ Fmoc-PEG-NHS Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Fmoc-PEG-Biomolecule (Amide Bond) N-hydroxysuccinimide Intermediate->Products Leaving Group Departure

Caption: The mechanism of NHS ester-mediated amine conjugation.

Stage 2: Fmoc Deprotection to Reveal a Reactive Amine

Following successful conjugation, the Fmoc group can be removed to expose a primary amine, which can then be used for subsequent modifications.[5][6]

  • Base-Mediated Cleavage: The Fmoc group is cleaved by treatment with a mild base, typically 20% piperidine in a solvent like dimethylformamide (DMF).[16][17]

  • β-Elimination: The base abstracts the acidic proton on the fluorene ring system, initiating a β-elimination reaction.[14][17]

  • Liberation of the Amine: This results in the release of a dibenzofulvene-piperidine adduct and the free primary amine on the PEG linker.[4][17]

This deprotection is generally rapid and efficient at room temperature.[3][18]

Field-Proven Experimental Protocols

The following protocols provide a robust framework for the use of this compound.

Handling and Storage
  • Moisture Sensitivity: this compound is moisture-sensitive and should be stored at -20°C with a desiccant.[19][20]

  • Reagent Preparation: Allow the vial to equilibrate to room temperature before opening to prevent condensation.[19][21] Solutions of the NHS ester should be prepared immediately before use in an anhydrous solvent like DMSO or DMF, as the NHS ester readily hydrolyzes.[19][22] Do not prepare stock solutions for storage.[19][21]

Protocol for Protein Conjugation

Materials:

  • Protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[19]

  • This compound

  • Anhydrous DMSO or DMF[15]

  • Quenching buffer (e.g., 1 M Tris or glycine, pH 7.2)[11]

  • Desalting column or dialysis equipment for purification.[19]

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[21] Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction.[19][20]

  • NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[19][20]

  • Conjugation: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution.[12][19] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[19][20]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[19][20]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[11][12]

  • Purification: Remove excess reagent and byproducts via a desalting column or dialysis.[19][20]

Protocol for Fmoc Deprotection

Materials:

  • Fmoc-PEG-conjugated biomolecule

  • 20% piperidine in DMF[16][18]

  • Purification equipment

Procedure:

  • Reaction Setup: If the conjugate is in an aqueous buffer, it may require solvent exchange into DMF.

  • Deprotection: Add the 20% piperidine in DMF solution to the conjugate and incubate for approximately 5-10 minutes at room temperature.[4][16]

  • Purification: Purify the deprotected conjugate to remove piperidine and the dibenzofulvene adduct.

Quantitative Data Summary

ParameterRecommended Value/RangeRationaleSource
NHS Ester Reaction pH 7.2 - 8.5Balances amine nucleophilicity and NHS ester hydrolysis.[11][14]
NHS Ester Reaction Temperature 4°C - Room TemperatureLower temperatures can minimize hydrolysis and protein degradation.[12]
NHS Ester to Amine Molar Excess 10- to 20-foldDrives the reaction towards completion.[12][19]
Fmoc Deprotection Reagent 20% Piperidine in DMFEfficient and rapid cleavage of the Fmoc group.[16][18]
NHS Ester Hydrolysis Half-life at pH 7.0, 0°C 4 - 5 hoursDemonstrates the importance of using freshly prepared solutions.[11]
NHS Ester Hydrolysis Half-life at pH 8.6, 4°C 10 minutesHighlights the increased rate of hydrolysis at higher pH.[11]

Conclusion

This compound is a highly effective heterobifunctional linker that enables a controlled, sequential approach to bioconjugation. By leveraging the distinct reactivities of the NHS ester and the Fmoc-protected amine, researchers can construct complex, well-defined biomolecular architectures. A thorough understanding of the underlying reaction mechanisms and adherence to optimized protocols are paramount to achieving successful and reproducible outcomes in the development of novel therapeutics, diagnostics, and research tools.

References

A comprehensive list of references is available upon request.

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to NHS Ester Reactivity with Primary Amines

Abstract

N-Hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, providing a robust and efficient method for covalently modifying primary amines on proteins, peptides, and other biomolecules.[1] This guide offers a comprehensive exploration of the underlying chemistry, reaction kinetics, and critical parameters governing the success of NHS ester conjugations. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals to achieve reproducible, high-efficiency bioconjugation outcomes.

The Core Principle: Nucleophilic Acyl Substitution

The utility of NHS esters lies in their ability to form stable, irreversible amide bonds with primary amines under mild, aqueous conditions, which helps preserve the native structure and function of sensitive biomolecules.[1][] The reaction targets two primary locations on proteins: the α-amine at the N-terminus of the polypeptide chain and the ε-amine on the side chain of lysine residues.[1][3]

The fundamental reaction is a nucleophilic acyl substitution . The unprotonated primary amine (R-NH₂) acts as a potent nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable amide bond.[][4]

G cluster_0 NHS Ester Reaction Mechanism reagents R'-NHS (NHS Ester) + R-NH₂ (Primary Amine) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products R'-CO-NH-R (Stable Amide Bond) + NHS (Leaving Group) intermediate->products Collapse & Release

Caption: The reaction mechanism of an NHS ester with a primary amine.

The Critical Balance: Aminolysis vs. Hydrolysis

The success of any NHS ester conjugation hinges on maximizing the desired reaction with the amine (aminolysis) while minimizing a significant competing side reaction: hydrolysis.[4][5] In aqueous solutions, water can also act as a nucleophile, attacking the NHS ester. This leads to the formation of an unreactive carboxylic acid, effectively consuming the labeling reagent.[5][6]

The efficiency of the conjugation is therefore a kinetic race between these two processes. While primary amines are generally stronger nucleophiles than water, the vast molar excess of water in the reaction buffer makes hydrolysis a formidable competitor.[6] Controlling the reaction conditions to favor aminolysis is the primary goal of any well-designed protocol.

G NHS Active NHS Ester Conjugate Desired Product: Stable Amide Conjugate NHS->Conjugate Aminolysis (Desired Reaction) Hydrolyzed Side Product: Inactive Carboxylic Acid NHS->Hydrolyzed Hydrolysis (Competing Reaction) Amine Primary Amine (e.g., Protein) Water Water (H₂O)

Caption: The competition between desired aminolysis and undesired hydrolysis.

Mastering the Reaction: Key Experimental Parameters

Controlling the reaction environment is paramount. The interplay of pH, buffer composition, temperature, and concentration dictates the outcome.

pH: The Master Variable

The pH of the reaction buffer is the single most critical factor influencing NHS ester chemistry.[1] It exerts a dual, opposing effect on the reaction components:

  • Amine Nucleophilicity: A primary amine must be in its unprotonated, neutral state (R-NH₂) to be nucleophilic. At acidic or neutral pH, amines are predominantly protonated (R-NH₃⁺), rendering them unreactive.[4][5][7] As the pH increases into the alkaline range, more of the amine population becomes deprotonated and reactive.

  • Ester Stability: The rate of NHS ester hydrolysis increases dramatically with rising pH.[1][6][8]

This dynamic necessitates a compromise. The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5 .[1][][8] This range is sufficiently alkaline to ensure a reactive concentration of deprotonated amines while keeping the rate of hydrolysis manageable.

Caption: The pH-dependent trade-off in NHS ester reactions.

Buffers and Solvents

The choice of buffer is a self-validating step. Using the wrong buffer guarantees failure.

  • Incompatible Buffers: Buffers containing primary amines, such as Tris and glycine, are fundamentally incompatible.[1][8][9] They will compete with the target molecule for reaction with the NHS ester, effectively quenching the reaction and drastically reducing labeling efficiency.[9]

  • Recommended Buffers: Amine-free buffers are essential. Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly and successfully used.[1][8][9]

Many NHS esters have poor aqueous solubility and must first be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9][10] It is critical to use anhydrous, high-purity solvents, as water content will hydrolyze the ester before it is even added to the reaction, and amine contaminants in low-quality DMF will consume the reagent.[10][11] The final concentration of the organic solvent in the reaction mixture should typically be kept below 10% to prevent denaturation of the target protein.[1]

Temperature and Incubation Time

The reaction can be performed at temperatures ranging from 4°C to room temperature.[4]

  • Room Temperature (20-25°C): Allows for shorter incubation times, typically 30-60 minutes.[4]

  • 4°C (On Ice): Slows both the aminolysis and hydrolysis rates, requiring longer incubation times (2 hours to overnight).[4][7] This can be advantageous for particularly sensitive proteins that may lose activity at room temperature.

Stoichiometry and Concentration

To drive the reaction to completion and overcome the competing hydrolysis, a molar excess of the NHS ester reagent is typically used, often ranging from 10- to 20-fold over the amount of the target biomolecule.[4][5] The optimal ratio may need to be determined empirically depending on the protein's reactivity and the desired degree of labeling.

Data Presentation: Quantitative Insights

To aid in experimental design, the following tables summarize key quantitative data.

Table 1: Stability of NHS Esters as a Function of pH

This table illustrates the significant impact of pH on the hydrolytic stability of a typical NHS ester in aqueous buffer. As the pH increases, the rate of hydrolysis accelerates, resulting in a shorter half-life for the reactive ester.

pHTemperatureApproximate Half-lifeSource(s)
7.00°C4-5 hours[8][12][13]
7.0Ambient~7 hours[3][4]
8.04°C~1 hour[4]
8.64°C10 minutes[8][12]
9.0Room Temp.Minutes[1][3]
Table 2: Recommended Buffers for NHS Ester Reactions

This table provides a list of commonly used, compatible buffers for NHS ester conjugation reactions.

BufferTypical ConcentrationRecommended pH RangeSource(s)
Phosphate-Buffered Saline (PBS)1X7.2 - 7.4[1][9]
Sodium Bicarbonate0.1 M8.3 - 8.5[9][10]
Sodium Borate50 mM8.5[8][9]
HEPES50 - 100 mM7.2 - 8.5[1][8][9]

Experimental Protocols: A Self-Validating Workflow

The following protocols provide a robust framework for protein labeling. Each step is designed to ensure the integrity of the reagents and the reaction conditions.

G start Start prep_protein 1. Prepare Protein Solution in Amine-Free Buffer (e.g., PBS, pH 7.4-8.5) start->prep_protein react 3. Perform Conjugation (Add NHS stock to protein) Incubate RT or 4°C prep_protein->react prep_nhs 2. Prepare NHS Ester Stock (10 mM in anhydrous DMSO/DMF) Prepare immediately before use prep_nhs->react quench 4. Quench Reaction (Add Tris or Glycine) Incubate 15-30 min react->quench purify 5. Purify Conjugate (Gel Filtration / Dialysis) quench->purify end End: Purified Conjugate purify->end

Caption: A typical experimental workflow for NHS ester bioconjugation.

Protocol 1: General Protein Labeling
  • Prepare Protein Solution:

    • Dissolve or exchange the protein into an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[10][14]

    • Causality: This step removes any incompatible buffer components (like Tris) and establishes the optimal pH for the reaction.

  • Prepare NHS Ester Stock Solution:

    • Allow the vial of solid NHS ester reagent to fully equilibrate to room temperature before opening.[3][6]

    • Causality: This critical step prevents atmospheric moisture from condensing on the cold powder, which would cause immediate hydrolysis and inactivation.[6]

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of ~10 mM.[1][5] Do not prepare and store stock solutions in aqueous buffers.[6]

  • Perform the Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved NHS ester stock solution to the protein solution while gently stirring or vortexing.[1][5] The volume of organic solvent should not exceed 10% of the total reaction volume.[1]

    • Causality: The molar excess drives the reaction equilibrium toward the desired product, outcompeting hydrolysis. Limiting the organic solvent preserves protein structure.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[1][8] Protect light-sensitive reagents (e.g., fluorescent dyes) from light.

  • Quench the Reaction:

    • Stop the reaction by adding a quenching reagent, such as Tris buffer, to a final concentration of 20-50 mM.[15]

    • Incubate for an additional 15-30 minutes at room temperature.[4][15]

    • Causality: This step is essential to consume any unreacted NHS ester, preventing non-specific labeling of other molecules in downstream applications and ensuring a defined, stable final product.[15][16]

Protocol 2: Purification of the Conjugate
  • Select Purification Method:

    • The most common method for purifying proteins from small molecules (like unreacted label, hydrolyzed ester, and NHS) is size-exclusion chromatography, often using a pre-packed desalting column.[1][4] Dialysis is also an effective alternative.[1]

    • Causality: This physically separates the large protein conjugate from the small, unreacted components based on molecular weight, yielding a pure product.

  • Execute Purification:

    • Equilibrate the desalting column with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Apply the quenched reaction mixture to the column.

    • Collect the fractions containing the purified protein conjugate, which will elute first.

Conclusion

NHS ester chemistry offers a powerful and versatile tool for the selective modification of primary amines in biomolecules.[17] Its successful application is not merely procedural but requires a deep understanding of the underlying chemical principles. By carefully controlling the reaction parameters—most notably pH and buffer composition—to favor aminolysis over the competing hydrolysis reaction, researchers can achieve high-efficiency, reproducible conjugations. The self-validating protocols and causal explanations provided in this guide serve as a robust foundation for scientists in research and drug development to harness the full potential of this indispensable bioconjugation technique.

References

  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Cline, G. W., & Hanna, S. B. (1988). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Journal of Organic Chemistry, 53(15), 3583–3586. Retrieved from [Link]

  • True Geometry. (n.d.). Describe the importance of quenching unreacted NHS ester after the conjugation reaction, and what are some common quenching agents?. Retrieved from [Link]

  • G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]

  • Cline, G. W., & Hanna, S. B. (1988). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry, 53(15), 3583–3586. Retrieved from [Link]

  • Zhang, C., et al. (2022). Selective N-terminal modification of peptides and proteins: Recent progresses and applications. Chinese Chemical Letters, 33(1), 89-98. Retrieved from [Link]

  • Wang, Y., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 26(23), 7349. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Hydroxysuccinimide. Retrieved from [Link]

  • Wagner, M. J., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(46), 14023–14032. Retrieved from [Link]

  • Navarrete-Perea, J., et al. (2018). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Journal of Proteome Research, 17(10), 3560–3571. Retrieved from [Link]

  • Wagner, M. J., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition Between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed. Retrieved from [Link]

  • Koniev, O., & Wagner, A. (2015). Preparation of activated NHS-esters and their reaction with.... ResearchGate. Retrieved from [Link]

  • Mohapatra, S., et al. (2020). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 638, 339-361. Retrieved from [Link]

  • Jackson, M. A., et al. (2022). Selectivity and stability of N-terminal targeting protein modification chemistries. Chemical Science, 13(44), 13133-13141. Retrieved from [Link]

  • Cline, G. W., & Hanna, S. B. (1988). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. ACS Publications. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]

  • Lim, S. I., & Ting, A. Y. (2012). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Methods in Molecular Biology, 832, 115-127. Retrieved from [Link]

  • Reddit. (2019). If an amino acid has NH3+ for its side chain (Lysine), is the "amino group" always the N-terminal and never the side chain?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). How to tell the difference between lysine and the N-terminal amino acid in DNP labeling?. Retrieved from [Link]

Sources

Solubility and stability of Fmoc-PEG1-NHS ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of Fmoc-PEG1-NHS Ester

Abstract

This compound is a heterobifunctional crosslinker integral to modern bioconjugation, drug delivery, and Proteolysis Targeting Chimera (PROTAC) development.[1][2][3] Its unique structure, comprising an amine-reactive N-hydroxysuccinimide (NHS) ester, a hydrophilic polyethylene glycol (PEG) spacer, and a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protected amine, offers a versatile platform for sequential conjugations.[1][4] However, the very reactivity that makes this molecule valuable also renders it susceptible to degradation, primarily through hydrolysis of the NHS ester and premature cleavage of the Fmoc group. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the physicochemical principles governing the solubility and stability of this compound. It offers field-proven best practices, detailed experimental protocols, and an explanation of the causality behind these procedures to empower researchers to achieve maximal efficiency, reproducibility, and confidence in their experimental outcomes.

Core Physicochemical Properties

Understanding the molecular architecture of this compound is fundamental to its correct application. Each functional moiety has a distinct role that dictates the molecule's behavior in different chemical environments.

  • Fmoc Group: A bulky, hydrophobic protecting group that masks a primary amine. It is stable under acidic conditions but is readily cleaved by bases, most commonly secondary amines like piperidine.[5][6]

  • PEG Spacer: A single ethylene glycol unit that imparts hydrophilicity, which can increase the solubility of the entire molecule or the resulting conjugate in aqueous media.[4][7]

  • NHS Ester: An activated ester highly reactive towards primary amines (e.g., the N-terminus of proteins or the ε-amino group of lysine residues) between pH 7.2 and 8.5.[5][8] This reactivity is, however, challenged by a competing hydrolysis reaction.[9]

Table 1: Physicochemical Characteristics of this compound
PropertyValueSource(s)
IUPAC Name 2,5-dioxopyrrolidin-1-yl 3-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoate[4]
CAS Number 1807521-05-6[2][4]
Molecular Formula C₂₄H₂₄N₂O₇[2][4]
Molecular Weight ~452.46 g/mol [1][2][4]
Appearance White to off-white solid[4]

Solubility: Principles and Best Practices

The solubility of this compound is a function of its constituent parts. While the PEG linker enhances water compatibility, the larger Fmoc and NHS ester groups confer significant organic character. This duality requires a specific strategy for preparing the reagent for use in the predominantly aqueous environments of bioconjugation.

Causality of Solubility Behavior

Direct dissolution of the solid ester into an aqueous buffer is strongly discouraged. This approach exposes the moisture-sensitive NHS ester to a high molar concentration of water, initiating rapid hydrolysis before the desired reaction with the target amine can occur.[10] The recommended and validated method is to first prepare a concentrated stock solution in a suitable water-miscible, anhydrous organic solvent.[8][11] This stock can then be added in a small volume to the aqueous reaction mixture, minimizing the concentration of the organic solvent (typically <10%) to avoid denaturation of biological targets like proteins.[12]

Table 2: Solubility of this compound in Common Laboratory Solvents
SolventSolubility & RemarksSource(s)
Dimethyl Sulfoxide (DMSO) Soluble. Widely used for preparing high-concentration stock solutions. Anhydrous grade is essential.[4][11][13]
Dimethylformamide (DMF) Soluble. Another common choice for stock solutions. Must be anhydrous and amine-free, as degraded DMF contains dimethylamine which can react with the NHS ester and cleave the Fmoc group.[5][13]
Aqueous Buffers Sparingly soluble. Direct dissolution is not recommended due to rapid hydrolysis. The PEG spacer aids solubility of the final conjugate.[4][10][12]
Experimental Protocol 1: Preparation of a Concentrated Stock Solution

This protocol ensures the integrity of the reagent by minimizing exposure to moisture.

  • Equilibration: Allow the sealed vial of solid this compound to equilibrate to ambient room temperature for at least 20 minutes before opening. This is a critical step to prevent atmospheric moisture from condensing onto the cold powder.[11][13]

  • Solvent Preparation: Use a syringe with a needle to withdraw the required volume of anhydrous DMSO or DMF. Employing a "balloon technique" with nitrogen or argon to maintain positive pressure in the solvent bottle is best practice to preserve its anhydrous state.

  • Dissolution: Weigh the desired amount of this compound in a separate, dry tube. Add the anhydrous solvent to the solid to achieve the target concentration (e.g., 10 mg/mL or ~22 mM).

  • Mixing: Cap the tube and vortex gently until the solid is completely dissolved.

  • Usage and Storage: This stock solution should be used immediately for the highest reactivity.[11] If short-term storage is necessary, aliquot the solution into single-use volumes in tightly sealed, low-retention tubes, purge with argon or nitrogen, and store at -20°C or -80°C for no more than a few months.[13] Avoid repeated freeze-thaw cycles.

Diagram 1: Recommended Workflow for Reagent Preparation

cluster_prep Preparation Phase (Dry Environment) cluster_reaction Reaction Phase (Aqueous) A 1. Equilibrate sealed vial to room temperature B 2. Weigh solid reagent into dry tube A->B C 3. Add anhydrous DMSO/DMF B->C D 4. Vortex to dissolve C->D E 5. Add small aliquot of stock to aqueous reaction buffer D->E Immediate Use F 6. Proceed with conjugation E->F

Caption: Workflow for preparing this compound for conjugation.

Stability: A Multifactorial Challenge

The chemical stability of this compound is governed by two key vulnerabilities: the hydrolysis of the NHS ester and the base-catalyzed cleavage of the Fmoc group. Managing these liabilities is paramount for successful conjugation.

The NHS Ester: The Race Against Hydrolysis

In an aqueous environment, the NHS ester is subject to two competing nucleophilic attacks: the desired reaction with a primary amine (aminolysis) and the undesired reaction with water or hydroxide ions (hydrolysis).[9][10] While primary amines are stronger nucleophiles than water, the vast molar excess of water in reaction buffers makes hydrolysis a significant and unavoidable side reaction.[9]

Diagram 2: Competing Reaction Pathways for the NHS Ester

cluster_desired Desired Pathway: Aminolysis cluster_competing Competing Pathway: Hydrolysis NHS Fmoc-PEG-NHS Ester Product Fmoc-PEG-NH-Target (Stable Amide Bond) NHS->Product pH 7.2-8.5 Byproduct Fmoc-PEG-COOH (Inactive Carboxylic Acid) NHS->Byproduct Increases with pH Amine Target-NH₂ (Primary Amine) Water H₂O / OH⁻ (Water / Hydroxide) cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_end 3. Termination & Purification A Prepare Protein: Buffer exchange into amine-free buffer (e.g., PBS, pH 7.5-8.3) C Add 10-20 fold molar excess of reagent stock to protein solution A->C B Prepare Reagent: Make fresh stock solution in anhydrous DMSO (Protocol 1) B->C D Incubate: 30-60 min at Room Temp OR 2-4 hours at 4°C C->D E Quench (Optional): Add 1M Tris buffer to scavenge unreacted ester D->E F Purify: Size-exclusion chromatography or dialysis to remove excess reagent and byproducts E->F

Caption: Step-by-step workflow for a typical bioconjugation reaction.

Experimental Protocol 3: Conjugation of this compound to a Protein
  • Protein Preparation: Ensure the protein of interest is in an appropriate amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.3). [11]If the protein is in a buffer containing Tris or other primary amines, it must be exchanged via dialysis or a desalting column.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO as described in Protocol 1. [8][14]Do not store aqueous dilutions.

  • Conjugation Reaction: a. While gently stirring the protein solution, add a 10- to 20-fold molar excess of the NHS ester stock solution. [8]The optimal ratio may need to be determined empirically. b. Ensure the final DMSO concentration remains below 10% of the total reaction volume. c. Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C. [11]4. Quenching (Optional but Recommended): To stop the reaction and hydrolyze any remaining active NHS ester, add a quenching buffer with a primary amine (e.g., 1 M Tris-HCl, pH 7.4) to a final concentration of 50-100 mM. [14]Incubate for 15 minutes.

  • Purification: Remove unreacted this compound and the hydrolyzed byproduct from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against a suitable buffer. [8]

Quality Control and Purity Assessment

The success of any conjugation experiment relies on the quality of the starting material. Given the susceptibility of this compound to hydrolysis, assessing its purity is a critical, self-validating step, especially if the reagent has been stored for an extended period.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A reversed-phase HPLC (RP-HPLC) method can separate the active NHS ester from its hydrolyzed carboxylic acid byproduct. By comparing the peak area of the active ester to the total peak area (active + hydrolyzed), one can determine the percentage of active reagent remaining. [9][15]* Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation power of HPLC with the identification capabilities of mass spectrometry. It can be used to confirm the identity of the main peak as the correct product and to identify the mass of impurity peaks, confirming, for example, the presence of the hydrolyzed form. [15]

Conclusion

This compound is a powerful tool for chemical biology and drug development, but its bifunctional reactivity demands a rigorous and informed approach to handling. The core principles for success are immutable: the absolute exclusion of moisture during storage and handling, the use of anhydrous amine-free solvents for stock solutions, and the precise control of pH and temperature during conjugation. By understanding the chemical causality behind these principles and implementing the validated protocols described herein, researchers can mitigate reagent degradation, ensure the integrity of their experiments, and achieve consistent, high-efficiency conjugations.

References

  • CD Bioparticles. This compound. CD Bioparticles. Available from: [Link]

  • Biopharma PEG. Fmoc-NH-PEG1-COOH, 1654740-73-4. Biopharma PEG Scientific Inc. Available from: [Link]

  • JenKem Technology. MATERIAL SAFETY DATA SHEET. JenKem Technology. Available from: [Link]

  • AxisPharm. Fmoc-PEG-NHS ester. AxisPharm. Available from: [Link]

  • Cline, G. W., & Hanna, S. B. (1988). Kinetics and Mechanisms of the Aminolysis of N-Hydroxysuccinimide Esters in Aqueous Buffers. The Journal of Organic Chemistry, 53(15), 3583-3586. Available from: [Link]

  • Lee, L. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. Available from: [Link]

  • Cline, G. W., & Hanna, S. B. (1987). The Aminolysis of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Journal of the American Chemical Society, 109(10), 3087-3091. Available from: [Link]

  • Mallet, S., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2686. Available from: [Link]

  • Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 19(8), 11956-11973. Available from: [Link]

  • Mondal, S., & Bera, S. (2020). Screening of Fmoc deprotection on standard amino acids and esters. ResearchGate. Available from: [Link]

  • Fields, G. B., & Lauer-Fields, J. L. (2002). Methods for Removing the Fmoc Group. In: Peptide Synthesis and Applications. Springer Protocols Handbooks. Humana Press. Available from: [Link]

  • ResearchGate. Stability of NHS esters of mPEG5k under accelerated conditions. ResearchGate. Available from: [Link]

  • Al-Ghabeish, M., & Al-Achi, A. (2002). The effects of packaging on the stability of a moisture sensitive compound. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 57(5), 339-342. Available from: [Link]

  • Koumbogle, K., et al. (2022). Effect of moisture on solid state stability. ResearchGate. Available from: [Link]

  • Worrell, B. T., et al. (2013). 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. Bioconjugate Chemistry, 24(9), 1564-1568. Available from: [Link]

  • Arora, N., et al. (2021). The Impact of Moisture on the Stability and Degradation of Perovskites in Solar Cells. IntechOpen. Available from: [Link]

Sources

An In-Depth Technical Guide to Fmoc-PEG1-NHS Ester for Beginners

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fmoc-PEG1-NHS ester is a heterobifunctional crosslinker featuring three key components: a base-labile Fmoc protecting group, a single polyethylene glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This unique combination of functional groups makes it a versatile tool in bioconjugation, peptide synthesis, and drug delivery. This guide provides a foundational understanding of the molecule's chemistry, its mechanism of action, core applications, and detailed, field-proven protocols for its use. It is designed for researchers, scientists, and drug development professionals who are new to this reagent and seek both theoretical knowledge and practical, actionable methodologies.

Section 1: Foundational Concepts in Bioconjugation

Before delving into the specifics of this compound, it is crucial to understand the fundamental principles that underpin its utility.

Amine-Reactive Chemistry: The Role of NHS Esters Primary amines (–NH₂), found at the N-terminus of proteins and on the side chains of lysine residues, are abundant and readily accessible targets for covalent modification.[1][2][3] N-hydroxysuccinimide (NHS) esters are among the most widely used reagents for targeting these amines due to their high reactivity and ability to form stable amide bonds under physiological to slightly alkaline conditions.[1][2][4][5]

The PEG Spacer: Enhancing Physicochemical Properties Polyethylene glycol (PEG) is a hydrophilic polymer widely used in pharmaceutical applications.[6] The process of attaching PEG chains, known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of molecules.[7][] Even a short PEG spacer, like the single unit in this compound, increases the hydrophilicity and solubility of the molecule and its conjugates in aqueous media.[9][10] This modification can also extend a drug's plasma half-life and reduce immunogenicity by creating a "stealth" effect that helps evade the immune system.[6][7][11]

Protecting Groups: The Function of Fmoc In complex chemical syntheses, it is often necessary to temporarily block a reactive functional group to prevent unwanted side reactions. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[12] It serves as a temporary protecting group for amines and is prized for its lability under mild basic conditions (e.g., piperidine), which allows for its removal without cleaving the growing peptide from its solid support.[12][13]

Section 2: Chemical Profile of this compound

This compound is a heterobifunctional linker, meaning it has two different reactive groups, allowing for sequential conjugation reactions.[14]

  • Fmoc Group: Protects a primary amine. It is removed using a base, typically piperidine, to reveal a free amine for subsequent conjugation.[10][15]

  • PEG1 Linker: A short, hydrophilic spacer that enhances solubility.[9][10]

  • NHS Ester: Reacts with primary amines to form stable amide bonds.[10][15]

PropertyValueSource
Chemical Formula C₂₄H₂₄N₂O₇[10][14]
Molecular Weight 452.46 g/mol [10][14]
CAS Number 1807521-05-6[10][14]
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO[16]
Storage -20°C for long-term storage (months to years)[10]

Section 3: Mechanism of Action: The Amine Reaction

The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[17][18]

  • Nucleophilic Attack: The unprotonated primary amine (R-NH₂) acts as a nucleophile and attacks the carbonyl carbon of the NHS ester.

  • Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, releasing the N-hydroxysuccinimide (NHS) group and forming a highly stable amide bond between the target molecule and the PEG linker.[17][18]

The efficiency of this reaction is critically dependent on pH. The ideal pH range is typically 7.2 to 8.5.[5][16]

  • Below pH 7: Primary amines are protonated (R-NH₃⁺), making them non-nucleophilic and drastically slowing the reaction.[17]

  • Above pH 9: The NHS ester becomes increasingly susceptible to hydrolysis (reaction with water), which competes with the desired amine reaction and reduces conjugation efficiency.[5][17]

reaction_mechanism reagents Fmoc-PEG-NHS Ester + Target-NH₂ (Primary Amine) intermediate Tetrahedral Intermediate (Unstable) reagents->intermediate Nucleophilic Attack (pH 7.2-8.5) products Fmoc-PEG-Amide-Target + NHS (Leaving Group) intermediate->products Collapse & NHS Release

Caption: Reaction of this compound with a primary amine.

Section 4: Core Applications

The unique structure of this compound lends itself to several key applications in research and drug development.

  • Solid-Phase Peptide Synthesis (SPPS): It can be used to introduce a hydrophilic PEG spacer at the N-terminus of a synthetic peptide. After the peptide chain is assembled, the final Fmoc group is removed, and the this compound is coupled to the newly freed N-terminal amine.

  • Surface Modification: The NHS ester can be used to immobilize the molecule onto surfaces functionalized with primary amines (e.g., amine-coated slides or nanoparticles). Subsequent removal of the Fmoc group exposes a primary amine on the surface, which can then be used to conjugate other molecules.

  • Linker Technology for ADCs: In the development of antibody-drug conjugates (ADCs), this molecule can serve as an initial building block. The NHS ester attaches the linker to the antibody via lysine residues, and the Fmoc-protected amine provides a handle for adding the cytotoxic payload after deprotection.[15]

Section 5: Detailed Experimental Protocols

Protocol 1: N-terminal PEGylation of a Resin-Bound Peptide in SPPS

This protocol describes how to add a PEG spacer to the N-terminus of a peptide synthesized on a solid support.

Materials:

  • Peptide-bound resin (e.g., Wang or Rink Amide resin)[19][20]

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF (v/v)[19][21]

  • Coupling reagents: HCTU or HBTU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvent: Dichloromethane (DCM)

  • Kaiser test kit

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[20]

  • Final Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 15-30 minutes to remove the N-terminal Fmoc group.[19] Drain and repeat once for 5 minutes.[21]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[22]

  • Prepare Coupling Solution: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent like HCTU (3-5 eq.) in DMF. Add DIPEA (6-10 eq.).

  • Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Confirmation (Kaiser Test): Take a small sample of beads and perform a Kaiser test. A negative result (beads remain yellow) indicates the absence of free primary amines and a successful coupling reaction.

  • Final Steps: The resin is now ready for cleavage and purification or further modification after removing the new Fmoc group.

spss_workflow start Start: Peptide-Resin with N-terminal Fmoc swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash with DMF deprotect->wash1 couple 4. Couple this compound (with HCTU/DIPEA) wash1->couple wash2 5. Wash with DMF/DCM couple->wash2 confirm 6. Kaiser Test for Completion wash2->confirm end_node End: PEGylated Peptide-Resin confirm->end_node

Caption: Workflow for N-terminal PEGylation of a peptide on resin.

Protocol 2: Labeling a Protein with this compound

This protocol details the conjugation of the linker to primary amines (lysine side chains) on a protein in solution.

Materials:

  • Purified protein (e.g., antibody) in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.[17]

  • This compound

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)[16]

  • Quenching solution: 1M Tris-HCl or Glycine, pH 7.5

  • Purification equipment: Desalting column (size-exclusion chromatography) or dialysis cassette.

Methodology:

  • Buffer Exchange: Ensure the protein is in a suitable amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing Tris or glycine must be avoided as they will compete in the reaction.[17]

  • Prepare Reagent Stock: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[22]

  • Calculate Molar Excess: Determine the molar ratio of crosslinker to protein. A 10- to 20-fold molar excess of the NHS ester is a common starting point for optimization.[17]

  • Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[17] Longer incubation at a lower temperature can sometimes improve selectivity and reduce protein degradation.

  • Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[17] This will consume any unreacted NHS ester.

  • Purify Conjugate: Remove unreacted crosslinker and the NHS byproduct using a desalting column or by dialysis against a suitable storage buffer.[17]

  • Characterization: Confirm successful conjugation using techniques like SDS-PAGE (which will show a shift in molecular weight) or Mass Spectrometry.

protein_labeling_workflow start Start: Purified Protein in Amine-Free Buffer prepare_reagent 1. Prepare Fresh This compound Stock start->prepare_reagent react 2. Add Molar Excess of Reagent to Protein prepare_reagent->react incubate 3. Incubate (RT or 4°C) react->incubate quench 4. Quench Reaction (Tris or Glycine) incubate->quench purify 5. Purify Conjugate (SEC or Dialysis) quench->purify characterize 6. Characterize Product (SDS-PAGE, MS) purify->characterize end_node End: Purified Protein-PEG-Fmoc Conjugate characterize->end_node

Caption: Workflow for labeling a protein with this compound.

Section 6: Troubleshooting and Expert Considerations

  • Low Conjugation Efficiency:

    • Cause: Hydrolysis of the NHS ester. This is accelerated by non-anhydrous solvents or high pH.

    • Solution: Always prepare the NHS ester stock solution fresh in anhydrous DMSO or DMF. Ensure the reaction pH does not exceed 8.5. Consider increasing the molar excess of the reagent.

  • Reagent Purity:

    • Cause: Degradation of the NHS ester during storage.

    • Solution: Store the reagent at -20°C in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation.

  • Protein Aggregation:

    • Cause: Modification of lysine residues can alter the protein's surface charge and lead to aggregation.

    • Solution: Optimize the molar ratio of the crosslinker to the protein. Perform the reaction at a lower protein concentration or at 4°C. Include stabilizing excipients in the buffer if compatible with the reaction.

  • Fmoc Deprotection Issues (SPPS):

    • Cause: Incomplete removal of the Fmoc group can block subsequent coupling.

    • Solution: Ensure the deprotection solution (20% piperidine/DMF) is fresh. For "difficult" sequences, a longer deprotection time or a double deprotection step may be necessary.[23]

Section 7: Conclusion

This compound is a powerful and versatile heterobifunctional linker that serves as a valuable tool for beginners and experts alike. By understanding the distinct roles of its Fmoc, PEG, and NHS ester components, researchers can strategically apply it to a wide range of applications, from modifying synthetic peptides to constructing complex bioconjugates for drug delivery. The key to success lies in careful control of reaction conditions, particularly pH, and the use of appropriate analytical techniques to validate each step of the process.

Section 8: References

  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC. (2024). PubMed Central.

  • The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. (n.d.). MDPI.

  • An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. (n.d.). Benchchem.

  • PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. (2025). Unknown Source.

  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024). PubMed.

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research.

  • PEGylated Drugs: Definition, Structure, Classification and Benefits. (n.d.). BOC Sciences.

  • N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides.

  • Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments.

  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. (n.d.). Benchchem.

  • (PDF) Methods for Removing the Fmoc Group. (2025). ResearchGate.

  • This compound. (n.d.). CD Bioparticles.

  • A Head-to-Head Comparison of Amine-Reactive Crosslinkers for Researchers and Drug Development Professionals. (n.d.). Benchchem.

  • This compound | 1807521-05-6 | HXC52105. (n.d.). Biosynth.

  • Amine-Reactive Crosslinker Overview. (n.d.). Creative Proteomics.

  • Methods for Removing the Fmoc Group. (n.d.). Unknown Source.

  • A Researcher's Guide to Amine-Reactive Crosslinkers: NHS Esters vs. The Alternatives. (n.d.). Benchchem.

  • Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.

  • Fmoc-PEG-NHS ester. (n.d.). AxisPharm.

  • This compound | CAS# 1807521-05-6 | Fmoc PEG Linker. (n.d.). MedKoo Biosciences.

  • Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - CL.

  • Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes. (n.d.). Analytical Chemistry - ACS Publications.

  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. (n.d.). Lumiprobe.

  • A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. (n.d.). NIH.

  • NHS ester PEG. (n.d.). AxisPharm.

  • This compound | 1807521-05-6. (n.d.). ChemicalBook.

  • Fmoc-NH-PEG1-CH2COOH, 260367-12-2. (n.d.). BroadPharm.

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Unknown Source.

  • Fmoc Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments.

  • The Strategic Application of Fmoc-Protected PEG Linkers in Advanced Bioconjugation and Drug Development. (n.d.). Benchchem.

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.

  • Methods and protocols of modern solid phase peptide synthesis. (n.d.). ResearchGate.

  • Fmoc Solid-Phase Peptide Synthesis. (2015). PubMed.

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Introduction to amine-reactive PEGylating reagents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Amine-Reactive PEGylating Reagents

Authored by a Senior Application Scientist

Introduction: The Rationale and Impact of PEGylation

In the realm of biopharmaceuticals, the modification of proteins, peptides, and other biomolecules with polyethylene glycol (PEG), a process termed PEGylation, has become a cornerstone technology.[1] The covalent attachment of these non-toxic, non-immunogenic, and highly water-soluble polymer chains can dramatically improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[2][3] The primary benefits of PEGylation include a significantly increased circulatory half-life by reducing renal clearance and protecting against proteolytic degradation, decreased immunogenicity, and enhanced solubility and stability.[4][5] These advantages have translated into numerous successful therapeutic products on the market, underscoring the importance of mastering this bioconjugation technique.[6]

This guide provides an in-depth exploration of amine-reactive PEGylating reagents, the most common class used for modifying biomolecules. We will delve into the underlying chemistry, provide a comparative analysis of available reagents, present a detailed experimental protocol, and discuss the critical post-reaction characterization techniques essential for success in research and drug development.

Part 1: The Chemistry of Amine-Reactive PEGylation

The vast majority of proteins and peptides possess primary amines that are readily accessible for conjugation. These amines are found at the N-terminus of each polypeptide chain and on the side chain of lysine (Lys, K) residues.[7] Due to their prevalence and high nucleophilicity, these groups are the most common targets for PEGylation.

The most widely employed amine-reactive chemistry utilizes N-hydroxysuccinimide (NHS) esters.[7][8] The reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the ester carbonyl carbon of the PEG-NHS reagent. This results in the formation of a stable and irreversible amide bond, with the NHS molecule released as a byproduct.[9][10]

The Critical Role of pH

The efficiency of the NHS ester reaction is highly dependent on pH. The target primary amines must be in a deprotonated state to act as effective nucleophiles. Since the pKa of the ε-amino group of lysine is around 10.5, the reaction is typically performed in a buffer with a pH between 7.0 and 9.0.[8][11] At a physiological pH of ~7.4, a sufficient fraction of amines is deprotonated to allow the reaction to proceed. However, increasing the pH to 8.0-8.5 can significantly accelerate the conjugation rate. This must be balanced against the competing reaction: hydrolysis of the PEG-NHS ester itself, which also increases with higher pH.[12] Therefore, optimizing the pH is a critical step to maximize conjugation efficiency while minimizing reagent loss to hydrolysis.

G cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Reaction Nucleophilic Acyl Substitution (pH 7.0 - 9.0) Protein->Reaction Nucleophilic Attack PEG_NHS PEG-O-CO-NHS (NHS-Ester PEG Reagent) PEG_NHS->Reaction PEG_Protein Protein-NH-CO-PEG (Stable Amide Bond) NHS N-Hydroxysuccinimide (Leaving Group) Reaction->PEG_Protein Covalent Bond Formation Reaction->NHS Release

Caption: Reaction mechanism of amine-reactive PEGylation using an NHS-ester reagent.

Part 2: A Comparative Guide to Amine-Reactive PEG Reagents

While NHS esters are the most common, several types of succinimidyl esters and other amine-reactive functional groups are available, each with slightly different properties. The choice of reagent depends on the desired stability of the resulting linkage and the specific reaction conditions.

Reagent TypeReactive GroupResulting LinkageKey Characteristics & Causality
Succinimidyl Carboxymethyl Ester (SCM-PEG) -O-CH₂-COO-NHSAmideHighly stable amide bond. The carboxymethyl spacer provides good reactivity.[13]
Succinimidyl Propionate Ester (SPA-PEG) -O-(CH₂)₂-COO-NHSAmideForms a very stable amide bond. The longer propionate spacer can sometimes improve accessibility to sterically hindered amines compared to SCM.[13][14]
Succinimidyl Carbonate (SC-PEG) -O-COO-NHSCarbamate (Urethane)Forms a carbamate linkage. SC-PEGs are known for their high reactivity but are also more susceptible to hydrolysis than SPA or SVA PEGs.[13][15]
Succinimidyl Glutarate (SG-PEG) -O-CO-(CH₂)₃-COO-NHSAmideCreates a stable amide bond with a longer spacer arm, which can be beneficial for maintaining the biological activity of the conjugated protein by placing the PEG moiety further from the protein surface.[13]
Aldehyde (ALD-PEG) -CHOSecondary AmineReacts with primary amines via reductive amination in the presence of a reducing agent (e.g., sodium cyanoborohydride). This process preserves the positive charge of the original amine, which can be crucial for maintaining protein structure and function. The reaction is highly selective for N-terminal amines at a controlled pH (pH 4-6).[16][17]
Isothiocyanate (ITC-PEG) -N=C=SThioureaReacts with amines to form a stable thiourea linkage. This chemistry is robust but may be less commonly used than NHS esters for protein PEGylation.[3][16]

Part 3: Experimental Protocol - A Self-Validating Workflow

This section provides a generalized, step-by-step protocol for the PEGylation of a protein using an amine-reactive NHS-ester PEG reagent. The rationale behind each step is explained to ensure a self-validating and robust experimental design.

G start Start: Equilibrate Protein & Reagents prep_protein 1. Prepare Protein Solution (e.g., 1-10 mg/mL in amine-free buffer, pH 8.0) start->prep_protein prep_peg 2. Prepare PEG-NHS Solution (Dissolve in anhydrous DMSO/DMF immediately before use) prep_protein->prep_peg reaction 3. Initiate Reaction (Add PEG-NHS to protein solution with gentle mixing) prep_protein->reaction prep_peg->reaction incubation 4. Incubate (e.g., 1 hour at RT or 2 hours at 4°C) reaction->incubation quench 5. Quench Reaction (Optional) (Add Tris or Glycine to consume excess PEG-NHS) incubation->quench purify 6. Purify Conjugate (Size Exclusion Chromatography or Dialysis) quench->purify characterize 7. Characterize Product (SDS-PAGE, Mass Spec, SEC) purify->characterize end End: Purified & Characterized PEG-Protein Conjugate characterize->end

Caption: A generalized experimental workflow for protein PEGylation.

Detailed Step-by-Step Methodology

Materials:

  • Protein of interest

  • Amine-reactive PEG-NHS reagent (e.g., mPEG-SPA)

  • Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0. Causality: Amine-containing buffers like Tris or glycine will compete with the protein for reaction with the PEG-NHS ester, drastically reducing conjugation efficiency.[18][19]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification System: Size exclusion chromatography (SEC) column or dialysis cassettes.

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the Reaction Buffer. A common starting concentration range is 1-10 mg/mL.[20]

    • Expertise: The optimal protein concentration is a balance. Higher concentrations can increase reaction rates but may also promote aggregation, while very low concentrations can slow the reaction, allowing for significant hydrolysis of the PEG reagent.[20]

  • PEG-NHS Reagent Preparation:

    • Allow the PEG-NHS reagent vial to equilibrate to room temperature before opening. Trustworthiness: This prevents condensation of atmospheric moisture onto the reagent, which would cause premature hydrolysis.[19]

    • Immediately before use, dissolve the required amount of PEG-NHS in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL). Do not prepare aqueous stock solutions for storage.[18][21]

    • Expertise: The NHS-ester is highly susceptible to hydrolysis in aqueous solutions. Preparing the stock in an anhydrous organic solvent and adding it to the reaction last minimizes this competing reaction.

  • Initiating the PEGylation Reaction:

    • Calculate the volume of PEG-NHS stock solution needed to achieve the desired molar excess over the protein. A starting point is often a 10- to 50-fold molar excess of PEG reagent to protein.[12]

    • Expertise: The molar ratio of PEG to protein is a key parameter to control the degree of PEGylation (the number of PEG chains attached per protein).[22][23] A higher excess will favor the formation of multi-PEGylated species.

    • Add the calculated volume of PEG-NHS stock solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent (DMSO/DMF) is low (typically <10% v/v) to avoid protein denaturation.[21]

  • Incubation:

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

    • Expertise: Lower temperatures can help maintain the stability of sensitive proteins and slow the rate of hydrolysis, but will require longer reaction times. The optimal time and temperature should be determined empirically for each specific protein.[22]

  • Quenching the Reaction:

    • (Optional but recommended) Add a small amount of Quenching Buffer (e.g., to a final concentration of 50 mM Tris) and incubate for 15-30 minutes.

    • Trustworthiness: This step consumes any unreacted PEG-NHS reagent, preventing further modification of the protein during purification and analysis.

  • Purification of the PEGylated Conjugate:

    • Remove unreacted PEG reagent and byproducts (e.g., hydrolyzed PEG, free NHS) from the PEGylated protein.

    • Size Exclusion Chromatography (SEC): This is the most common method, effectively separating the larger PEG-protein conjugate from the smaller, unreacted PEG molecules.[24][25]

    • Dialysis/Tangential Flow Filtration (TFF): Suitable for removing smaller PEG reagents from much larger proteins.[1]

Part 4: Characterization and Quantification - Validating the Outcome

Thorough characterization is essential to confirm the success of the PEGylation reaction and to understand the nature of the product. A heterogeneous mixture of species (unmodified, mono-PEGylated, multi-PEGylated) is a common outcome.[26]

MethodPrincipleInformation Gained
SDS-PAGE Separation by sizeProvides a qualitative assessment of PEGylation. PEGylated proteins will show a significant increase in apparent molecular weight, migrating much slower than the unmodified protein.
Size Exclusion Chromatography (SEC) Separation by hydrodynamic volumeUsed for both purification and analysis. Can resolve different PEGylated species (mono-, di-, etc.) and quantify the relative amounts of each.[24][25]
Mass Spectrometry (MALDI-TOF or ESI-MS) Measures mass-to-charge ratioProvides the most accurate determination of the molecular weight of the conjugates, confirming the number of PEG chains attached and assessing the heterogeneity of the product.[27][28]
TNBS Assay Colorimetric assay reacting with free primary aminesQuantifies the number of remaining (un-PEGylated) lysine residues. By comparing the PEGylated protein to the starting material, the degree of PEGylation can be estimated.[29]
Barium-Iodide Assay Colorimetric assay forming a complex with PEGAllows for the direct quantification of the total amount of PEG present in the purified conjugate sample.[29][30][31]
Ion Exchange Chromatography (IXC) Separation by chargeCan be used to separate PEGylated isomers, as the conjugation to a lysine neutralizes its positive charge, altering the protein's overall pI.[32]

Conclusion

Amine-reactive PEGylation, particularly through the use of NHS esters, is a powerful and versatile strategy for enhancing the therapeutic properties of biomolecules. A successful outcome, however, is not trivial. It requires a deep understanding of the underlying reaction chemistry, careful control over experimental parameters like pH and stoichiometry, and rigorous post-reaction analysis to validate the results. By approaching PEGylation with the methodical, self-validating framework outlined in this guide, researchers and drug developers can effectively harness this technology to create more stable, effective, and safer biotherapeutics.

References

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  • Direct Quantification of PEGylation for Intact Bioconjugates and Nanoparticles by the Colorimetric Barium/Iodide Assay.
  • From Synthesis to Characterization of Site-Selective PEGyl
  • Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
  • Direct Quantification of PEGylation for Intact Bioconjugates and Nanoparticles by the Colorimetric Barium/Iodide Assay. PubMed.
  • Succinimidyl PEG NHS, mPEG-NHS(SC). Nanocs.
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  • Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by n
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  • NHS-PEG-NHS. Biopharma PEG.
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  • Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific (Czech).
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  • PEGYLATION OF αα-Hb USING SUCCINIMIDYL PROPIONIC ACID PEG 5K: Conjugation Chemistry and PEG Shell of PEG αα-Hbs Dictate Respectively their Oxygen Affinity and Resuscit
  • mPEG-SC, 350-40K | Succinimidyl Carbonate NHS Ester Reagents.
  • Reaction Mechanism of the Synthesis of PEGylated Bovine Lactoferrin...
  • 4-Arm branched Pegylation agents > 4Arms-PEG-Succinimidyl esters. Interchim.
  • Instructions for the use of (PEG)n-Amine Reagents. BroadPharm.
  • PEG NHS Ester Protocol. Xi'an Confluore Biological Technology Co., Ltd.
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  • Chemistry for peptide and protein PEGylation.
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  • Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment.
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  • Site-specific PEGylation of proteins: Insights into structural and functional changes. NIH.
  • Polyethylene Glycol (PEG) and Pegylation of Proteins. Thermo Fisher Scientific.
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Methodological & Application

Introduction: Bridging Peptides to Functionality with Precision

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of Fmoc-PEG1-NHS Ester in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics and research, the modification of peptides is a critical strategy to enhance their pharmacological properties. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a preeminent method for improving the solubility, stability, and in vivo circulation half-life of peptide-based drugs.[1][2][3] The this compound is a heterobifunctional linker designed for the precise, targeted introduction of a short PEG spacer onto a peptide.

This molecule features three key components:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group : A base-labile protecting group for a terminal amine, enabling orthogonal protection strategies in complex syntheses.[4][5]

  • PEG1 (single ethylene glycol unit) spacer : A short, hydrophilic linker that can improve solubility and provide spatial separation between the peptide and another conjugated molecule without adding significant bulk.[6]

  • NHS (N-hydroxysuccinimide) ester : A highly efficient reactive group that selectively forms stable amide bonds with primary amines, such as the N-terminus of a peptide or the ε-amino group of a lysine residue.[7][8][9]

This application note provides a comprehensive guide to the chemistry, protocols, and expert insights for effectively utilizing this compound in both solid-phase and solution-phase peptide modification strategies.

Physicochemical Properties and Specifications

Accurate calculations and reproducible results begin with a clear understanding of the reagent's properties. The data below are crucial for determining molar ratios in conjugation reactions.

PropertyValueRationale for Importance
Molecular Formula C₂₁H₁₈N₂O₇Essential for accurate molecular weight calculation.
Molecular Weight 410.38 g/mol Critical for calculating molar quantities for reaction stoichiometry.
Purity Typically ≥95%High purity minimizes side reactions and simplifies purification of the final product.
Solubility DMSO, DMF, CH₂Cl₂Determines the appropriate solvent for creating stock solutions. Anhydrous solvents are critical to prevent hydrolysis.[7][10]
Storage Conditions -20°C with desiccantProtects the moisture-sensitive NHS ester from hydrolysis, preserving its reactivity.[10]
Reactive Group 1 NHS EsterReacts with primary amines at pH 7.2-8.5 to form stable amide bonds.[9]
Reactive Group 2 Fmoc-protected AmineStable protecting group removable with a mild base (e.g., piperidine) to reveal a primary amine for subsequent conjugation.[11][12]

Core Scientific Principles: The Chemistry of Conjugation

A successful conjugation strategy is built on a solid understanding of the underlying chemical mechanisms.

Amine Acylation via NHS Ester

The core of the PEGylation reaction is the nucleophilic acyl substitution where a primary amine on the peptide attacks the carbonyl carbon of the NHS ester.[7][13] This reaction is highly efficient and selective for primary amines within a specific pH range.

  • Mechanism : The unprotonated primary amine (R-NH₂) acts as the nucleophile. The reaction proceeds best at a pH of 7.2-8.5, which strikes a balance between ensuring sufficient deprotonation of the amine to make it nucleophilic while minimizing the competing hydrolysis of the NHS ester.[7][9]

  • Competing Reaction - Hydrolysis : The NHS ester is susceptible to hydrolysis, where water acts as a nucleophile, converting the ester into an unreactive carboxylic acid.[7] This is why reactions should be performed promptly after dissolving the reagent in anhydrous solvents like DMSO or DMF and then adding it to the aqueous peptide solution.[10]

NHS_Ester_Reaction cluster_0 Mechanism of Amide Bond Formation cluster_1 Competing Reaction Peptide Peptide-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Peptide->Intermediate + NHS_Ester Fmoc-PEG-NHS Ester Product Peptide-NH-CO-PEG-Fmoc (Stable Amide Bond) Intermediate->Product Release of NHS NHS NHS byproduct NHS_Ester_H2O Fmoc-PEG-NHS Ester Hydrolyzed Fmoc-PEG-COOH (Inactive Carboxylic Acid) NHS_Ester_H2O->Hydrolyzed + H₂O (Hydrolysis) Water H₂O (Water) caption Reaction mechanism of an NHS ester with a primary amine.

Caption: Reaction mechanism of an NHS ester with a primary amine.
Fmoc Group Removal

The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its stability in acidic conditions and its lability under mild basic conditions.[4] This allows for an orthogonal protection strategy.

  • Mechanism : Removal is achieved via a β-elimination mechanism. A mild base, typically a secondary amine like 20% piperidine in DMF, abstracts the acidic proton on the fluorenyl ring system.[11][12] This leads to the formation of a dibenzofulvene intermediate, which is subsequently scavenged by the amine base to form a stable adduct, preventing side reactions.[14]

Experimental Protocols: A Step-by-Step Guide

The choice between on-resin and solution-phase PEGylation depends on the synthetic strategy and the nature of the peptide.

Protocol 1: On-Resin N-Terminal PEGylation during Fmoc-SPPS

This method integrates PEGylation as the final coupling step before cleaving the peptide from the solid support. It is highly efficient for specifically modifying the N-terminus.

Materials:

  • Peptide-resin (fully assembled with side-chain protecting groups, N-terminal Fmoc group intact)

  • This compound

  • Deprotection Solution: 20% piperidine in high-purity, amine-free N,N-Dimethylformamide (DMF)[15][16]

  • Coupling Reagents: Anhydrous DMF

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS). Note: The cocktail composition may need to be optimized based on the peptide sequence, especially for peptides containing sensitive residues like Cys, Met, or Trp.[17]

  • Cold diethyl ether for precipitation

Procedure:

  • Resin Preparation:

    • Place the fully synthesized peptide-resin in a suitable reaction vessel.

    • Swell the resin in DMF for 30-60 minutes.[15]

  • Final Fmoc Deprotection:

    • Drain the DMF. Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5-10 minutes. Drain and repeat the treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.[18]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise react with the NHS ester.[18]

    • Expert Insight: A positive Kaiser test (ninhydrin test) can be performed on a small sample of beads to confirm the presence of the free primary amine.

  • PEGylation Reaction (Coupling):

    • In a separate vial, dissolve this compound (1.5-3 equivalents relative to resin loading) in a minimal amount of anhydrous DMF.

    • Causality: Using a molar excess drives the reaction to completion, maximizing the yield of the PEGylated peptide.

    • Add the this compound solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Expert Insight: Unlike standard amino acid coupling, a base like DIPEA is not required here, as the reaction is a direct acylation of the free amine by the pre-activated NHS ester.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin extensively with DMF (5-7 times) and then DCM (3-5 times) to remove unreacted PEG reagent and byproducts.

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the pre-chilled cleavage cocktail to the dried resin.

    • Incubate for 2-3 hours at room temperature with occasional agitation.[18]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude PEGylated peptide by adding the filtrate to a large volume of cold diethyl ether.[18]

    • Centrifuge to pellet the peptide, decant the ether, wash the pellet with more cold ether, and dry under vacuum.

Protocol 2: Solution-Phase PEGylation of a Purified Peptide

This method is used for modifying a peptide that has already been synthesized, purified, and characterized. It allows for modification of all available primary amines (N-terminus and Lysine side chains).

Materials:

  • Purified peptide with known concentration.

  • This compound.

  • Reaction Buffer: Amine-free buffer, such as 100 mM sodium phosphate, pH 7.5-8.0.[19]

  • Solvent: Anhydrous DMSO or DMF.[10]

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0.[19]

Procedure:

  • Peptide Preparation:

    • Dissolve the purified peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Causality: The buffer must be free of primary amines (like Tris or glycine) as they will compete with the peptide for reaction with the NHS ester.[19]

  • This compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[19]

    • Immediately before use, dissolve the required amount in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM). Do not store this solution due to the risk of hydrolysis.[7][10]

  • PEGylation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound solution to the peptide solution while gently stirring.[18][19]

    • Expert Insight: The optimal molar ratio depends on the number of available amines and the desired degree of labeling. It should be determined empirically for each specific peptide.

    • Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester and stop the reaction.[20]

    • Incubate for an additional 15-30 minutes.

Workflow Visualization

PEGylation_Workflow cluster_SPPS Protocol 1: On-Resin PEGylation cluster_Solution Protocol 2: Solution-Phase PEGylation cluster_Purification Downstream Processing SPPS 1. Complete Fmoc-SPPS Fmoc_Deprotect 2. Final N-Terminal Fmoc Deprotection SPPS->Fmoc_Deprotect PEG_Couple 3. Couple this compound Fmoc_Deprotect->PEG_Couple Cleave 4. Cleave from Resin & Precipitate PEG_Couple->Cleave Purify 5. Purify Crude Product (RP-HPLC / SEC) Cleave->Purify Characterize 6. Characterize Final Product (Mass Spectrometry, HPLC) Purify->Characterize Peptide_Prep 1. Dissolve Purified Peptide in Buffer (pH 7.5-8.0) React 3. Mix Peptide and Reagent (RT, 30-60 min) Peptide_Prep->React Reagent_Prep 2. Prepare Fresh Fmoc-PEG1-NHS Solution Reagent_Prep->React Quench 4. Quench Reaction (e.g., Tris buffer) React->Quench Quench->Purify caption Experimental workflows for peptide PEGylation.

Sources

Application Note: Streamlined Antibody Labeling with Fmoc-PEG1-NHS Ester for Enhanced Bioconjugate Performance

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides a comprehensive guide to utilizing Fmoc-PEG1-NHS ester for the covalent modification of antibodies. The protocols and principles detailed herein are designed to offer researchers a robust framework for creating high-performance antibody conjugates for applications ranging from diagnostics and imaging to therapeutics.[1][2] The structure of this guide is intended to be intuitive, moving from foundational principles to practical application, ensuring both novice and experienced scientists can achieve optimal and reproducible results.

Introduction: The Strategic Advantage of PEGylated Linkers in Antibody Conjugation

The covalent labeling of antibodies is a cornerstone of modern biotechnology, enabling the development of powerful tools like antibody-drug conjugates (ADCs), diagnostic reagents, and in-vivo imaging agents.[2] The choice of linker connecting the antibody to a payload (e.g., a fluorophore, drug, or biotin) is critical and profoundly influences the performance of the final conjugate.[3]

This compound is an advanced heterobifunctional linker designed to optimize this process. It features three key components:

  • N-Hydroxysuccinimide (NHS) Ester: A highly efficient amine-reactive group that forms stable amide bonds with primary amines, such as the side chains of lysine residues on the antibody surface.[4][5]

  • Polyethylene Glycol (PEG) Spacer: A short, hydrophilic PEG chain (PEG1) that imparts significant advantages to the final conjugate.[2][6]

  • Fluorenylmethyloxycarbonyl (Fmoc) Group: A base-labile protecting group on the distal end of the PEG spacer, which can be removed to reveal a primary amine for subsequent, orthogonal conjugation steps.[7][8]

Key Benefits of the PEG Spacer:

  • Enhanced Solubility: The hydrophilic nature of PEG improves the aqueous solubility of the antibody conjugate, which is particularly beneficial when labeling with hydrophobic payloads that might otherwise induce aggregation.[1][2][6]

  • Reduced Immunogenicity: PEGylation can mask potential immunogenic epitopes on the conjugate, reducing the risk of an adverse immune response in therapeutic applications.[2][9]

  • Improved Stability & Pharmacokinetics: The PEG linker can protect the antibody from enzymatic degradation, potentially extending its circulation half-life and improving bioavailability.[1][2][6][9]

  • Minimized Steric Hindrance: The flexible PEG chain acts as a spacer, ensuring that the conjugated payload does not interfere with the antibody's antigen-binding site.[2]

This application note will detail the chemical principles, provide a validated step-by-step protocol for labeling, and offer guidance on characterization and troubleshooting.

Chemical Principles of Labeling

The conjugation process is a two-part reaction. The first part, covered in this primary protocol, is the attachment of the linker to the antibody.

Part I: Amine Acylation

The core reaction is a nucleophilic acyl substitution. The unprotonated primary amine (R-NH₂) on a lysine residue acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[5]

Critical Factor: Reaction pH The pH of the reaction buffer is the most critical parameter for successful conjugation.[5]

  • Below pH 7.0: The primary amines on the antibody are predominantly protonated (R-NH₃⁺), rendering them non-nucleophilic and unreactive.[4][5]

  • Optimal Range (pH 8.0 - 8.5): This range provides a sufficient concentration of deprotonated, reactive amines to ensure efficient labeling.[4][10][11]

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly, where water molecules compete with the amines. This side reaction reduces the labeling efficiency.[4][5][10]

Therefore, maintaining a reaction pH of 8.0-8.5 is paramount for maximizing the yield of the desired conjugate while minimizing competing hydrolysis.[4][10][12]

G Ab Antibody (with Lysine R-NH₂) Reaction_Conditions Reaction (pH 8.0-8.5) Ab->Reaction_Conditions Reagent This compound Reagent->Reaction_Conditions Intermediate Tetrahedral Intermediate (Transient) Reaction_Conditions->Intermediate Product Fmoc-PEG-Labeled Antibody (Stable Amide Bond) Intermediate->Product Forms Amide Bond Byproduct N-Hydroxysuccinimide (Byproduct) Intermediate->Byproduct Releases

Caption: Reaction mechanism of NHS ester with a primary amine on an antibody.

Part II: Optional Fmoc Deprotection The Fmoc group is stable under the conditions used for NHS ester conjugation. If a subsequent reaction is desired at the newly introduced amine, the Fmoc group can be removed under basic conditions, typically using a solution of piperidine in an organic solvent like DMF.[13][14][15] This orthogonal deprotection step allows for multi-step, site-specific conjugation strategies.

Materials and Reagents

  • Antibody: Purified antibody at a concentration of ≥ 2 mg/mL in a buffer free of primary amines (e.g., PBS). Avoid buffers containing Tris, glycine, or sodium azide.

  • This compound: (e.g., MedKoo Biosciences, Cat#: 572397). Store desiccated at -20°C.[7]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3.

  • Reagent Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF), high purity.

  • Purification Columns: Pre-packed desalting columns (e.g., Sephadex G-25) suitable for separating proteins from small molecules.

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.

  • Spectrophotometer: Capable of measuring absorbance at 280 nm and the λmax of the payload if applicable.

Experimental Protocols

This protocol is designed for labeling ~1 mg of antibody. It can be scaled as needed.

G Start Start: Purified Antibody (Amine-free buffer) Step1 Step 1: Buffer Exchange (Into Reaction Buffer, pH 8.3) Start->Step1 Step3 Step 3: Conjugation (Mix Ab + Reagent, Incubate 1 hr) Step1->Step3 Step2 Step 2: Reagent Prep (Dissolve Fmoc-PEG1-NHS in DMSO) Step2->Step3 Step4 Step 4: Purification (Desalting Column) Step3->Step4 End End: Purified Labeled Antibody Step4->End

Caption: Overall experimental workflow for antibody labeling.

Part A: Preparation of Antibody and Reagents

  • Antibody Buffer Exchange:

    • Rationale: Commercially available antibodies often contain stabilizing proteins (like BSA) or buffer components (like Tris or glycine) with primary amines that will compete with the antibody for the NHS ester.[16] These must be removed.

    • Protocol: Use a desalting column appropriate for your sample volume to exchange the antibody into the 0.1 M Sodium Bicarbonate Reaction Buffer (pH 8.3).[17] Follow the manufacturer's protocol for the column (gravity-flow, spin, or FPLC). After buffer exchange, determine the antibody concentration via absorbance at 280 nm. Adjust concentration to 2-5 mg/mL.

  • This compound Reconstitution:

    • Rationale: The NHS ester is susceptible to hydrolysis upon exposure to moisture.[16] Prepare the solution immediately before use.

    • Protocol: Warm the vial of this compound to room temperature for at least 20 minutes before opening to prevent condensation.[16] Prepare a 10 mg/mL stock solution in anhydrous DMSO. For example, add 100 µL of DMSO to 1 mg of the reagent.[16] Vortex briefly to ensure complete dissolution.

Part B: Antibody Conjugation Reaction

  • Calculate Reagent Volume:

    • Rationale: The ratio of linker to antibody determines the average number of linkers attached per antibody, known as the Degree of Labeling (DOL). A molar excess of the linker is required to drive the reaction.[16] The optimal ratio must often be determined experimentally, but starting with a 10-fold to 20-fold molar excess is common.

    • Calculation:

      • Moles of Ab = (mg of Ab / MW of Ab in g/mol )

      • Moles of Ester = Moles of Ab x Desired Molar Excess

      • µL of Ester Stock = (Moles of Ester x MW of Ester in g/mol ) / (Concentration of Stock in g/µL)

    • See Table 1 for recommended starting ratios.

  • Reaction Incubation:

    • Protocol: Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.[18]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[10][18]

Table 1: Recommended Molar Ratios for Trial Labeling

Target DOL Molar Excess of this compound Expected Outcome
Low 5:1 Minimal labeling, useful for applications sensitive to modification.
Medium 10:1 - 15:1 A good starting point for most applications, balancing labeling and function.[16]

| High | 20:1 - 40:1 | Higher labeling, may be needed for signal amplification but risks aggregation or loss of function. |

Part C: Purification of the Labeled Antibody

  • Removal of Unreacted Reagent:

    • Rationale: It is crucial to remove unreacted this compound and the N-hydroxysuccinimide byproduct, as they can interfere with downstream applications. Size exclusion chromatography (desalting) is the most effective method.[10]

    • Protocol:

      • Equilibrate a desalting column with your desired final storage buffer (e.g., 1X PBS, pH 7.4).

      • Apply the entire reaction mixture to the column.

      • Collect the eluate containing the purified, labeled antibody according to the manufacturer's instructions. The high molecular weight antibody will elute first, while the small molecule reactants and byproducts are retained.

Characterization of the Labeled Antibody

Determining the Degree of Labeling (DOL)

For conjugates where the payload has a distinct absorbance, the DOL can be calculated spectrophotometrically.[19] Since the Fmoc-PEG linker itself does not have a strong, unique absorbance in the visible range, this step is typically performed after a second conjugation step (e.g., adding a fluorescent dye to the deprotected amine).

If a fluorescent dye is added, the DOL is calculated as follows:[19][20]

DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

Where:

  • A_max: Absorbance of the conjugate at the λmax of the dye.[19][21]

  • A_280: Absorbance of the conjugate at 280 nm.

  • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[20]

  • ε_dye: Molar extinction coefficient of the dye at its λmax.[19][21]

  • CF: Correction factor to account for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye).[20][21]

For antibodies, a DOL between 2 and 10 is often considered optimal.[20][22]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Labeling Efficiency / Low DOL 1. Presence of competing amines (Tris, glycine) in the antibody buffer. 2. Reaction pH was too low (< 7.5). 3. Hydrolyzed/inactive NHS ester reagent.1. Ensure thorough buffer exchange of the antibody into an amine-free buffer.[16] 2. Verify the pH of the reaction buffer is between 8.0 and 8.5.[4][10] 3. Use fresh, anhydrous DMSO/DMF and prepare the reagent stock immediately before use. Store reagent properly.[16]
Antibody Aggregation / Precipitation 1. High DOL, especially with hydrophobic payloads. 2. Over-concentration of the antibody during buffer exchange.1. Reduce the molar excess of the NHS ester in the reaction. 2. Monitor antibody concentration carefully. The PEG linker is designed to mitigate this, but excessive modification can still be an issue.
Loss of Antibody Function (Binding) 1. Labeling of lysine residues within the antigen-binding site (paratopes).1. Reduce the molar excess of the NHS ester to achieve a lower DOL. 2. Consider site-specific conjugation methods if random lysine labeling proves problematic.

Conclusion

This compound provides a robust and versatile solution for antibody labeling. The integrated PEG linker enhances the solubility and stability of the resulting conjugate, while the NHS ester provides a reliable method for amine coupling.[1][2][6] By carefully controlling key parameters, particularly the reaction pH and the molar ratio of reactants, researchers can reproducibly generate high-quality antibody conjugates tailored for a wide array of advanced applications.

References

  • Precise PEG. How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG. Available from: [Link]

  • AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. Available from: [Link]

  • Abberior. Degree of labeling (DOL) step by step. Abberior. Available from: [Link]

  • Fields, G. B. (2025, August 10). Methods for Removing the Fmoc Group. ResearchGate. Available from: [Link]

  • ADC Review. (2019, March 22). What are PEG Linkers?. ADC Review. Available from: [Link]

  • Fields, G. B. Methods for Removing the Fmoc Group. Springer Nature Experiments. Available from: [Link]

  • National Institutes of Health. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. PMC - NIH. Available from: [Link]

  • Fields, G. B. Methods for Removing the Fmoc Group. Available from: [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Available from: [Link]

  • G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. G-Biosciences. Available from: [Link]

  • AWS. Protein Buffer Exchange and Desalting Protocol. AWS. Available from: [Link]

  • Royal Society of Chemistry. Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry. Available from: [Link]

  • Biotage. (2020, August 19). How to perform high-throughput buffer exchange and desalting with PhyTip columns. YouTube. Available from: [Link]

  • Fürth lab. Antibody conjugation. Fürth lab. Available from: [Link]

  • Abberior. NHS ester protocol for labeling proteins. Abberior. Available from: [Link]

  • AxisPharm. Fmoc-PEG-NHS ester. AxisPharm. Available from: [Link]

Sources

Application Notes and Protocols for Fmoc-PEG1-NHS Ester in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of Fmoc-PEG1-NHS ester in the design and synthesis of sophisticated drug delivery systems. This document delves into the core chemical principles, provides field-proven insights into experimental design, and offers detailed, step-by-step protocols for key applications.

Introduction: The Strategic Advantage of a Heterobifunctional Linker

In the landscape of advanced drug delivery, precision and control are paramount. The ability to covalently link therapeutic payloads to carrier molecules, targeting ligands, or biomaterials dictates the efficacy, safety, and pharmacokinetic profile of a therapeutic agent. This compound is a heterobifunctional crosslinker that offers a strategic advantage in this context. It comprises three key functional components:

  • An N-hydroxysuccinimide (NHS) ester : A highly efficient amine-reactive group for forming stable amide bonds with primary amines on proteins, peptides, or other molecules.[1][2]

  • A short, hydrophilic polyethylene glycol (PEG) spacer : This single PEG unit enhances aqueous solubility and provides spatial separation between the conjugated molecules.[3][4]

  • A fluorenylmethyloxycarbonyl (Fmoc) protecting group : This base-labile protecting group masks a terminal primary amine, allowing for sequential and orthogonal conjugation strategies.[5][6]

This unique architecture enables a modular approach to constructing complex bioconjugates, making it an invaluable tool for applications ranging from targeted drug delivery and nanoparticle functionalization to the formation of stimuli-responsive hydrogels.[5][7]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is critical for its successful application.

PropertyValueSource(s)
Chemical Formula C₂₄H₂₄N₂O₇[3][8]
Molecular Weight 452.46 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and DMF[2][3]
Storage Conditions Store at -20°C, desiccated, and protected from light.[3][9]
Handling Precautions Moisture-sensitive; equilibrate to room temperature before opening.[2][9][10]

Expert Insight: The NHS ester moiety is susceptible to hydrolysis, particularly in aqueous environments with increasing pH.[1][11] Therefore, it is imperative to use anhydrous solvents for stock solutions and to prepare them immediately before use.[2][9] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[2][12]

Mechanism of Action: A Two-Stage Conjugation Strategy

The utility of this compound lies in its capacity for a controlled, two-stage conjugation process.

Stage 1: Amine-Reactive Conjugation via NHS Ester

The initial conjugation step leverages the reaction between the NHS ester and a primary amine-containing molecule (e.g., a protein, peptide, or amine-functionalized nanoparticle). This is a nucleophilic acyl substitution reaction.[12]

  • Nucleophilic Attack : An unprotonated primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[13]

  • Formation of a Tetrahedral Intermediate : This attack results in a transient tetrahedral intermediate.[13]

  • Leaving Group Departure : The intermediate collapses, releasing N-hydroxysuccinimide (NHS) and forming a stable, covalent amide bond.[12][13]

The efficiency of this reaction is highly pH-dependent. An optimal pH range of 7.2 to 8.5 is generally recommended to balance the need for a deprotonated, nucleophilic amine with the competing hydrolysis of the NHS ester.[1][11]

NHS_Ester_Reaction reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine Primary Amine (R-NH₂) amine->intermediate product Stable Amide Bond (Fmoc-PEG1-NH-R) intermediate->product Collapse byproduct NHS intermediate->byproduct Release

Caption: NHS ester reaction with a primary amine.

Stage 2: Fmoc Deprotection and Secondary Conjugation

Once the initial molecule is conjugated, the Fmoc group can be removed to expose a new primary amine. This is typically achieved by treatment with a mild base, such as 20% piperidine in DMF.[14][15]

  • Proton Abstraction : A base removes the acidic proton on the fluorenyl ring system.[16]

  • β-Elimination : This leads to a β-elimination reaction, releasing dibenzofulvene, carbon dioxide, and the deprotected primary amine.[16]

The newly exposed amine is now available for a second conjugation reaction, allowing for the attachment of a targeting ligand, an imaging agent, or another therapeutic molecule. This orthogonal strategy is fundamental to creating multifunctional drug delivery systems.

Fmoc_Deprotection_Workflow start_conjugate Fmoc-PEG-Conjugate deprotection Fmoc Deprotection (20% Piperidine in DMF) start_conjugate->deprotection amine_conjugate Amine-PEG-Conjugate deprotection->amine_conjugate second_conjugation Secondary Conjugation (e.g., with targeting ligand) amine_conjugate->second_conjugation final_product Multifunctional Conjugate second_conjugation->final_product

Caption: Two-stage conjugation workflow.

Application Protocols

The following protocols are provided as a guide and may require optimization based on the specific molecules and nanoparticles being used.

Protocol 1: Conjugation of this compound to a Protein

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

  • Protein solution (in amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography/desalting column or dialysis cassette)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer.[2] If necessary, perform a buffer exchange using a desalting column or dialysis. The recommended protein concentration is 2-10 mg/mL.[10][17]

  • Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[11]

  • Conjugation Reaction:

    • Calculate the required volume of the NHS ester solution to achieve a 10- to 20-fold molar excess relative to the protein.[12] The optimal ratio may need to be determined empirically.

    • Add the NHS ester solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent is below 10% to prevent protein denaturation.[12]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[9][12]

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[17] Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[12]

  • Characterization: Characterize the conjugate using techniques such as SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy (to confirm Fmoc group presence), and MALDI-TOF mass spectrometry.

Protocol 2: Surface Functionalization of Amine-Coated Nanoparticles

This protocol details the modification of nanoparticles with primary amine surface groups using this compound.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica or iron oxide)

  • Conjugation buffer (e.g., MES buffer, pH 6.0 for activation; PBS, pH 7.4 for conjugation)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Centrifuge and appropriate tubes

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the conjugation buffer at a known concentration (e.g., 5-10 mg/mL).

  • Prepare NHS Ester Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL immediately before use.

  • PEGylation Reaction:

    • Add a 5- to 10-fold molar excess of the this compound solution to the nanoparticle dispersion while vortexing or sonicating to ensure a homogenous reaction.

    • Incubate the mixture for 2-4 hours at room temperature with continuous mixing.

  • Quenching: Add the quenching buffer to deactivate any unreacted NHS esters and incubate for 30 minutes.

  • Purification:

    • Pellet the functionalized nanoparticles by centrifugation. The speed and duration will depend on the nanoparticle size and density.

    • Remove the supernatant and wash the nanoparticles three times with the conjugation buffer to remove unreacted PEG linker and quenching agents.

    • After the final wash, resuspend the PEGylated nanoparticles in a suitable storage buffer (e.g., PBS) to the desired concentration.

  • Characterization: Confirm successful functionalization by measuring the change in hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS). The presence of the Fmoc group can be quantified by UV-Vis spectroscopy by measuring the absorbance at around 301 nm after base-induced deprotection.[7]

Protocol 3: Fmoc Deprotection for Subsequent Functionalization

This protocol outlines the removal of the Fmoc group from the PEGylated molecule or nanoparticle to expose a primary amine for further conjugation.

Materials:

  • Fmoc-PEG-functionalized molecule or nanoparticle

  • Deprotection solution: 20% (v/v) piperidine in DMF.[14]

  • Washing solvents (DMF, DCM, or an appropriate buffer)

  • Purification system (as described in previous protocols)

Procedure:

  • Deprotection Reaction:

    • For molecules in solution, add the deprotection solution and incubate at room temperature for 10-30 minutes.

    • For nanoparticles, resuspend the pellet in the deprotection solution and incubate with mixing for 10-30 minutes.

  • Purification:

    • For molecules in solution, purify using HPLC or size-exclusion chromatography.

    • For nanoparticles, pellet by centrifugation and wash thoroughly with DMF and then with a suitable buffer to remove piperidine and dibenzofulvene adducts.

  • Confirmation of Deprotection: The removal of the Fmoc group can be monitored by the disappearance of its characteristic UV absorbance. The presence of the newly exposed primary amine can be confirmed using amine-reactive assays (e.g., ninhydrin test).

Applications in Drug Delivery Systems

The versatility of this compound enables its use in a variety of advanced drug delivery platforms.

  • Targeted Drug Delivery: The deprotected amine can be used to conjugate targeting moieties such as antibodies, peptides, or small molecules, facilitating the specific delivery of therapeutic payloads to diseased cells or tissues.[5][7]

  • Nanoparticle "Stealth" Modification: The PEG linker provides a hydrophilic shield that can reduce opsonization and clearance by the reticuloendothelial system, thereby prolonging the circulation time of nanoparticles.[18][19]

  • Formation of Hydrogels: PEG derivatives are widely used in the formation of hydrogels for controlled drug release.[20][21][22] The reactive ends of this compound can be used to crosslink polymer chains, entrapping drugs within the hydrogel matrix for sustained release.[23] The ability to perform subsequent chemistry after deprotection allows for the incorporation of bioactive peptides or other functionalities into the hydrogel network.

Conclusion

This compound is a powerful and versatile tool for the design and synthesis of advanced drug delivery systems. Its heterobifunctional nature allows for a controlled, sequential approach to bioconjugation, enabling the construction of complex, multifunctional constructs. By understanding the underlying chemistry and carefully controlling reaction conditions, researchers can leverage the unique properties of this linker to develop more effective and targeted therapies.

References

  • Rapid in situ forming PEG hydrogels for mucosal drug delivery - PubMed - NIH. (2024). bioRxiv. [Link]

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research. [Link]

  • PEGYLATION: an important approach for novel drug delivery system - ResearchGate. (2020). ResearchGate. [Link]

  • PEGylation, successful approach to drug delivery - PubMed. (2005). Drug Discovery Today. [Link]

  • PEGYLATION: an important approach for novel drug delivery system - PubMed. (2020). Journal of Biomaterials Science, Polymer Edition. [Link]

  • Formulation of Poly(ethylene glycol) Hydrogels for Drug Delivery. (n.d.). Polymer Chemistry Innovations. [Link]

  • The Usage of PEG in Drug Delivery Systems- A Mini Review - Crimson Publishers. (2022). Crimson Publishers. [Link]

  • Questioning the Use of PEGylation for Drug Delivery - PMC - NIH. (n.d.). NIH. [Link]

  • Rapid in situ forming PEG hydrogels for mucosal drug delivery - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM01101E. (2025). Royal Society of Chemistry. [Link]

  • Crosslinked Biodegradable Hybrid Hydrogels Based on Poly(ethylene glycol) and Gelatin for Drug Controlled Release - ResearchGate. (n.d.). ResearchGate. [Link]

  • Fmoc-PEG-NHS ester - AxisPharm. (n.d.). AxisPharm. [Link]

  • PEGylation of Proteins as Tailored Chemistry for Optimized Bioconjugates - ResearchGate. (n.d.). ResearchGate. [Link]

  • A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - NIH. (n.d.). NIH. [Link]

  • This compound - CD Bioparticles. (n.d.). CD Bioparticles. [Link]

  • PEG–Peptide Conjugates | Biomacromolecules - ACS Publications. (n.d.). ACS Publications. [Link]

  • PEG−peptide conjugates - CentAUR. (2014). CentAUR. [Link]

  • Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm. (n.d.). AxisPharm. [Link]

  • Fmoc-PEG Coated Single-Wall Carbon Nanotube Carriers by Non-covalent Functionalization: An Experimental and Molecular Dynamics Study - NIH. (2021). NIH. [Link]

  • Methods for Removing the Fmoc Group. (n.d.). Springer. [Link]

  • NHS ester protocol for labeling proteins - Abberior. (n.d.). Abberior. [Link]

  • Surface functionalization of nanoparticles for nanomedicine - PMC - PubMed Central - NIH. (n.d.). NIH. [Link]

  • N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. (n.d.). Aapptec Peptides. [Link]

  • In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Fmoc-NH-PEG1-COOH, 1654740-73-4 - Biopharma PEG. (n.d.). Biopharma PEG. [Link]

  • Antibody conjugation - Fürth lab. (n.d.). Fürth lab. [Link]

  • PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC - NIH. (n.d.). NIH. [Link]

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Functionalizing Nanoparticles with Fmoc-PEG-NHS Ester: A Detailed Guide for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering the Nano-Bio Interface for Enhanced Therapeutic Efficacy

In the rapidly advancing field of nanomedicine, the precise control over the surface chemistry of nanoparticles is paramount to their success as therapeutic and diagnostic agents.[1][2] Surface functionalization with polyethylene glycol (PEG), a process known as PEGylation, has become a cornerstone strategy for improving the in vivo performance of nanoparticles.[3][4] PEGylation creates a hydrophilic, protective layer that can reduce protein adsorption (opsonization), minimize recognition by the reticuloendothelial system (RES), and consequently prolong systemic circulation time, a phenomenon often referred to as the "stealth" effect.[3][5][6] This extended circulation is crucial for enabling nanoparticles to accumulate at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[5]

This technical guide provides a comprehensive overview and detailed protocols for the functionalization of amine-presenting nanoparticles with a heterobifunctional linker, Fmoc-PEG-NHS ester. This versatile reagent allows for the initial PEGylation of the nanoparticle surface via a stable amide bond, while the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the distal end of the PEG chain offers a latent reactive site for subsequent, orthogonal conjugation of targeting ligands, imaging agents, or other functional molecules.[7] This modular approach is central to the rational design of sophisticated, multi-functional nanoparticle systems for targeted drug delivery and other biomedical applications.[8][9][10][11][12][13]

We will delve into the underlying chemical principles, provide step-by-step experimental protocols, and discuss critical characterization techniques to validate each stage of the functionalization process. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful bioconjugation strategy to advance their nanoparticle-based platforms.

Core Principles: The Chemistry of a Two-Stage Conjugation Strategy

The utility of Fmoc-PEG-NHS ester lies in its distinct reactive moieties, enabling a sequential and controlled approach to nanoparticle functionalization.[7]

Stage 1: Nanoparticle PEGylation via NHS Ester Aminolysis

The initial step involves the covalent attachment of the PEG linker to the nanoparticle surface. This is achieved through the reaction of the N-hydroxysuccinimide (NHS) ester group with primary amines (e.g., from an aminosilane coating on the nanoparticle) to form a highly stable amide bond.[14][15][16]

  • The Role of the NHS Ester: Carboxylic acids are generally unreactive towards amines under physiological conditions. The NHS ester is a pre-activated form of a carboxylic acid.[17] The N-hydroxysuccinimide is an excellent leaving group, rendering the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack by the unprotonated primary amine.[14][15]

  • Critical Reaction Parameter: pH: The efficiency of the NHS ester-amine reaction is highly pH-dependent.[7][18] The optimal pH range is typically between 7.2 and 8.5.[7]

    • Below pH 7.2: The majority of primary amines are protonated (-NH3+), making them non-nucleophilic and thus unreactive.[7]

    • Above pH 8.5: The competing reaction of NHS ester hydrolysis, where water acts as the nucleophile, accelerates significantly. This leads to the formation of an unreactive carboxylic acid and reduces the overall conjugation efficiency.[7][18]

Stage 2: Unveiling the Reactive Handle: Fmoc Deprotection

Once the nanoparticles are successfully PEGylated, the Fmoc group at the terminus of the PEG chain can be removed to expose a primary amine. This newly available amine serves as a reactive site for the conjugation of a second molecule, such as a targeting antibody or a fluorescent dye.[19]

  • Base-Labile Nature of the Fmoc Group: The Fmoc group is a base-labile protecting group. The electron-withdrawing nature of the fluorene ring system makes the proton on the β-carbon acidic.[20]

  • Mechanism of Removal: Treatment with a secondary amine base, most commonly piperidine in a polar aprotic solvent like dimethylformamide (DMF), leads to the abstraction of this acidic proton.[7][20][21] This initiates a β-elimination reaction, releasing the highly reactive dibenzofulvene and the deprotected primary amine.[20] The excess piperidine in the reaction mixture also acts as a scavenger for the dibenzofulvene byproduct.[20]

This two-stage process is visualized in the workflow diagram below.

G cluster_0 Stage 1: PEGylation cluster_1 Stage 2: Deprotection & Further Functionalization NP Amine-Functionalized Nanoparticle Reaction1 NHS Ester Aminolysis (pH 7.2-8.5) NP->Reaction1 Reagent1 Fmoc-PEG-NHS Ester Reagent1->Reaction1 Product1 Fmoc-PEG-Nanoparticle Reaction1->Product1 Reaction2 Fmoc Deprotection Product1->Reaction2 Reagent2 20% Piperidine in DMF Reagent2->Reaction2 Product2 Amine-PEG-Nanoparticle Reaction2->Product2 Reaction3 Conjugation Product2->Reaction3 Reagent3 Targeting Ligand (e.g., NHS-ester activated) Reagent3->Reaction3 FinalProduct Targeted Nanoparticle Reaction3->FinalProduct

Figure 1: Workflow for the two-stage functionalization of nanoparticles.

Experimental Protocols

These protocols provide a general framework. Optimization may be required based on the specific type of nanoparticle and the characteristics of the Fmoc-PEG-NHS ester.

Protocol 1: PEGylation of Amine-Functionalized Nanoparticles

This protocol details the conjugation of Fmoc-PEG-NHS ester to nanoparticles presenting surface primary amine groups.

Materials:

  • Amine-functionalized nanoparticles (e.g., aminosilane-coated silica or iron oxide nanoparticles)

  • Fmoc-PEG-NHS ester

  • Anhydrous, amine-free Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or Phosphate-Buffered Saline (PBS), pH 8.0-8.5. Crucially, ensure the buffer is free of primary amines like Tris or glycine. [22]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Washing Buffer: Typically the same as the conjugation buffer or PBS.

  • Reaction vessels and rotator/shaker

  • Centrifuge or magnetic separation apparatus suitable for the nanoparticles

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Conjugation Buffer to a known concentration (e.g., 1-10 mg/mL). Sonicate briefly if necessary to ensure a homogenous suspension.

  • PEG Reagent Preparation: Immediately before use, prepare a stock solution of Fmoc-PEG-NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[18][22]

  • Conjugation Reaction:

    • Calculate the required volume of the Fmoc-PEG-NHS ester stock solution to achieve a desired molar excess over the surface amine groups. A 10- to 50-fold molar excess is a common starting point.

    • Add the calculated volume of the PEG reagent dropwise to the nanoparticle suspension while gently vortexing or stirring.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C on a rotator. The final concentration of the organic solvent (DMSO/DMF) should ideally be kept below 10% (v/v) to maintain nanoparticle stability.[22]

  • Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS esters.[19] Incubate for 30 minutes at room temperature.

  • Purification:

    • Pellet the nanoparticles by centrifugation or magnetic separation.

    • Carefully remove the supernatant containing unreacted PEG and byproducts.

    • Resuspend the nanoparticle pellet in Washing Buffer.

    • Repeat the washing cycle at least three times to ensure complete removal of contaminants.

  • Final Resuspension: Resuspend the purified Fmoc-PEG-nanoparticles in an appropriate buffer (e.g., PBS or DMF for the next step) for storage or immediate use in the deprotection step. Store at 4°C.

Protocol 2: Fmoc Deprotection of PEGylated Nanoparticles

This protocol describes the removal of the Fmoc protecting group to expose a terminal primary amine.

Materials:

  • Fmoc-PEG-nanoparticles (from Protocol 1)

  • Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh.[19][23]

  • Dimethylformamide (DMF)

  • Washing Buffer (e.g., PBS or water)

  • Reaction vessels and rotator/shaker

  • Centrifuge or magnetic separation apparatus

Procedure:

  • Solvent Exchange: If the Fmoc-PEG-nanoparticles are in an aqueous buffer, pellet them and resuspend in DMF. This is critical as the deprotection reaction is performed in an organic solvent.

  • Deprotection Reaction:

    • Add an equal volume of the 20% piperidine in DMF solution to the nanoparticle suspension in DMF.

    • Incubate for 15-30 minutes at room temperature with gentle agitation.[19]

  • Purification:

    • Pellet the nanoparticles by centrifugation or magnetic separation.

    • Discard the supernatant containing piperidine and the dibenzofulvene-piperidine adduct.

    • Wash the nanoparticles thoroughly with DMF (at least twice) to remove residual piperidine.

    • Wash the nanoparticles with an appropriate final buffer (e.g., PBS for subsequent aqueous reactions) at least twice to remove the DMF.

  • Final Product: The resulting amine-PEG-nanoparticles are now ready for subsequent conjugation reactions. Resuspend in the desired buffer for the next step or for storage.

Characterization and Validation

Thorough characterization at each stage is essential to confirm successful functionalization and to understand the properties of the engineered nanoparticles.

Parameter Technique Purpose Expected Outcome after PEGylation Expected Outcome after Fmoc Deprotection
Hydrodynamic Size Dynamic Light Scattering (DLS)Measures the effective diameter of the nanoparticle in solution, including the PEG layer.[24]Increase in hydrodynamic diameter compared to the bare nanoparticle, indicative of the PEG shell.[19][24]Minimal to no change in hydrodynamic diameter.
Surface Charge Zeta Potential MeasurementMeasures the surface charge of the nanoparticles.A shift in zeta potential. For amine-functionalized nanoparticles (positive), a decrease or shift towards neutral/negative is expected.[19]A shift towards a more positive zeta potential due to the newly exposed primary amines.
Morphology & Core Size Transmission Electron Microscopy (TEM)Visualizes the nanoparticle core.No change in the core size. The PEG layer is typically not visible under TEM.[24]No change in the core size.
PEG Grafting Density UV-Vis SpectroscopyQuantifies the amount of Fmoc-PEG conjugated to the nanoparticles.A distinct absorbance peak around 301 nm from the cleaved Fmoc group after base treatment.[19]Absence of the 301 nm absorbance peak after deprotection.
Surface Chemistry Fourier-Transform Infrared Spectroscopy (FTIR)Confirms the presence of specific chemical bonds.Appearance of characteristic amide and PEG (C-O-C) vibrational bands.[25]Disappearance of Fmoc-related peaks and potential sharpening of N-H bands.
Surface Composition X-ray Photoelectron Spectroscopy (XPS)Provides elemental and chemical state information of the nanoparticle surface.[26]Increase in C and N signals, consistent with the PEG-linker.[26]Change in the N 1s signal, confirming the conversion from a carbamate to a primary amine.
Quantification of PEG Grafting Density by UV-Vis Spectroscopy

A key advantage of using an Fmoc-protected PEG linker is the ability to quantify the grafting density by measuring the absorbance of the dibenzofulvene-piperidine adduct released during deprotection.[19]

Procedure:

  • Take a known mass/volume of the purified Fmoc-PEG-nanoparticle suspension.

  • Perform the Fmoc deprotection reaction as described in Protocol 2.

  • Instead of discarding the first supernatant after deprotection, collect it carefully.

  • Measure the absorbance of the supernatant at ~301 nm using a UV-Vis spectrophotometer.

  • Calculate the concentration of the adduct using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically ~7800 M⁻¹cm⁻¹ at 301 nm).

  • From the concentration, calculate the total moles of Fmoc-PEG and relate it to the initial mass of nanoparticles to determine the grafting density (e.g., in µmol of PEG per mg of nanoparticle).[19]

Troubleshooting and Expert Insights

  • Low PEGylation Efficiency:

    • Cause: Hydrolysis of the NHS ester.

    • Solution: Ensure the Fmoc-PEG-NHS ester is stored properly under dessicated conditions and that stock solutions are prepared fresh in anhydrous solvent immediately before use.[22] Verify the pH of the conjugation buffer is within the optimal range (7.2-8.5).[7][18]

  • Nanoparticle Aggregation:

    • Cause: High concentration of organic solvent (DMSO/DMF) or inappropriate buffer conditions.

    • Solution: Keep the final organic solvent concentration below 10%.[22] Ensure the nanoparticles are stable in the chosen conjugation buffer by running a control without the PEG reagent.

  • Incomplete Fmoc Deprotection:

    • Cause: Insufficient reaction time or degradation of the piperidine solution.

    • Solution: Use a freshly prepared 20% piperidine in DMF solution. Ensure adequate mixing during the reaction. For sterically hindered surfaces, a slightly longer reaction time may be necessary.

  • Causality Behind Molar Excess: A significant molar excess of the PEG reagent is used to drive the reaction to completion, especially since the NHS ester is susceptible to hydrolysis, which consumes the reagent.[18] This helps to maximize the surface coverage of the nanoparticles.

Advanced Applications and Future Directions

The amine-PEG-nanoparticles generated through this protocol serve as a versatile platform for a multitude of advanced applications. The terminal amine can be readily coupled to:

  • Targeting Ligands: Antibodies, peptides, or aptamers can be conjugated to direct the nanoparticles to specific cell types, enhancing therapeutic efficacy and reducing off-target effects.[9][13]

  • Imaging Agents: Fluorophores or contrast agents can be attached for in vitro and in vivo tracking of the nanoparticles.[8][27]

  • Therapeutic Payloads: This platform can be used in the development of sophisticated systems like Antibody-Drug Conjugates (ADCs) built on a nanoparticle scaffold.

The ability to sequentially and orthogonally modify the nanoparticle surface provides an unparalleled level of control in the design of next-generation nanomedicines.

G cluster_0 Core Nanoparticle Platform cluster_1 Potential Conjugates NP Amine-PEG- Nanoparticle Antibody Targeting Antibody NP->Antibody EDC/NHS Coupling Peptide Cell-Penetrating Peptide NP->Peptide EDC/NHS Coupling Dye Fluorescent Dye NP->Dye NHS Ester Reaction Drug Therapeutic Drug NP->Drug Linker Chemistry

Figure 2: Modular functionalization of amine-PEG-nanoparticles.

Conclusion

The functionalization of nanoparticles with Fmoc-PEG-NHS ester is a robust and highly adaptable strategy for creating advanced, multifunctional nanomaterials. By understanding the fundamental chemistry of NHS ester aminolysis and Fmoc deprotection, researchers can precisely engineer the nano-bio interface. The detailed protocols and characterization methods provided in this guide serve as a validated framework for the successful implementation of this technology, paving the way for the development of more effective and targeted nanomedicines.

References

  • Suk, J. S., Xu, Q., Kim, N., Hanes, J., & Ensign, L. M. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced Drug Delivery Reviews, 99(Pt A), 28–51. [Link]

  • Otsuka, H., Nagasaki, Y., & Kataoka, K. (2012). PEGylated nanoparticles for biological and pharmaceutical applications. Advanced Drug Delivery Reviews, 64, 246-255. [Link]

  • Otsuka, H., Nagasaki, Y., & Kataoka, K. (2003). PEGylated nanoparticles for biological and pharmaceutical applications. Advanced Drug Delivery Reviews, 55(3), 403-419. [Link]

  • Trapani, A., et al. (2011). PEGylated Nanoparticles Based on a Polyaspartamide. Preparation, Physico-Chemical Characterization, and Intracellular Uptake. Biomacromolecules, 12(9), 3295-3305. [Link]

  • Amerigo Scientific. (n.d.). N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. [Link]

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

  • Yang, X., & Grailer, J. J. (2017). Engineering Well-Characterized PEG-Coated Nanoparticles for Elucidating Biological Barriers to Drug Delivery. Methods in Molecular Biology, 1530, 125-137. [Link]

  • Kumar, A., et al. (2015). Synthesis and Characterization of PEGylated Gold Nanoparticles. Krishi Sanskriti Publications. [Link]

  • Bantz, C., et al. (2015). Characterisation of PEGylated PLGA nanoparticles comparing the nanoparticle bulk to the particle surface using UV/vis spectroscopy, SEC, 1H NMR spectroscopy, and X-ray photoelectron spectroscopy. INIS-IAEA. [Link]

  • ResearchGate. (n.d.). Common reactions for PEGylation of drugs/NPs. [Link]

  • ResearchGate. (n.d.). Methods for Removing the Fmoc Group. [Link]

  • ResearchGate. (n.d.). Optimization of Fmoc deprotection of Fmoc-Phe-OH using NaN3. [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]

  • Dadashzadeh, S., et al. (2012). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. Pharmaceutical Sciences, 18(1), 1-8. [Link]

  • Fields, G. B., & Fields, C. G. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-112). Academic Press. [Link]

  • Moghimi, S. M., & Simberg, D. (2025). PEGylation technology: addressing concerns, moving forward. Journal of Controlled Release, 356, 115-129. [Link]

  • Farokhzad, O. C., et al. (2006). Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery. Biomaterials, 27(35), 6035-6043. [Link]

  • OUCI. (n.d.). Achievements and Bottlenecks of PEGylation in Nano-delivery Systems. [Link]

  • Dilnawaz, F., & Sahoo, S. K. (2013). PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications. Journal of Nanoparticle Research, 15(7), 1-15. [Link]

  • Dilnawaz, F., & Sahoo, S. K. (2013). PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications. Journal of Nanoparticle Research, 15(7), 1789. [Link]

  • MDPI. (n.d.). Polyethylene Glycol Coated Magnetic Nanoparticles: Hybrid Nanofluid Formulation, Properties and Drug Delivery Prospects. [Link]

  • Farokhzad, O. C., et al. (2006). Formulation of functionalized PLGA-PEG nanoparticles for in vivo targeted drug delivery. Biomaterials, 27(35), 6035-6043. [Link]

  • AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents. [Link]

  • Cambridge University Press & Assessment. (2019, February 10). Magnetic Nanoparticle Functionalization (Chapter 3). [Link]

  • Dhar, S., & Lippard, S. J. (2009). Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery. Journal of Visualized Experiments, (27), 1253. [Link]

  • NIH. (n.d.). Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media. [Link]

Sources

Application Notes and Protocols for Protein Modification using Fmoc-PEG1-NHS Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Protein Modification

In the landscape of bioconjugation, precision and control are paramount. The modification of proteins—be it for therapeutic development, diagnostic assays, or fundamental research—demands reagents that offer not only efficient conjugation but also opportunities for subsequent, orthogonal chemistries. Fmoc-PEG1-NHS ester is a heterobifunctional linker that embodies this principle. It provides a strategic tool for researchers to covalently attach a short, hydrophilic polyethylene glycol (PEG) spacer to a protein, while simultaneously introducing a latent amine functionality, protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[1][2][3]

This application note provides a comprehensive guide to the use of this compound for the modification of proteins. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into optimization and troubleshooting, ensuring that researchers can confidently and effectively employ this versatile reagent.

The Chemistry of Control: Understanding the Components

The efficacy of this compound lies in the distinct roles of its three key components:

  • N-Hydroxysuccinimide (NHS) Ester: This is the protein-reactive moiety of the molecule.[4][] NHS esters are widely used for their ability to efficiently react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of a polypeptide chain, to form stable, covalent amide bonds.[][6][7] This reaction is highly selective for primary amines under physiological to slightly alkaline conditions.[6]

  • Polyethylene Glycol (PEG) Linker: The short, single ethylene glycol unit (PEG1) acts as a hydrophilic spacer.[1][2] The inclusion of a PEG linker can enhance the solubility and stability of the modified protein and reduce immunogenicity.[8][9][10] Even a short PEG chain can provide sufficient spacing to minimize steric hindrance in subsequent applications.[8]

  • Fluorenylmethyloxycarbonyl (Fmoc) Group: This is a base-labile protecting group for the terminal amine of the PEG linker.[11] Its presence allows for a two-step modification strategy. First, the NHS ester is reacted with the protein. Subsequently, the Fmoc group can be selectively removed under mild basic conditions to reveal a primary amine, which can then be used for further conjugation with other molecules.[1][2][11]

Reaction Mechanism: A Tale of Two Steps

The modification of a protein with this compound is a sequential process. The initial step is the acylation of primary amines on the protein surface by the NHS ester. This is followed by an optional, but often intended, deprotection of the Fmoc group.

Step 1: Amine Acylation

The reaction between the NHS ester and a primary amine on the protein is a nucleophilic acyl substitution.[12] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide and forming a stable amide bond.[7][12]

This reaction is highly pH-dependent. At low pH (<7), the majority of primary amines are protonated (-NH3+) and are therefore not nucleophilic, significantly slowing the reaction.[13][14] Conversely, at high pH, the competing reaction of NHS ester hydrolysis becomes more rapid, reducing the efficiency of the desired conjugation.[4][6][12] The optimal pH for this reaction is typically between 7.2 and 8.5.[4][6]

NHS_Ester_Reaction Protein Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack Reagent This compound Reagent->Intermediate Product Fmoc-PEG1-Protein Conjugate (Stable Amide Bond) Intermediate->Product Collapse Byproduct N-Hydroxysuccinimide Intermediate->Byproduct Release Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_deprotection Optional Deprotection Protein_Prep Protein in Amine-Free Buffer Reaction Incubate (RT or 4°C) Protein_Prep->Reaction Reagent_Prep Fresh Fmoc-PEG1-NHS Ester Solution Reagent_Prep->Reaction Quench Quench with Tris or Glycine Reaction->Quench Purify1 Purify Conjugate (SEC or Dialysis) Quench->Purify1 Analyze Characterize (DOL, Purity, Activity) Purify1->Analyze Deprotect Fmoc Deprotection (Piperidine/DMF) Purify1->Deprotect Purify2 Purify Final Product Deprotect->Purify2

Sources

Application Notes and Protocols: Fmoc-PEG1-NHS Ester for Precise Surface Modification of Biomaterials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Biointerfaces with Molecular Precision

The interface between a synthetic material and a biological environment dictates its ultimate fate and efficacy. Uncontrolled protein adsorption, immune recognition, and cellular adhesion can compromise the function of medical devices, implants, and drug delivery systems. Surface modification with polyethylene glycol (PEG), or PEGylation, is a gold-standard strategy to confer "stealth" properties to biomaterials, enhancing their biocompatibility by minimizing nonspecific protein binding and subsequent biological responses.[1][2] This is achieved by the formation of a hydrophilic, flexible polymer layer that sterically hinders the approach of proteins.[3]

While PEGylation is a powerful tool, the ability to perform sequential, site-specific modifications on a PEGylated surface opens up a new dimension of functionalization. This is where Fmoc-PEG1-NHS ester emerges as a critical reagent. This heterobifunctional linker combines three key chemical entities:

  • An N-Hydroxysuccinimide (NHS) ester : For the efficient and covalent attachment to primary amine groups present on the biomaterial surface.[4][5]

  • A short, single ethylene glycol unit (PEG1 ): To provide a hydrophilic spacer that reduces nonspecific binding.[6][7]

  • A Fluorenylmethyloxycarbonyl (Fmoc) group : A base-labile protecting group on the terminal end of the PEG linker, which masks a primary amine.[8][9] This protected amine can be selectively deprotected to allow for subsequent, specific conjugation of other molecules like peptides, antibodies, or small molecule drugs.[10][11]

This application note provides a comprehensive guide to the use of this compound for the surface modification of amine-functionalized biomaterials. We will delve into the underlying chemistry, provide detailed, field-proven protocols, and discuss methods for the characterization of the modified surfaces.

Core Principles and Chemical Mechanisms

The surface modification process using this compound is a two-stage process: initial grafting of the linker to the surface, followed by the optional deprotection of the Fmoc group to reveal a reactive amine.

Stage 1: Covalent Grafting via NHS Ester Chemistry

The process begins with a biomaterial surface that has been functionalized to present primary amine (-NH₂) groups. The NHS ester end of the this compound is highly reactive towards these primary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the unprotonated primary amine on the biomaterial surface attacks the electrophilic carbonyl carbon of the NHS ester.[5][12] This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4]

The efficiency of this reaction is critically dependent on the pH of the reaction buffer.[5] The primary amine must be in its unprotonated, nucleophilic state to react.[13] An optimal pH range of 7.2 to 8.5 is typically employed.[4][14] At lower pH values, the amine is protonated (R-NH₃⁺) and non-reactive. At higher pH values, the competing hydrolysis of the NHS ester becomes significant, reducing the conjugation efficiency.[4][15]

NHS_Ester_Reaction Biomaterial Biomaterial Surface with Primary Amine (-NH₂) Intermediate Tetrahedral Intermediate Biomaterial->Intermediate + Reagent This compound Reagent->Intermediate Nucleophilic Attack (pH 7.2-8.5) Product Fmoc-PEG-Modified Surface (Stable Amide Bond) Intermediate->Product Byproduct N-Hydroxysuccinimide (NHS) Intermediate->Byproduct Release of Leaving Group

Diagram 1: NHS Ester Reaction Mechanism.
Stage 2: Fmoc Deprotection to Unveil a Functional Handle

The Fmoc group is a cornerstone of solid-phase peptide synthesis due to its stability in acidic conditions and its rapid cleavage under mild basic conditions.[9][16] This orthogonality is leveraged in surface chemistry to unmask a primary amine for further functionalization without disturbing the underlying amide bond connecting the PEG linker to the biomaterial.[11]

The deprotection is typically achieved by treating the Fmoc-protected surface with a solution of a secondary amine, most commonly 20% piperidine in a solvent like dimethylformamide (DMF).[13][17][18] The mechanism is a base-catalyzed β-elimination.[16] Piperidine abstracts the acidic proton from the fluorene ring, leading to the cleavage of the carbamate bond and the release of the free amine on the surface, carbon dioxide, and a dibenzofulvene (DBF) intermediate.[17] The excess piperidine then acts as a scavenger, trapping the reactive DBF to form a stable adduct, preventing it from reacting with the newly liberated surface amines.[17]

Fmoc_Deprotection Fmoc_Surface Fmoc-PEG-Modified Surface Deprotected_Surface Amine-Terminated PEG Surface (-NH₂) Fmoc_Surface->Deprotected_Surface β-Elimination Byproducts Dibenzofulvene-Piperidine Adduct + CO₂ Fmoc_Surface->Byproducts Release Piperidine Piperidine (Base) Piperidine->Fmoc_Surface Base Treatment

Diagram 2: Fmoc Deprotection Mechanism.

Experimental Protocols

This section provides detailed protocols for the surface modification of an amine-functionalized substrate.

Materials and Reagents
  • Substrate: Amine-functionalized glass slides, silicon wafers, or polymer films.

  • Reagent: this compound.

  • Solvents:

    • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[15][19]

    • Ethanol (reagent grade).

    • Deionized (DI) water.

  • Buffers:

    • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.3-8.5.[14] Avoid buffers containing primary amines like Tris.[6][15]

    • Washing Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.[18]

  • Equipment:

    • Nitrogen or argon gas line.

    • Sonicator.

    • Orbital shaker.

    • Centrifuge (for nanoparticle substrates).

    • UV-Vis Spectrophotometer.

Protocol 1: Surface Grafting of this compound

This protocol describes the covalent attachment of the linker to an amine-functionalized planar substrate.

  • Substrate Preparation:

    • Clean the amine-functionalized substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.

    • Dry the substrate under a stream of nitrogen or argon gas.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[20]

    • Immediately before use, prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[15] Do not store the reagent in solution.[15]

  • Reaction Setup:

    • Place the cleaned, dry substrate in a suitable reaction vessel (e.g., a petri dish).

    • Prepare the reaction solution by diluting the this compound stock solution into the Reaction Buffer (pH 8.3-8.5) to a final concentration of 1-5 mg/mL. The optimal concentration may need to be determined empirically.

    • Immediately cover the substrate with the reaction solution.

  • Incubation:

    • Incubate the reaction for 2-4 hours at room temperature on an orbital shaker to ensure uniform coverage.[14] Alternatively, the reaction can be carried out overnight at 4°C.

  • Washing:

    • After incubation, remove the reaction solution.

    • Wash the substrate thoroughly to remove unreacted reagent and the NHS byproduct. Perform sequential washes with:

      • Reaction Buffer (2x)

      • DI water (3x)

      • Ethanol (2x)

    • Dry the modified substrate under a stream of nitrogen gas. The surface is now functionalized with Fmoc-terminated PEG linkers.

Protocol 2: Fmoc Deprotection

This protocol is for the removal of the Fmoc group to expose the terminal primary amine.

  • Preparation:

    • Place the dry, Fmoc-PEG-modified substrate in a clean reaction vessel.

  • Deprotection Reaction:

    • Add the 20% piperidine in DMF solution to the vessel, ensuring the entire modified surface is covered.

    • Agitate the vessel gently on a shaker for 20-30 minutes at room temperature.[13]

  • Washing:

    • Remove the deprotection solution.

    • Wash the substrate extensively with DMF (3-5x) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[18]

    • Perform final rinses with ethanol (2x) and DI water (2x).

  • Final Step:

    • Dry the substrate under a nitrogen stream. The surface now presents a reactive primary amine at the terminus of the PEG linker, ready for subsequent conjugation.

Workflow cluster_0 Stage 1: Grafting cluster_1 Stage 2: Deprotection A 1. Prepare Amine-Functionalized Substrate (Clean & Dry) B 2. Dissolve this compound in Anhydrous Solvent (DMF/DMSO) A->B C 3. Incubate Substrate in Reagent/ Buffer Solution (pH 8.3-8.5, 2-4h) B->C D 4. Wash (Buffer, DI Water, Ethanol) & Dry C->D E 5. Treat with 20% Piperidine in DMF (20-30 min) D->E Proceed to Deprotection G G D->G Store or Characterize Fmoc-Protected Surface F 6. Wash Extensively (DMF, Ethanol, DI Water) & Dry E->F H H F->H Proceed to Subsequent Conjugation

Diagram 3: Experimental Workflow for Surface Modification.

Characterization of the Modified Surface

It is crucial to verify the success of each modification step. A combination of techniques is recommended.

Characterization TechniquePurposeExpected Outcome
Contact Angle Goniometry To assess changes in surface wettability.Successful PEGylation should lead to a decrease in the water contact angle, indicating increased hydrophilicity.[21]
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the surface.After grafting, an increase in the N 1s signal (from the amide bond and Fmoc group) and C 1s signal is expected. After deprotection, the N 1s signal should persist.
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) To identify characteristic chemical bonds.Appearance of amide bond peaks (~1650 cm⁻¹) after grafting. Disappearance of Fmoc-related peaks and appearance of N-H stretch after deprotection.[22]
Ellipsometry or Atomic Force Microscopy (AFM) To measure the thickness of the grafted layer.An increase in layer thickness corresponding to the length of the PEG linker should be observed.[23]
Orange II Dye Assay To quantify the density of primary amines after Fmoc deprotection.A colorimetric assay that specifically reacts with primary amines, allowing for quantification of available conjugation sites.[24]
Fluorescence Microscopy To qualitatively assess surface modification.Conjugation of a fluorescently-labeled NHS ester to the deprotected amine and subsequent imaging can confirm successful modification.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low Grafting Efficiency 1. Inactive NHS ester due to hydrolysis.[15] 2. Incorrect buffer pH (too low).[5] 3. Presence of primary amine contaminants in the buffer (e.g., Tris).[6][15] 4. Degraded DMF or DMSO containing amines.[15][19]1. Use fresh, properly stored reagent. Equilibrate to room temp before opening.[20] 2. Ensure buffer pH is between 7.2 and 8.5.[4] 3. Use a non-amine containing buffer like PBS or sodium bicarbonate.[14] 4. Use high-purity, anhydrous solvents. If DMF has a fishy smell, do not use it.[15][19]
Incomplete Fmoc Deprotection 1. Insufficient reaction time. 2. Degraded piperidine solution.1. Increase deprotection time to 30-45 minutes. 2. Use a freshly prepared 20% piperidine/DMF solution.
High Non-specific Binding on Final Surface 1. Incomplete surface coverage by PEG linkers. 2. Inadequate washing after conjugation steps.1. Increase the concentration of the this compound during the grafting step. 2. Ensure thorough and sequential washing steps are followed as described in the protocols.

Conclusion

This compound is a versatile and powerful tool for the precise engineering of biomaterial surfaces. By enabling the creation of a hydrophilic interface with latent reactive sites, it facilitates the development of complex, multifunctional biomaterials. The protocols and guidelines presented here provide a robust framework for researchers to successfully implement this technology, paving the way for next-generation medical devices, diagnostic platforms, and targeted therapeutic systems. A thorough understanding of the underlying chemistry and meticulous attention to experimental detail are paramount to achieving reproducible and reliable surface modifications.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis.
  • Peptide Port. (n.d.). Fmoc: Fluorenylmethyloxycarbonyl Protection.
  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 214-230.
  • Benchchem. (n.d.). A Technical Guide to Surface Functionalization with PEG Amines.
  • Conte, C., et al. (2017). Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjugation Reactions.
  • Le-Masle, A., et al. (2011). Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces. Analytical and Bioanalytical Chemistry, 401(3), 947-957.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Harnessing Bioconjugation with Fmoc-Protected Amino Acids: The Role of Fmoc-L-3-(2-Furyl)-alanine.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • ChemPep. (n.d.). Overview of Fmoc Amino Acids.
  • Lee, S., & La, Y. (2001). Polyethylene glycol-coated biocompatible surfaces.
  • Ayres, N., et al. (2010). Design and characterization of PEGylated terpolymer biomaterials. Journal of Biomedical Materials Research Part A, 95A(1), 241-251.
  • Lumiprobe. (n.d.). NHS ester labeling of amino biomolecules.
  • Benchchem. (n.d.). An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
  • BroadPharm. (n.d.). Instructions for the use of (PEG)n-Amine Reagents.
  • Thermo Fisher Scientific. (n.d.). Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents.
  • Creative PEGWorks. (n.d.). PEG Linkers: Structure, Applications & Contributions.
  • Liu, Y., et al. (2022). Slippery Behavior of PEGylated Surfaces. ACS Applied Materials & Interfaces, 14(34), 39363–39372.
  • Biointerface Research in Applied Chemistry. (2021).
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
  • Benchchem. (n.d.). Understanding the role of the Fmoc protecting group in peptide synthesis.

Sources

Amine modification of oligonucleotides using Fmoc-PEG1-NHS ester

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Amine Modification of Oligonucleotides with Fmoc-PEG1-NHS Ester: A Guide to Synthesis, Purification, and Characterization

Introduction: The Need for Precision in Oligonucleotide Conjugation

The functionalization of synthetic oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. By covalently attaching moieties such as fluorophores, small molecules, or proteins, researchers can create powerful tools for a myriad of applications, from targeted drug delivery to advanced cellular imaging. The introduction of a primary amine group, typically at the 5' or 3' terminus, serves as a versatile chemical handle for such modifications.[1][2]

This document provides a detailed technical guide for the modification of amine-functionalized oligonucleotides using a bifunctional linker, this compound. This reagent offers a strategic, two-stage approach to bioconjugation. The N-hydroxysuccinimide (NHS) ester provides a highly efficient and selective means of coupling the linker to the oligonucleotide's primary amine.[3][4] The terminal fluorenylmethyloxycarbonyl (Fmoc) group, a base-labile protecting group, remains intact during the initial coupling, providing a latent primary amine that can be deprotected under mild conditions for subsequent, orthogonal conjugation steps.[][6][7]

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemistry, step-by-step protocols, and critical insights into purification and characterization.

Principle of the Method: A Triad of Chemical Logic

The success of this modification strategy hinges on the interplay of three key chemical components: the NHS ester for coupling, the PEG linker for spacing, and the Fmoc group for orthogonal protection.

The NHS Ester-Amine Coupling: Forging a Stable Amide Bond

The foundational reaction is the nucleophilic acyl substitution between the primary aliphatic amine on the oligonucleotide and the carbonyl carbon of the NHS ester.[4] This reaction is highly favored for its selectivity and ability to proceed under mild, aqueous conditions, thereby preserving the integrity of the oligonucleotide.[3][8]

  • Mechanism: The unprotonated primary amine (R-NH₂) acts as a nucleophile, attacking the electrophilic carbonyl of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, expelling the stable N-hydroxysuccinimide leaving group to yield a highly stable amide bond.[3]

  • The Critical Role of pH: The reaction rate is profoundly dependent on pH. The primary amine must be in its deprotonated, nucleophilic state to react. At acidic pH (<7), the amine is protonated (R-NH₃⁺) and non-reactive. Conversely, at high pH (>9.0), the competing hydrolysis of the NHS ester accelerates significantly, reducing conjugation efficiency.[9][10] Therefore, a compromise is essential, with an optimal pH range of 8.3-8.5 balancing amine nucleophilicity with NHS ester stability.[9]

The PEG1 Linker: A Hydrophilic Spacer

Polyethylene glycol (PEG) linkers are widely used in bioconjugation to bridge two molecular entities.[11] In this context, the short, single ethylene glycol unit (PEG1) serves several key functions:

  • Steric Separation: It provides a flexible spacer arm, physically separating the oligonucleotide from the terminal Fmoc group (and any subsequently attached molecule), which can reduce steric hindrance and improve the accessibility of both moieties.[12][13]

  • Solubility: PEG is inherently hydrophilic, which can help maintain the solubility of the oligonucleotide conjugate in aqueous buffers.[11][14]

The Fmoc Protecting Group: Enabling Orthogonal Chemistry

The Fmoc group is a cornerstone of modern peptide synthesis and bioconjugation due to its unique properties.[7][]

  • Base Lability: It is stable to acidic conditions but can be quantitatively removed by treatment with a mild base, most commonly a 20% solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[6][16][17]

  • Orthogonality: The ability to deprotect the Fmoc group under basic conditions, while standard oligonucleotide protecting groups are removed with different reagents (e.g., ammonium hydroxide) and other linkers might be acid-labile, is known as an orthogonal protection strategy.[][7] This allows for sequential, controlled conjugation reactions. After coupling the this compound to the oligo, the product can be purified, and the terminal amine can be exposed at a later stage for a second, distinct conjugation reaction.

  • Reaction Monitoring: The dibenzofulvene byproduct released during Fmoc deprotection has a strong UV absorbance, which can be used to monitor the reaction's progress in real-time.[7][17]

Reaction_Mechanism cluster_stage1 Stage 1: NHS Ester Conjugation (pH 8.3-8.5) cluster_stage2 Stage 2: Optional Fmoc Deprotection Oligo_NH2 Oligo-Linker-NH₂ (Amine-Modified Oligonucleotide) Conjugate Oligo-NH-CO-PEG1-NH-Fmoc (Fmoc-Protected Conjugate) Oligo_NH2->Conjugate + Fmoc_PEG_NHS This compound Fmoc_PEG_NHS->Conjugate NHS N-Hydroxysuccinimide (Byproduct) Conjugate->NHS releases Deprotected_Conjugate Oligo-NH-CO-PEG1-NH₂ (Amine-Terminated Conjugate) Conjugate->Deprotected_Conjugate 20% Piperidine/DMF DBF_Adduct Dibenzofulvene-Piperidine Adduct (Byproduct) Deprotected_Conjugate->DBF_Adduct releases

Caption: Overall reaction scheme for oligonucleotide modification.

Materials and Reagents

Equipment
  • Microcentrifuge

  • Laboratory shaker/vortexer

  • Analytical balance

  • pH meter

  • Lyophilizer or centrifugal evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system (recommended)

  • Solid Phase Extraction (SPE) manifold and cartridges (for desalting)

Reagents and Consumables
  • 5'-Amine-modified oligonucleotide (desalted or purified)

  • This compound (store desiccated at -20°C)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O) (optional, for borate buffer)

  • Anhydrous Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Nuclease-free water

  • Piperidine

  • Acetonitrile (HPLC grade)

  • Triethylammonium acetate (TEAA) buffer (for RP-HPLC)

  • Microcentrifuge tubes (1.5 mL and 2.0 mL)

  • Syringe filters (0.22 µm)

Experimental Protocols

Protocol 1: Preparation of Reagents

A. 0.1 M Sodium Bicarbonate Conjugation Buffer (pH 8.5)

  • Dissolve 0.84 g of sodium bicarbonate in 90 mL of nuclease-free water.

  • Adjust the pH to 8.5 using 1 M NaOH.

  • Bring the final volume to 100 mL with nuclease-free water.

  • Filter through a 0.22 µm filter. Store at 4°C for up to one month.

    • Scientist's Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the oligonucleotide in the reaction.[9]

B. This compound Solution (Prepare Immediately Before Use)

  • Allow the vial of this compound to warm completely to room temperature before opening to prevent moisture condensation.

  • Briefly centrifuge the vial to collect the powder at the bottom.

  • Prepare a 10-20 mM solution by dissolving the required amount in anhydrous DMSO or DMF. For example, to make a 10 mM solution of a 500 g/mol reagent, dissolve 5 mg in 1 mL of anhydrous DMSO.

    • Scientist's Note: NHS esters are highly susceptible to hydrolysis. Using anhydrous solvent and preparing this solution immediately prior to addition to the reaction is critical for maximizing conjugation efficiency.

C. 20% Piperidine in DMF (for Fmoc Deprotection)

  • In a chemical fume hood, add 2 mL of piperidine to 8 mL of anhydrous DMF.

  • Mix well. This solution should be prepared fresh for best results.

Protocol 2: Conjugation Reaction (0.2 µmole Scale)

This protocol is based on a starting scale of 0.2 µmoles of a 5'-amino-modified oligonucleotide.[3]

  • Dissolve 0.2 µmoles of the lyophilized amine-modified oligonucleotide in 500 µL of 0.1 M Sodium Bicarbonate Conjugation Buffer (pH 8.5). Vortex thoroughly to ensure complete dissolution.

  • Prepare the this compound solution as described in Protocol 1B. A 10-fold molar excess is a good starting point. For a 0.2 µmole oligo reaction, this corresponds to 2.0 µmoles of the NHS ester.

  • Add the calculated volume of the NHS ester solution to the oligonucleotide solution. For a 10 mM NHS ester stock, this would be 200 µL.

    • Scientist's Note: The volume of organic solvent (DMSO/DMF) should ideally not exceed 25% of the total reaction volume to maintain oligo solubility and buffer capacity.[4]

  • Gently vortex the mixture for 30 seconds.

  • Incubate the reaction at room temperature for 2 hours on a laboratory shaker. If the modification is light-sensitive, cover the tube with aluminum foil.

Protocol 3: Purification of the Conjugate

Purification is essential to remove unreacted NHS ester, hydrolyzed ester, and any unconjugated oligonucleotide.

Method A: Desalting / Buffer Exchange (Rapid Purification) This method is suitable for removing excess small molecules but will not separate unconjugated from conjugated oligonucleotides.

  • Use a desalting column (e.g., Glen Gel-Pak™, Sephadex™ G-25) equilibrated with nuclease-free water or a desired storage buffer (e.g., 10 mM Tris, pH 7.5).

  • Apply the entire reaction mixture to the top of the column.

  • Elute the oligonucleotide conjugate according to the manufacturer's instructions. The larger conjugate will elute first, while smaller molecules like salts and excess reagent are retained.

  • Combine the fractions containing the oligonucleotide (typically monitored by UV absorbance at 260 nm).

Method B: Reversed-Phase HPLC (High-Purity Purification) This is the recommended method for ensuring a highly pure final product, as it can separate the more hydrophobic conjugate from the starting amine-oligo.[12][18][19]

  • Column: C18 column (analytical or semi-preparative).

  • Mobile Phase A: 0.1 M TEAA in water.

  • Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile.

  • Gradient: A linear gradient from ~5% to 70% Mobile Phase B over 30-40 minutes is a typical starting point.

  • Procedure: a. Dilute the reaction mixture with Mobile Phase A and inject it onto the equilibrated HPLC column. b. Monitor the elution profile at 260 nm. c. The Fmoc-PEG1-conjugated oligonucleotide is significantly more hydrophobic than the starting amine-oligo and will have a longer retention time. d. Collect the peak corresponding to the product. e. Lyophilize the collected fraction to remove the volatile TEAA buffer and solvents.

Protocol 4: Characterization of the Conjugate

A. Analytical RP-HPLC: Assess the purity of the final product by running a small aliquot on an analytical C18 column. A pure product should yield a single major peak at the expected retention time.

B. LC-MS Analysis: Mass spectrometry is the definitive method to confirm successful conjugation.[20][21]

  • Reconstitute a small amount of the purified, lyophilized product in nuclease-free water.

  • Analyze using an LC-MS system, often employing ion-pair reversed-phase chromatography coupled to an ESI-MS detector.[22][23]

  • Deconvolute the resulting mass spectrum. The observed mass should match the calculated theoretical mass of the conjugated oligonucleotide.

Protocol 5: Optional Fmoc-Group Deprotection

To expose the terminal primary amine for further conjugation, perform the following step after purification.

  • Resuspend the purified, lyophilized Fmoc-PEG1-oligo conjugate in 100 µL of nuclease-free water or buffer.

  • Add 400 µL of a freshly prepared solution of 20% piperidine in DMF.

  • Incubate at room temperature for 15-30 minutes.

  • Remove the piperidine and byproducts by ethanol precipitation or desalting (Protocol 3A).

  • Confirm deprotection by LC-MS, observing the mass loss corresponding to the Fmoc group (222.24 Da).

Workflow and Data Interpretation

The entire process, from starting material to final characterized product, can be visualized as a linear workflow.

Workflow Oligo 1. Start: 5'-Amine Oligo Reaction 2. Conjugation: + this compound (pH 8.5, 2h, RT) Oligo->Reaction Purification 3. Purification: RP-HPLC Reaction->Purification QC1 4. Characterization: LC-MS & Analytical HPLC Purification->QC1 Fmoc_Product Fmoc-PEG1-Oligo (Final Product) QC1->Fmoc_Product Deprotection 5. Optional Deprotection: 20% Piperidine/DMF Fmoc_Product->Deprotection Optional Path QC2 6. Final QC: LC-MS Deprotection->QC2 Amine_Product NH₂-PEG1-Oligo (Final Product) QC2->Amine_Product

Caption: Experimental workflow for Fmoc-PEG1-Oligonucleotide synthesis.

Table 1: Expected Quantitative Results for Characterization

ParameterStarting Amine-OligoAfter Conjugation (Fmoc-On)After Deprotection (Fmoc-Off)
RP-HPLC Retention Baseline (e.g., 15 min)Increased (e.g., 18-20 min)Decreased (e.g., 16 min)
Mass Shift (vs. Start) N/A+ Mass of Fmoc-PEG1-CO+ Mass of H-PEG1-CO
Mass Change N/A+ 325.35 Da (for example)- 222.24 Da (from Fmoc-On)

Note: Exact mass of this compound may vary by manufacturer. The mass shift should be calculated based on the specific reagent used. The mass change shown is for the Fmoc-PEG1 moiety added and the Fmoc group removed.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Conjugation Efficiency 1. Hydrolyzed NHS ester.1. Use fresh, anhydrous DMSO/DMF. Allow reagent to warm to RT before opening. Prepare NHS ester solution immediately before use.
2. Incorrect buffer pH.2. Verify buffer pH is between 8.3-8.5. Remake if necessary.
3. Inactive amine on oligo.3. Ensure the starting amine-modified oligonucleotide is of high quality and has been stored properly.
4. Insufficient molar excess of NHS ester.4. Increase the molar excess of the NHS ester to 15-20 fold.
Multiple Product Peaks in HPLC 1. Incomplete reaction.1. Increase reaction time or molar excess of NHS ester.
2. Degradation of oligonucleotide.2. Ensure all solutions are nuclease-free. Avoid unnecessarily harsh conditions.
3. Side reactions.3. Ensure buffer does not contain extraneous nucleophiles (e.g., Tris).
No Mass Shift in LC-MS 1. Complete reaction failure.1. Review all steps in the "Low Conjugation Efficiency" section.
2. Incorrect product collected from HPLC.2. Re-run HPLC and carefully collect the later-eluting peak for analysis.
Incomplete Fmoc Deprotection 1. Degraded piperidine solution.1. Use a fresh solution of 20% piperidine in high-quality, anhydrous DMF.[6]
2. Insufficient reaction time.2. Extend deprotection time to 30 minutes.

Conclusion

The use of this compound provides a robust and strategically advantageous method for the functionalization of amine-modified oligonucleotides. By understanding the core chemical principles—pH-dependent NHS ester coupling, the role of the PEG spacer, and the utility of the base-labile Fmoc group—researchers can confidently execute this protocol. The combination of efficient conjugation, robust purification via RP-HPLC, and definitive characterization by LC-MS ensures the production of high-quality, well-defined oligonucleotide conjugates ready for downstream applications in research, diagnostics, and therapeutics.

References

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. [Link]

  • Taga, A., et al. (2005). High throughput purification of amino-modified oligonucleotides and its application to novel detection system of gene expression. Nucleic Acids Symposium Series, 49(1), 181-182. [Link]

  • Taga, A., et al. (2005). High throughput purification of amino-modified oligonucleotides and its application to novel detection system of gene expression. Nucleic Acids Symposium Series. [Link]

  • YMC America. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. [Link]

  • Winkler, J. (2015). Therapeutic oligonucleotides with polyethylene glycol modifications. Future Medicinal Chemistry, 7(13), 1721-31. [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. [Link]

  • Bio-Synthesis. (n.d.). Spacer 9 PEG oligonucleotide modification. [Link]

  • Jaschke, A., et al. (1994). Synthesis and properties of oligodeoxyribonucleotide-polyethylene glycol conjugates. Nucleic Acids Research, 22(22), 4810-4817. [Link]

  • Bio-Works. (n.d.). Purification of oligonucleotides by anion exchange chromatography. [Link]

  • AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]

  • Coin, I., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 18(12), 15344-15358. [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 73. [Link]

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. [Link]

  • Winkler, J. (2013). PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures. Molecules, 18(7), 7542-7558. [Link]

  • Guzaev, A. P., & Manoharan, M. (2001). Versatile 5'-Functionalization of Oligonucleotides on Solid Support: Amines, Azides, Thiols, and Thioethers via Phosphorus Chemistry. The Journal of Organic Chemistry, 66(8), 2845-2852. [Link]

  • Doneanu, A., et al. (2020). Current State of Oligonucleotide Characterization Using Liquid Chromatography–Mass Spectrometry: Insight into Critical Issues. Journal of the American Society for Mass Spectrometry, 31(9), 1775-1782. [Link]

  • Glen Research. (n.d.). 5'-MMT-AMINO-MODIFIERS. [Link]

  • Kumar, P. (2010). N-fmoc nucleosides and phosphoramidites, and oligonucleotide synthesis.
  • Doneanu, A., et al. (2020). Current State of Oligonucleotide Characterization Using Liquid Chromatography-Mass Spectrometry: Insight into Critical Issues. Journal of the American Society for Mass Spectrometry. [Link]

  • Doneanu, A., et al. (2020). Current State of Oligonucleotide Characterization Using Liquid Chromatography−Mass Spectrometry: Insight into Critical Issues. Anacura. [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]

  • biomers.net. (n.d.). Chemical modification. [Link]

  • Gong, L. (2012). Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry. ResearchGate. [Link]

  • BITS. (2009). Analysis of oligonucleotides by hydrophilic interaction liquid chromatography coupled to negative ion electrospray ionization mass spectrometry. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Fmoc-PEG1-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that successful bioconjugation hinges on the precise control of reaction parameters. This guide provides in-depth, field-proven insights into one of the most critical factors in using Fmoc-PEG-NHS esters: reaction pH . Here, we move beyond simple instructions to explain the causality behind our recommendations, empowering you to troubleshoot issues and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for conjugating Fmoc-PEG1-NHS esters to primary amines, and why is it so critical?

The success of your conjugation reaction is dictated by a fundamental competition between two chemical processes: the desired reaction with the amine (aminolysis) and the undesired reaction with water (hydrolysis).[1] The pH of your reaction buffer is the single most critical parameter governing the outcome of this competition.[1]

The optimal pH range is a carefully balanced compromise, typically between pH 7.2 and 8.5 .[2][3] For many applications, a more specific range of pH 8.3-8.5 is recommended to achieve the highest efficiency.[4][5]

Here’s the scientific reasoning behind this recommendation:

  • Amine Nucleophilicity: The target of your NHS ester is a primary amine, such as the N-terminus of a peptide or the side chain of a lysine residue. For the reaction to occur, this amine must be in its deprotonated, nucleophilic state (-NH₂).[3] At a pH below ~7, the amine is predominantly in its protonated, non-nucleophilic form (-NH₃⁺), which significantly slows or halts the desired conjugation.[3][6]

  • NHS Ester Stability: The NHS ester is highly susceptible to hydrolysis, an inactivating reaction with water. The rate of this hydrolysis increases dramatically with rising pH.[1][7]

Therefore, the optimal pH window is one where the primary amine is sufficiently deprotonated to react efficiently, but the rate of competing hydrolysis remains manageable.[1]

G cluster_0 pH Scale & Reaction Outcomes cluster_1 cluster_2 cluster_3 low_pH Low pH (< 7.0) optimal_pH Optimal pH (7.2 - 8.5) amine_state Amine State: Protonated (-NH₃⁺) Non-Nucleophilic low_pH->amine_state high_pH High pH (> 9.0) amine_state_opt Amine State: Deprotonated (-NH₂) Nucleophilic optimal_pH->amine_state_opt amine_state_high Amine State: Deprotonated (-NH₂) Nucleophilic high_pH->amine_state_high ester_state_low NHS Ester State: Relatively Stable outcome_low Reaction Outcome: Very Slow / No Conjugation ester_state_opt NHS Ester State: Moderate Stability outcome_opt Reaction Outcome: Efficient Conjugation ester_state_high NHS Ester State: Rapid Hydrolysis outcome_high Reaction Outcome: Low Yield due to Hydrolysis

Caption: The pH-dependent trade-off in NHS ester reactions.

The following table quantitatively illustrates the impact of pH and temperature on the stability of the NHS ester, underscoring the need for precise control.

pHTemperature (°C)Half-life of NHS EsterSource(s)
7.004-5 hours[2][4][7]
8.04~1 hour[1]
8.5Room Temperature125-180 minutes[1][8]
8.6410 minutes[2][4][7]
9.0Room TemperatureMinutes[1][8]
Q2: Which buffers should I use for my conjugation reaction, and which must I avoid?

Buffer selection is as critical as pH control. The cardinal rule is to use a buffer that does not contain primary amines .[4] Competing amines in the buffer will react with your NHS ester, drastically reducing the yield of your desired conjugate.[2][4]

Recommended BuffersBuffers to AVOIDRationale for Avoidance
Phosphate-Buffered Saline (PBS), pH 7.2-8.0Tris (tris(hydroxymethyl)aminomethane) buffers (e.g., TBS)Contains primary amines that will compete with the target molecule for reaction with the NHS ester.[2][4]
Sodium Bicarbonate (0.1 M), pH 8.3-8.5Glycine buffersGlycine is an amino acid and contains a primary amine that will quench the reaction.[4]
HEPES, pH 7.2-8.5Buffers containing ammonium salts (e.g., ammonium acetate)The ammonium ion is in equilibrium with ammonia, a primary amine that will react with the NHS ester.[9]
Borate (50 mM), pH 8.5Any buffer with primary or secondary amine componentsThese will always act as competing nucleophiles, reducing the efficiency of the desired conjugation.[10][11]

If your molecule of interest is in an incompatible buffer, a buffer exchange step via dialysis, desalting columns, or gel filtration is mandatory before beginning the conjugation.[4]

Q3: My conjugation yield is extremely low. How do I troubleshoot this?

Low yield is a common but solvable problem. A logical workflow can quickly identify the root cause.

Troubleshooting_Workflow start Low Conjugation Yield check_pH 1. Verify Buffer pH Is it within 7.2 - 8.5? start->check_pH check_buffer 2. Analyze Buffer Composition Does it contain primary amines (Tris, Glycine)? check_pH->check_buffer pH is OK adjust_pH Action: Remake buffer and verify pH. check_pH->adjust_pH pH is out of range check_reagents 3. Assess Reagent Quality Is the NHS ester fresh? Was it stored properly (desiccated, -20°C)? check_buffer->check_reagents Buffer is amine-free exchange_buffer Action: Perform buffer exchange (dialysis, desalting column). check_buffer->exchange_buffer Buffer contains amines check_ratio 4. Review Molar Ratio Is there sufficient molar excess of the NHS ester? check_reagents->check_ratio Reagents are fresh new_reagents Action: Use a fresh vial of Fmoc-PEG-NHS ester. check_reagents->new_reagents Reagents are old/hydrolyzed optimize_protocol Consider further optimization: - Temperature (e.g., 4°C vs RT) - Reaction time check_ratio->optimize_protocol Ratio is OK check_ratio->optimize_protocol increase_ratio Action: Increase molar excess of the NHS ester (e.g., 5-20 fold). check_ratio->increase_ratio Ratio is too low success Problem Solved adjust_pH->success exchange_buffer->success new_reagents->success increase_ratio->success

Sources

Fmoc-PEG1-NHS ester solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Fmoc-PEG1-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during bioconjugation experiments. My goal is to equip you with the scientific rationale behind the protocols, enabling you to optimize your reactions and confidently interpret your results.

Understanding the Reagent: A Molecule of Two Minds

This compound is a heterobifunctional crosslinker with three key components:

  • Fmoc (Fluorenylmethyloxycarbonyl) Group: A base-labile protecting group for the terminal amine. This allows for a two-step conjugation strategy where the NHS ester is reacted first, followed by the deprotection of the amine for subsequent modification.

  • PEG1 (Polyethylene Glycol) Spacer: A single ethylene glycol unit. While PEGylation is generally used to enhance the hydrophilicity of molecules, the short PEG1 spacer in this reagent provides only a modest increase in aqueous solubility.[1][2]

  • NHS (N-Hydroxysuccinimide) Ester: A reactive group that readily forms stable amide bonds with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) under physiological to slightly basic conditions.[3]

The primary challenge in working with this reagent lies in the inherent trade-off between the reactivity of the NHS ester and its stability in aqueous environments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address some of the most common questions and issues that arise when using this compound.

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS)?

This is the most frequently encountered issue. The Fmoc group is hydrophobic, and the short PEG1 spacer does not provide sufficient hydrophilicity to overcome this. Direct dissolution in aqueous buffers is often unsuccessful and can lead to the formation of a suspension or immediate precipitation.[4]

Causality: The limited aqueous solubility is a fundamental property of the molecule's structure. The bulky, nonpolar Fmoc group dominates the physicochemical properties of the short-chain PEGylated reagent.

Solution:

  • Always prepare a concentrated stock solution in an anhydrous (water-free) organic solvent first. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents.[5][6]

  • Ensure your organic solvent is anhydrous. Water contamination in the solvent will prematurely hydrolyze the NHS ester, rendering it inactive.

  • Add the organic stock solution to your aqueous reaction buffer dropwise while gently vortexing. This allows for rapid dispersion and minimizes localized high concentrations that can lead to precipitation.

  • Keep the final concentration of the organic solvent in your reaction mixture low, typically below 10% (v/v). Higher concentrations can lead to the precipitation of your protein or other biomolecules.[7]

Q2: I've successfully dissolved the reagent, but a precipitate forms during the reaction. What's happening?

Precipitation during the reaction can be due to several factors:

  • Delayed Precipitation of the Reagent: Even with the use of a co-solvent, the reagent may slowly precipitate out of the aqueous buffer over time, especially if the reaction is carried out at a high concentration of the PEG linker.

  • Protein Precipitation: High concentrations of the organic co-solvent or over-labeling of your protein can alter its surface charge and solubility, leading to aggregation and precipitation.

  • Low Temperature: If you are performing the reaction at 4°C, the solubility of both the reagent and your biomolecule may be reduced.

Troubleshooting Steps:

  • Reduce the Molar Excess of the Reagent: A high concentration of the PEG linker is a common cause of precipitation. Try reducing the molar excess of the this compound.

  • Decrease the Final Organic Solvent Concentration: If possible, lower the percentage of DMSO or DMF in your final reaction volume.

  • Optimize Reaction Temperature: If conducting the reaction at 4°C, consider running a parallel experiment at room temperature. While hydrolysis is faster at room temperature, the increased solubility might lead to a better overall yield.

  • Check Protein Concentration: Very high protein concentrations can sometimes be more prone to aggregation upon modification. Try a slightly lower protein concentration.

Q3: My conjugation efficiency is low. What are the likely causes?

Low conjugation efficiency is often a result of the competing hydrolysis of the NHS ester.

Causality: The NHS ester is susceptible to nucleophilic attack by water, which cleaves the ester bond and forms an unreactive carboxylic acid. This reaction is highly pH-dependent.[4]

Hydrolysis

Troubleshooting Workflow for Low Yield:

Troubleshooting_Yield

Q4: Can I prepare a stock solution of this compound in an aqueous buffer and store it?

No, this is strongly discouraged. The NHS ester will rapidly hydrolyze in an aqueous environment, even when frozen. Stock solutions should only be prepared in anhydrous organic solvents immediately before use.[5][6]

Q5: What is the optimal pH for the conjugation reaction?

The optimal pH is a compromise between maximizing the nucleophilicity of the primary amines on your target molecule and minimizing the hydrolysis of the NHS ester. A pH range of 7.2 to 8.5 is generally recommended.[6]

pH LevelEffect on AminesEffect on NHS EsterOverall Recommendation
< 7.0 Amines are protonated (-NH3+) and non-nucleophilic.Ester is relatively stable.Not Recommended: Very slow to no reaction.
7.2 - 8.0 Good balance of deprotonated amines and ester stability.Moderate rate of hydrolysis.Good Starting Point: Especially for sensitive proteins or longer reaction times.
8.0 - 8.5 Higher concentration of nucleophilic amines.Faster rate of hydrolysis.Optimal for Many Reactions: Leads to faster reaction times.
> 8.5 Amines are highly reactive.Very rapid hydrolysis significantly reduces yield.Not Recommended: Hydrolysis outcompetes the desired reaction.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling

This protocol provides a starting point for the conjugation of this compound to a protein. Optimization may be required for your specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at 1-10 mg/mL.

  • This compound.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., desalting column, dialysis cassette).

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. For example, for a molecular weight of 452.46 g/mol , dissolve ~2.3 mg in 500 µL of anhydrous DMSO.[1]

  • Conjugation Reaction:

    • To your protein solution, add the desired molar excess of the this compound stock solution (a 10- to 20-fold molar excess is a good starting point).[7]

    • Add the stock solution dropwise while gently mixing.

    • Ensure the final volume of DMSO or DMF does not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching the Reaction (Optional but Recommended):

    • Add the quenching buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).

    • Incubate for 15-30 minutes at room temperature to consume any unreacted NHS ester.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer.

Protocol 2: Fmoc Group Deprotection

This protocol is for the removal of the Fmoc group to expose the primary amine for subsequent conjugation steps.

Materials:

  • Fmoc-protected conjugate from Protocol 1.

  • Anhydrous DMF.

  • Piperidine.

  • Purification system (e.g., RP-HPLC, desalting column).

Procedure:

  • Prepare Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in anhydrous DMF.

  • Deprotection Reaction: Dissolve the lyophilized or buffer-exchanged Fmoc-protected conjugate in the 20% piperidine/DMF solution.

  • Incubation: Stir the reaction at room temperature. The reaction is typically complete within 30 minutes.

  • Purification: Purify the deprotected conjugate from the piperidine and other byproducts using an appropriate method such as RP-HPLC or a desalting column.

References

  • AxisPharm. (n.d.). Fmoc-PEG-NHS ester. Retrieved from [Link]

  • CD Bioparticles. (n.d.). This compound. Retrieved from [Link]

  • AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]

  • Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol. Retrieved from [Link]

  • ResearchGate. (2016). How to successfully precipitate PLGA-PEG from PLGA-NHS. Precipitation troubleshoot?[Link]

  • Biopharma PEG. (n.d.). Fmoc-NH-PEG1-COOH. Retrieved from [Link]

  • Fürth lab. (n.d.). Antibody conjugation. Retrieved from [Link]

Sources

Navigating Fmoc-SPPS: A Technical Guide to Overcoming Incomplete Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I've frequently collaborated with researchers to troubleshoot one of the most common yet critical hurdles in Fmoc-based synthesis: incomplete removal of the Nα-Fmoc protecting group. Failure at this step leads to truncated sequences, challenging purifications, and ultimately, compromised research outcomes.

This guide is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles. By diagnosing the root cause of incomplete deprotection, you can implement targeted strategies to ensure the successful synthesis of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and why is it a problem?

Incomplete Fmoc deprotection is the failure to fully remove the fluorenylmethyloxycarbonyl (Fmoc) group from the N-terminal amine of the growing peptide chain during SPPS.[1] This failure is critical because a persistent Fmoc group blocks the N-terminus, preventing the subsequent amino acid from being coupled. This results in the formation of "deletion sequences"—peptides that are missing one or more amino acids. These impurities are often difficult to separate from the desired full-length peptide, leading to significantly lower yields and compromised purity of the final product.[1]

Q2: How can I detect if Fmoc deprotection is incomplete?

Accurate detection is the first step in troubleshooting. Several reliable methods are available to monitor the completeness of the Fmoc deprotection step:

  • Qualitative Colorimetric Tests (e.g., Kaiser Test): The Kaiser (or ninhydrin) test is a rapid and highly sensitive qualitative method for detecting free primary amines on the resin.[2][3][4][5][6]

    • Positive Result (Deep Blue Color): Indicates the presence of free primary amines, signifying a successful deprotection.[3][4][5]

    • Negative Result (Yellow/Colorless): Suggests the Fmoc group is still attached, indicating incomplete deprotection.[4][7]

    • Important Note: The Kaiser test is not reliable for N-terminal proline (a secondary amine), which typically yields a reddish-brown color.[3][4] Alternative tests like the Chloranil or Isatin test should be used in such cases.[3]

  • UV-Vis Spectrophotometry: This quantitative method involves monitoring the release of the dibenzofulvene (DBF)-piperidine adduct into the deprotection solution (effluent).[7][8][9] This adduct has a characteristic UV absorbance maximum around 301-312 nm.[7][8][9] By measuring the absorbance of the collected effluent, one can calculate the extent of Fmoc removal, which is particularly useful for automated synthesizers that can monitor this in real-time.[7][10][11]

  • HPLC and Mass Spectrometry (MS): Analysis of a small, cleaved portion of the crude peptide by High-Performance Liquid Chromatography (HPLC) can reveal the presence of deletion sequences.[12][13] Mass spectrometry is then used to confirm the exact mass of these impurities, verifying that they correspond to the expected truncated peptides.[12]

Troubleshooting Guide: From Diagnosis to Solution

A negative or weak Kaiser test, or low UV absorbance readings, signals a problem. The following sections break down the common causes and provide actionable solutions.

Q3: My Kaiser test is negative after the standard deprotection. What are the most common causes?

A failed deprotection is often multifactorial. The logical workflow below can help pinpoint the issue.

G cluster_reagent Reagent Checks cluster_conditions Condition Checks Start Negative/Weak Kaiser Test CheckReagent 1. Check Deprotection Reagent Start->CheckReagent CheckConditions 2. Verify Reaction Conditions CheckReagent->CheckConditions Reagent OK ReagentFresh Is piperidine fresh? CheckReagent->ReagentFresh SequenceIssues 3. Analyze Peptide Sequence CheckConditions->SequenceIssues Conditions OK Time Is deprotection time sufficient? CheckConditions->Time PhysicalFactors 4. Evaluate Physical Factors SequenceIssues->PhysicalFactors Sequence OK Solution Deprotection Successful PhysicalFactors->Solution Factors Addressed ReagentConc Is concentration correct (e.g., 20%)? ReagentFresh->ReagentConc Yes Temp Is temperature consistent (RT)? Time->Temp Yes

Caption: Initial troubleshooting workflow for failed Fmoc deprotection.

1. Deprotection Reagent Issues The quality and concentration of your deprotection solution are paramount.

  • Degraded Reagent: Piperidine can degrade over time. Always use fresh, high-quality piperidine to prepare your deprotection solution.[7]

  • Incorrect Concentration: The standard concentration is 20% (v/v) piperidine in a suitable solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[7][14][15] Ensure this solution is prepared accurately.

2. Suboptimal Reaction Conditions

  • Insufficient Time: While standard protocols often call for 10-20 minutes, "difficult sequences" may require extended deprotection times.[1][7] Some syntheses of poly-alanine peptides have shown that deprotection times can increase dramatically as the chain elongates.[10]

  • Low Temperature: SPPS reactions are typically run at room temperature. A significant drop in ambient temperature can slow down the reaction kinetics.[7]

Q4: I've confirmed my reagents and conditions are correct, but deprotection is still incomplete. What's next?

If the basics are covered, the problem likely lies with the intrinsic properties of your peptide sequence or the physical state of the resin. These are often referred to as "difficult sequences."[11][15][16]

Causality: Steric Hindrance and Peptide Aggregation

Two primary factors related to the peptide sequence can impede Fmoc removal:

  • Steric Hindrance: Bulky amino acid side chains (e.g., Val, Ile, Thr) or their protecting groups near the N-terminus can physically block the piperidine base from accessing the Fmoc group.[1][9]

  • On-Resin Aggregation: As the peptide chain grows, it can fold upon itself and form intermolecular β-sheet structures, particularly in sequences rich in hydrophobic residues.[1][16] This aggregation causes the peptide-resin to collapse, making it less permeable to solvents and reagents, effectively shielding the N-terminal Fmoc group.[1][9]

G cluster_strat1 Protocol Modifications cluster_strat2 Reagent Changes Problem Incomplete Deprotection (Difficult Sequence) Strategy1 Modify Deprotection Protocol Problem->Strategy1 Strategy2 Use Stronger/Alternative Base Problem->Strategy2 Strategy3 Disrupt Aggregation Problem->Strategy3 Strategy4 Optimize Physical Parameters Problem->Strategy4 Outcome Successful Synthesis Strategy1->Outcome Extend Extend Time Strategy1->Extend Elevate Elevate Temperature Strategy1->Elevate Strategy2->Outcome DBU Add DBU Strategy2->DBU Piperazine Use Piperazine/DBU Strategy2->Piperazine Strategy3->Outcome Strategy4->Outcome

Sources

Technical Support Center: A Guide to Fmoc-PEG1-NHS Ester Protein Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Fmoc-PEG1-NHS ester protein labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the use of Fmoc-PEG1-NHS esters in protein conjugation. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and achieve successful, reproducible results.

Introduction to this compound Chemistry

This compound is a heterobifunctional linker that enables the covalent attachment of a polyethylene glycol (PEG) spacer to a protein, typically through the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines on the protein surface. This process, known as PEGylation, can enhance the therapeutic properties of proteins by increasing their solubility, stability, and in vivo half-life. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the other end of the PEG linker allows for subsequent, specific deprotection and further conjugation, making it a versatile tool in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs).

The core of this chemistry lies in the reaction between the NHS ester and the primary amines of lysine residues and the N-terminus of the protein, forming a stable amide bond. However, like any chemical reaction, it is not without potential side reactions and pitfalls that can affect the efficiency and specificity of the labeling. This guide will address these challenges directly.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Question 1: Why is my labeling efficiency low, resulting in a low degree of PEGylation?

Answer:

Low labeling efficiency is a common issue that can stem from several factors, primarily related to the hydrolysis of the NHS ester and suboptimal reaction conditions.

  • NHS Ester Hydrolysis: The most significant side reaction is the hydrolysis of the NHS ester in the presence of water, which competes with the desired reaction with the protein's primary amines.[1][2] This hydrolysis results in a non-reactive carboxylic acid, reducing the amount of active labeling reagent available. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.[1][2]

    • Solution: Prepare the this compound solution immediately before use.[3][4] Avoid preparing stock solutions for long-term storage, as the NHS ester moiety readily hydrolyzes.[4] If you must prepare a stock, use an anhydrous organic solvent like DMSO or DMF and store it at -20°C for a short period.[5][6]

  • Suboptimal pH: The pH of the reaction buffer is a critical parameter.[5][7] At a pH below 7.2, the primary amines on the protein are largely protonated (-NH3+), making them poor nucleophiles and slowing down the reaction.[1][8] Conversely, at a pH above 8.5-9.0, the rate of NHS ester hydrolysis increases dramatically, leading to lower yields.[3][5][7]

    • Solution: The optimal pH range for NHS ester reactions is generally between 7.2 and 8.5.[1][9][10] For many applications, a pH of 8.3-8.5 is considered ideal to balance amine reactivity and NHS ester stability.[3][5]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with the protein for reaction with the NHS ester, significantly reducing the labeling efficiency.[8][9][10]

    • Solution: Use non-amine-containing buffers like phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, or borate buffers.[8][9][10] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the labeling reaction.[4]

  • Low Reagent Concentration: Insufficient molar excess of the this compound can lead to incomplete labeling.

    • Solution: A 10- to 20-fold molar excess of the NHS ester to the protein is a good starting point for optimization.[3] However, the optimal ratio may need to be determined empirically for your specific protein.[3]

Question 2: I am observing protein precipitation or aggregation during or after the labeling reaction. What could be the cause?

Answer:

Protein precipitation or aggregation can occur due to changes in the protein's charge or the introduction of an organic solvent.

  • Change in Protein Charge: The reaction of the NHS ester with the primary amines of lysine residues neutralizes their positive charge. This change in the protein's surface charge can alter its isoelectric point (pI) and lead to precipitation if the reaction pH is close to the new pI.[1]

    • Solution: Perform the reaction at a pH that is sufficiently far from the protein's isoelectric point.[1] You may also consider including solubility-enhancing agents in the buffer, provided they are compatible with the NHS ester chemistry.[1]

  • Organic Solvent Effects: this compound is often dissolved in an organic solvent like DMSO or DMF before being added to the aqueous protein solution.[5][10] High concentrations of these solvents can denature the protein, leading to aggregation.

    • Solution: Keep the final concentration of the organic solvent in the reaction mixture as low as possible, ideally not exceeding 10% of the total reaction volume.[6][11] Add the NHS ester solution to the protein solution slowly and with gentle stirring to ensure rapid mixing and avoid localized high concentrations of the organic solvent.

Question 3: My analytical results (e.g., mass spectrometry) show unexpected molecular weights, suggesting non-specific labeling or side reactions. What are the likely side products?

Answer:

While NHS esters are highly reactive towards primary amines, they can react with other nucleophilic amino acid residues under certain conditions, leading to side products.[1][12]

  • Reaction with Hydroxyl Groups: Serine, threonine, and tyrosine residues contain hydroxyl groups that can be acylated by NHS esters to form less stable ester bonds.[1][12] This is more likely to occur at a suboptimal pH or with prolonged reaction times.

  • Reaction with Sulfhydryl Groups: The sulfhydryl group of cysteine is a potent nucleophile and can react with NHS esters to form a thioester linkage, which is more labile than an amide bond.[1]

  • Reaction with Imidazole Groups: The imidazole ring of histidine has also been reported to have some reactivity with NHS esters.[1]

    • Solution to Minimize Side Reactions:

      • Optimize the reaction pH to favor the primary amine reaction (pH 7.2-8.5).[1]

      • Reduce the reaction time to the minimum required for sufficient labeling.

      • Consider a two-step conjugation strategy if high specificity is paramount.

The following table summarizes the reactivity of NHS esters with different amino acid residues:

Amino Acid ResidueFunctional GroupReactivityBond FormedStabilityNotes
Lysineε-Amino (-NH₂)HighAmideVery StablePrimary target for NHS ester conjugation.[1]
N-Terminusα-Amino (-NH₂)HighAmideVery StablePrimary target for NHS ester conjugation.[1]
CysteineSulfhydryl (-SH)ModerateThioesterLabileCan be a significant side reaction.[1]
TyrosinePhenolic Hydroxyl (-OH)LowEsterLabileReactivity is more significant at lower pH values.[1]
SerineHydroxyl (-OH)LowEsterLabileCan be acylated, but the ester bond is prone to hydrolysis.[1]
ThreonineHydroxyl (-OH)LowEsterLabileSimilar reactivity to serine.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for the labeling reaction?

A1: The reaction can be performed at temperatures ranging from 4°C to room temperature (20-25°C).[9][10] Lowering the temperature to 4°C can help to slow down the rate of NHS ester hydrolysis, which can be beneficial for sensitive proteins or when longer reaction times are required.[9][10]

Q2: How do I quench the labeling reaction?

A2: The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[6][9][10] These primary amines will react with and consume any unreacted NHS ester.

Q3: How should I store the this compound reagent?

A3: The solid reagent should be stored at -20°C to -80°C, protected from moisture.[13] Before opening the vial, it should be allowed to equilibrate to room temperature to prevent moisture condensation.[4]

Q4: Can I use Tris buffer for my labeling reaction?

A4: No, Tris buffer contains primary amines and will compete with your protein for reaction with the NHS ester.[8][9][10] It should only be used to quench the reaction.

Q5: What analytical techniques are recommended for characterizing the PEGylated protein?

A5: A combination of techniques is often necessary for a thorough characterization.

  • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein.

  • HPLC (Size Exclusion, Reverse Phase, or Ion Exchange): To separate and quantify the different PEGylated species and unreacted protein.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugates and identify the degree of PEGylation. Peptide mapping with LC-MS/MS can be used to identify the specific sites of PEGylation.[14][15]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound
  • Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or PBS, pH 7.4).[5][16] If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[3][5]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution while gently stirring.[3] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[6][11]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[6] The optimal time may need to be determined empirically.

  • Quench the Reaction (Optional): Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.[6]

  • Purification: Remove excess reagent and byproducts by size exclusion chromatography (desalting column) or dialysis.[16]

Protocol 2: Analysis of PEGylation by SDS-PAGE
  • Sample Preparation: Mix a small aliquot of the purified PEGylated protein with SDS-PAGE loading buffer.

  • Electrophoresis: Load the sample onto a suitable polyacrylamide gel and run the electrophoresis according to standard procedures.

  • Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.

  • Analysis: The PEGylated protein will appear as a band or a smear with a higher apparent molecular weight compared to the unlabeled protein. The heterogeneity of PEGylation may result in a broader band.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

Diagram 1: Desired Reaction vs. Side Reaction

G cluster_0 Desired Reaction: Aminolysis cluster_1 Side Reaction: Hydrolysis Protein_NH2 Protein-NH₂ (Primary Amine) Amide_Bond Fmoc-PEG-Protein (Stable Amide Bond) Protein_NH2->Amide_Bond Nucleophilic Attack Fmoc_PEG_NHS Fmoc-PEG-NHS Ester Fmoc_PEG_NHS->Amide_Bond NHS_byproduct NHS Amide_Bond->NHS_byproduct Release of Fmoc_PEG_NHS_hydrolysis Fmoc-PEG-NHS Ester Carboxylic_Acid Fmoc-PEG-COOH (Inactive Carboxylic Acid) Fmoc_PEG_NHS_hydrolysis->Carboxylic_Acid Reaction with H2O H₂O (Water) H2O->Carboxylic_Acid NHS_byproduct_hydrolysis NHS Carboxylic_Acid->NHS_byproduct_hydrolysis Release of

Caption: Competing reactions in this compound labeling.

Diagram 2: Experimental Workflow for Protein PEGylation

G start Start: Protein in Buffer buffer_exchange Buffer Exchange (if necessary) start->buffer_exchange reaction_setup Add Fmoc-PEG-NHS Ester (in DMSO/DMF) buffer_exchange->reaction_setup incubation Incubate (RT or 4°C) reaction_setup->incubation quenching Quench Reaction (e.g., Tris buffer) incubation->quenching purification Purification (Desalting/Dialysis) quenching->purification analysis Analysis (SDS-PAGE, HPLC, MS) purification->analysis end End: Purified PEGylated Protein analysis->end

Caption: Step-by-step workflow for protein labeling.

References

  • Mädler, S., Bich, C., Touboul, D., & Zenobi, R. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of mass spectrometry : JMS, 44(5), 694–706. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities | Request PDF. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012). Side reactions of N-hydroxysuccinimide esters with nucleophiles. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Journal of Young Investigators. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Retrieved from [Link]

  • Wiley Online Library. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]

  • Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR. Retrieved from [Link]

  • National Institutes of Health. (n.d.). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Retrieved from [Link]

  • Espace INRS. (n.d.). Overcoming barriers to poor protein PEGylation efficiency. Retrieved from [Link]

  • AxisPharm. (n.d.). Fmoc-PEG-NHS ester. Retrieved from [Link]

  • CovalX. (2010). Does Chemical Cross-Linking with NHS Esters Reflect the Chemical Equilibrium of Protein-Protein Noncovalent Interactions in Solution?. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel Method for Identifying PEGylation Sites of Protein Using Biotinylated PEG Derivatives | Request PDF. Retrieved from [Link]

  • OpenWetWare. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Retrieved from [Link]

  • Brazilian Journal of Pharmaceutical Sciences. (2018). Protein PEGylation for the design of biobetters: from reaction to purification processes. Retrieved from [Link]

  • ACS Publications. (n.d.). Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment | Bioconjugate Chemistry. Retrieved from [Link]

  • European Pharmaceutical Review. (2010). Protein PEGylation Process: An overview of chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Retrieved from [Link]

Sources

Technical Support Center: Improving the Efficiency of NHS Ester Coupling to Peptides

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've seen countless experiments succeed or fail based on the nuances of bioconjugation chemistry. N-hydroxysuccinimide (NHS) ester coupling is a powerful and widely used method for labeling peptides, but its success hinges on controlling a delicate balance of competing reactions. This guide is designed to move beyond simple protocols and provide you with the in-depth understanding needed to troubleshoot issues, optimize your reactions, and achieve reliable, reproducible results.

Section 1: Frequently Asked Questions (FAQs) - The Core Principles

This section addresses the fundamental questions that form the bedrock of successful NHS ester chemistry. Understanding these principles is the first step to troubleshooting any issues you may encounter.

Q1: What is the fundamental chemical reaction behind NHS ester coupling?

The reaction is a classic example of nucleophilic acyl substitution.[1] The process targets primary amines (–NH₂), which are found at the N-terminus of a peptide and on the side chain of lysine (Lys, K) residues.[2] The unprotonated, nucleophilic primary amine attacks the carbonyl carbon of the NHS ester.[1] This forms a temporary, unstable tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) group and forming a highly stable, covalent amide bond.[1][3]

Below is a diagram illustrating this core mechanism.

NHS Ester Reaction Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Peptide_Amine Peptide-NH₂ (Nucleophilic Amine) Tetrahedral_Intermediate Tetrahedral Intermediate Peptide_Amine->Tetrahedral_Intermediate + NHS Ester NHS_Ester Label-CO-O-NHS (NHS Ester) Amide_Bond Peptide-NH-CO-Label (Stable Amide Bond) Tetrahedral_Intermediate->Amide_Bond Collapse & Release NHS_Byproduct N-hydroxysuccinimide (Leaving Group) Tetrahedral_Intermediate->NHS_Byproduct

Caption: The mechanism of NHS ester reaction with a primary amine.

Q2: What is the most critical factor for a successful conjugation?

Without a doubt, the pH of the reaction buffer is the most influential parameter.[4][5] It governs a crucial trade-off between two competing reactions: the desired amine reaction (aminolysis) and the undesired breakdown of your NHS ester (hydrolysis).[1][4]

  • Amine Reactivity: The reaction requires a deprotonated, nucleophilic amine (-NH₂). At acidic pH (below ~7), the amine is predominantly in its protonated, non-reactive form (-NH₃⁺).[4][6] As the pH increases, more of the amine becomes deprotonated and ready to react.[4]

  • NHS Ester Stability: NHS esters are susceptible to hydrolysis, where water breaks down the ester, rendering it inactive.[7] The rate of this hydrolysis reaction increases significantly at higher pH.[1][4]

Therefore, the optimal pH is a compromise that maximizes the availability of reactive amines while minimizing the rate of hydrolysis. For most applications, the recommended pH range is 7.2 to 8.5 .[2][8][9] Many protocols find the "sweet spot" to be between pH 8.3 and 8.5 .[5][7]

Q3: Which buffers should I use, and which must I avoid?

The choice of buffer is critical and straightforward: never use a buffer that contains primary amines .[1][9] Reagents like Tris (tris(hydroxymethyl)aminomethane) and glycine will compete with your peptide for the NHS ester, drastically reducing your conjugation efficiency.[2][9][10] If your peptide is in an incompatible buffer, you must perform a buffer exchange via dialysis or a desalting column before starting the reaction.[9]

CategoryBuffers / Reagents
Recommended Buffers Phosphate (PBS), Carbonate-Bicarbonate, HEPES, Borate.[2][9]
Incompatible Buffers Tris, Glycine, or any buffer with primary amine groups.[1][2][9]
Potentially Interfering Substances High concentrations of sodium azide (>3 mM), thimerosal, or glycerol can reduce efficiency.[2][8] Ammonium ions will also interfere.[11]
Q4: How should I properly store and handle my NHS ester reagents?

NHS esters are highly sensitive to moisture (hydrolysis).[9][12] Improper handling is a very common cause of failed experiments.

  • Storage: Store reagents in a desiccated environment at -20°C to -80°C for long-term stability.[9][13]

  • Handling: Before opening a new vial, always allow it to equilibrate to room temperature completely .[9][14] Opening a cold vial will cause atmospheric moisture to condense on the reagent, leading to rapid degradation.[9][15]

  • Solvents: For water-insoluble NHS esters, dissolve them in an anhydrous (dry), amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[5][8][9] Ensure your DMF is high quality and free of dimethylamine, which can react with the ester.[5]

  • Aliquoting: It is best practice to aliquot stock solutions to avoid repeated freeze-thaw cycles.[13][15]

Q5: What is the primary side reaction that I need to worry about?

The main competing reaction is the hydrolysis of the NHS ester by water.[7] This reaction cleaves the ester, creating an unreactive carboxylic acid and rendering the labeling reagent useless for your experiment.[7] The rate of hydrolysis is highly dependent on pH and temperature, as detailed in the table below.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[2][8][16]
8.04~1 hour[1]
8.6410 minutes[2][8][16]
9.0Room TempMinutes[1]

This data clearly illustrates why reactions must be performed promptly after preparing solutions and why higher pH values demand shorter reaction times.

Section 2: In-Depth Troubleshooting Guide

When experiments don't go as planned, a logical approach can quickly identify the root cause. This section provides solutions to specific problems you might encounter.

Problem: Low or No Conjugation Yield

This is the most common issue researchers face. The following workflow can help you systematically diagnose the problem.

Troubleshooting Workflow Start Low Conjugation Yield Check_Reagents 1. Assess Reagent Quality (NHS Ester & Solvents) Start->Check_Reagents Check_Buffer 2. Analyze Buffer Composition (Check for primary amines) Check_Reagents->Check_Buffer Reagents OK Action_Reagents Use fresh, properly stored NHS ester & anhydrous solvent. Check_Reagents->Action_Reagents Issue Found Check_Conditions 3. Verify Reaction Conditions (pH, Molar Ratio, Time, Temp) Check_Buffer->Check_Conditions Buffer OK Action_Buffer Buffer exchange into compatible buffer (e.g., PBS, HEPES). Check_Buffer->Action_Buffer Issue Found Check_Peptide 4. Evaluate Peptide Properties (Solubility, Amine Accessibility) Check_Conditions->Check_Peptide Conditions OK Action_Conditions Adjust pH to 8.0-8.5. Increase molar excess of ester. Optimize time/temperature. Check_Conditions->Action_Conditions Issue Found Action_Peptide Improve peptide solubility. Consider denaturants if amines are sterically hindered. Check_Peptide->Action_Peptide Issue Found Result_Good Yield Improved Action_Reagents->Result_Good Action_Buffer->Result_Good Action_Conditions->Result_Good Action_Peptide->Result_Good

Caption: A logical workflow for troubleshooting low NHS ester conjugation yield.[11]

Q: How can I quickly test if my NHS ester reagent has gone bad?

Hydrolysis of an NHS ester releases the NHS leaving group, which absorbs light between 260-280 nm.[2][14] You can exploit this to perform a simple quality control check by comparing the absorbance of your reagent solution before and after forcing complete hydrolysis with a strong base.[14] If the reagent is active, you will see a significant increase in absorbance after adding the base.

See Protocol 2 for a detailed step-by-step methodology.

Q: My NHS ester seems fine. What else could be causing low yield?
  • Incorrect Molar Ratio: The hydrolysis side reaction is always competing, so a molar excess of the NHS ester is required to drive the reaction toward conjugation.[3] A 10- to 20-fold molar excess of the ester over the peptide is a common starting point, but this may need to be optimized.[7]

  • Low Reactant Concentration: Dilute solutions can favor the hydrolysis reaction over the desired bimolecular conjugation.[1] Aim for a peptide concentration of 1-10 mg/mL if possible.[5][17]

  • Suboptimal Reaction Time/Temperature: Reactions are typically run for 30 minutes to 4 hours at room temperature or overnight at 4°C.[2][8][18] Very short times may not be sufficient for completion, while very long times, especially at room temperature and high pH, can lead to complete hydrolysis of the ester.

Q: Could my peptide itself be the problem?

Yes. The properties of your specific peptide can significantly impact efficiency.

  • Amine Accessibility: The primary amines (N-terminus, lysine side chains) must be solvent-accessible to react.[2] If they are buried within the three-dimensional structure of a folded peptide, labeling efficiency will be poor.[11]

  • Peptide Solubility: If your peptide is not fully soluble in the reaction buffer, the effective concentration available for reaction is much lower than you calculated, leading to poor yields.

Problem: Unwanted Side Reactions or Multiple Products
Q: My analysis (e.g., HPLC, Mass Spec) shows multiple product peaks. What's going on?

While NHS esters are highly reactive towards primary amines, they are not perfectly specific. Under certain conditions, particularly if the primary amine reaction is slow due to steric hindrance or suboptimal pH, side reactions with other nucleophilic amino acid side chains can occur.[19][20][21]

  • O-acylation: Hydroxyl-containing residues like tyrosine (Tyr), serine (Ser), and threonine (Thr) can be acylated.[19][20][22] These resulting ester bonds are less stable than the amide bond formed with amines and can be hydrolyzed, especially under basic conditions.

  • Arginine Modification: In some specific peptide sequences, modification of the arginine (Arg) side chain has also been observed.[19][22]

If you suspect side reactions, consider reducing the reaction pH (e.g., to 7.5-8.0) to decrease the reactivity of these other nucleophiles or shortening the reaction time.

Section 3: Protocols and Methodologies

Protocol 1: Standard NHS Ester Coupling to a Peptide

This protocol provides a general framework for labeling a peptide in solution.

  • Prepare the Peptide Solution:

    • Dissolve the peptide in an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0) to a final concentration of 1-10 mg/mL.[1][5]

    • If the peptide is in an incompatible buffer (like Tris), it must be exchanged into the reaction buffer first.[9]

  • Prepare the NHS Ester Solution:

    • Immediately before use , dissolve the NHS ester reagent in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or ~10 mM).[5][7]

    • Note: Aqueous solutions of NHS esters are not stable and should be used right away.[5]

  • Perform the Conjugation Reaction:

    • Add the calculated amount of the NHS ester stock solution to the peptide solution while gently vortexing. A 10- to 20-fold molar excess of the ester is a good starting point.[7] The final concentration of organic solvent should ideally be less than 10%.[8]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[17][18]

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction and hydrolyze any remaining active ester, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.[7][10]

    • Incubate for 15-30 minutes at room temperature.[7]

  • Purify the Conjugate:

    • Remove excess, unreacted NHS ester and the NHS byproduct using size-exclusion chromatography (desalting column) or dialysis.[1][17]

Protocol 2: Quality Control - Testing the Reactivity of an NHS Ester

This method, adapted from Thermo Fisher Scientific, allows for a qualitative assessment of your reagent's activity.[14]

  • Materials:

    • NHS ester reagent

    • Amine-free buffer (e.g., PBS, pH 7.2)

    • 0.5 M NaOH

    • UV-Vis Spectrophotometer

  • Procedure:

    • Prepare a solution of your NHS ester in the buffer (e.g., 1 mg/mL).

    • Measure the absorbance of this solution at 260 nm. If the absorbance is >1.0, dilute the solution with more buffer until it is in a readable range. Record this initial absorbance (A_initial ).[11][14]

    • To 1 mL of the NHS ester solution, add 100 µL of 0.5 M NaOH. Vortex for 30 seconds.[11]

    • Immediately (within 1 minute) , measure the absorbance of the base-hydrolyzed solution at 260 nm. Record this final absorbance (A_final ).[11][14]

  • Interpretation:

    • If A_final > A_initial: The reagent is active. The increase in absorbance is due to the release of the NHS leaving group from the unhydrolyzed ester.[14]

    • If A_final ≈ A_initial: The reagent is likely inactive and has already been fully hydrolyzed. Discard and use a fresh vial.[14]

Protocol 3: Quantifying Peptide Conjugation Efficiency

Determining the success of your reaction quantitatively is crucial. The best method depends on the nature of your peptide and label.

  • Spectrophotometric Analysis (for labeled peptides): If the label (e.g., a fluorescent dye) has a distinct absorbance peak, you can use spectrophotometry to determine the degree of labeling (DOL). This requires measuring the absorbance of the purified conjugate at two wavelengths: one for the peptide (e.g., 280 nm) and one for the label.

  • HPLC Analysis: Reverse-phase HPLC is an excellent method to separate the unconjugated peptide, the labeled peptide, and free label. By integrating the peak areas, you can determine the percentage of converted peptide.

  • Mass Spectrometry: MALDI-TOF or LC-MS can confirm the successful conjugation by showing a mass shift corresponding to the addition of the label. It can also help identify which residues were labeled (e.g., N-terminus vs. lysine).[6]

  • Indirect Quantification: One simple method is to separate the conjugated peptide from the reaction mixture (e.g., using a desalting column) and then quantify the amount of unconjugated peptide remaining in the flow-through.[23]

References

  • Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. [Link]

  • NHS ester protocol for labeling proteins - Abberior. [Link]

  • Side reactions of N-hydroxysuccinimide esters with nucleophiles. [Link]

  • Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? - ResearchGate. [Link]

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

  • Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry - Journal of Young Investigators. [Link]

  • Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxysuccinimide esters - PubMed. [Link]

  • Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - NIH. [Link]

  • A unique algorithm for the determination of peptide-carrier protein conjugation ratio by amino acid analysis using intrinsic internal standard - PubMed. [Link]

  • 2.4. Determination of the Conjugation Efficiency - Bio-protocol. [Link]

  • Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed. [Link]

  • Peptide Conjugation Enhances the Cellular Co-localization, but not Endosomal Escape, of Modular Poly(Acrylamide-co-Methacrylic Acid) Nanogels - NIH. [Link]

  • Site-Specific Conjugation Quantitation of a Cysteine-Conjugated Antibody–Drug Conjugate Using Stable Isotope Labeling Peptide Mapping LC–MS/MS Analysis | Analytical Chemistry - ACS Publications. [Link]

  • Chances and Pitfalls of Chemical Cross-Linking with Amine-Reactive N-Hydroxy Succinimide Esters - ResearchGate. [Link]

  • A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC - NIH. [Link]

  • Peptide Labeling Reagents | Stratech. [Link]

  • Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC - NIH. [Link]

Sources

Fmoc-PEG1-NHS ester storage and handling best practices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Fmoc-PEG1-NHS ester, a versatile heterobifunctional linker used extensively in bioconjugation, drug delivery, and the synthesis of PROTACs.[1][2] This guide provides field-proven insights and detailed protocols to ensure the successful application of this reagent in your research.

Product Overview and Mechanism of Action

This compound is a polyethylene glycol (PEG) based linker featuring two key functional groups: an N-hydroxysuccinimide (NHS) ester and a fluorenylmethyloxycarbonyl (Fmoc) protected amine.[2][3]

  • NHS Ester: This group provides reactivity towards primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form stable, covalent amide bonds.[4][5] This reaction is the cornerstone of its utility in labeling and conjugating biomolecules.[6]

  • Fmoc-Protected Amine: The Fmoc group offers an orthogonal protecting strategy. It is stable during the NHS ester conjugation but can be selectively removed under basic conditions to reveal a free amine, which can then be used for subsequent conjugation steps.[2][3]

  • PEG Spacer: The short, hydrophilic PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, which is crucial for biological applications.[2][7]

The primary reaction involves the nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS as a byproduct.[8][9]

G cluster_reactants Reactants cluster_products Products Fmoc_PEG_NHS This compound Conjugate Fmoc-PEG1-Biomolecule (Stable Amide Bond) Fmoc_PEG_NHS->Conjugate pH 8.3-8.5 (Aminolysis) NHS N-hydroxysuccinimide (Byproduct) Fmoc_PEG_NHS->NHS Bio_NH2 Biomolecule-NH₂ (e.g., Protein) Bio_NH2->Conjugate

Fig 1. Reaction of this compound with a primary amine.

Storage, Stability, and Handling

Proper storage and handling are critical to maintain the reactivity of the NHS ester, which is highly susceptible to moisture.

Quantitative Storage Recommendations
ConditionFormTemperatureAtmosphereRecommended DurationCitations
Long-Term Solid Powder-20°CDesiccated & Inert (Argon/Nitrogen)Months to years[2][4][10][11]
Short-Term Solid Powder0-4°CDesiccatedDays to weeks[2][10]
Stock Solution Anhydrous DMSO/DMF-20°C to -80°CTightly Sealed, AliquotedUp to 1-2 months[10][12][13]
Aqueous Solution Reaction BufferN/AN/ANot recommended; Use immediately[10]
Best Practices for Handling
  • Equilibration: Before opening, always allow the vial of solid this compound to warm completely to room temperature.[10][11] This simple step is crucial to prevent atmospheric moisture from condensing onto the cold powder, which leads to rapid hydrolysis of the NHS ester.

  • Inert Atmosphere: For maximum stability, after each use, purge the vial with a dry, inert gas like argon or nitrogen before resealing.[11]

  • Solvent Quality: When preparing stock solutions, use only high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][10] DMF can degrade to form dimethylamine, which has a fishy odor and will compete with your target molecule for reaction with the NHS ester.[10][12] If you can smell fish, your DMF is not suitable.

Experimental Protocols & Workflows

Reagent Preparation: Stock Solution

This protocol describes the preparation of a 10 mM stock solution.

  • Allow the vial of this compound to equilibrate to room temperature for at least 20 minutes.

  • Briefly centrifuge the vial to ensure all powder is at the bottom.

  • Using a syringe and needle, add the required volume of anhydrous DMSO or DMF. For example, to make a 10 mM solution from 5 mg of reagent (MW: 452.46 g/mol ), add 1.105 mL of solvent.

  • Vortex gently until the solid is completely dissolved.[14]

  • If not for immediate use, aliquot the solution into smaller, single-use volumes in tightly sealed tubes and store at -20°C or below.[10]

General Protein Conjugation Workflow
Fig 2. General workflow for protein conjugation.

Detailed Steps:

  • Prepare Protein: Dissolve your protein or other amine-containing biomolecule in a suitable amine-free buffer at a pH between 8.3 and 8.5.[12][15] Good choices include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer.[12] Avoid buffers containing primary amines, such as Tris, as they will compete in the reaction.[5][12] The optimal protein concentration is typically 1-10 mg/mL.[12][13]

  • Calculate Reagent: Determine the amount of NHS ester stock solution needed. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[8][15]

  • Perform Conjugation: Add the calculated volume of the NHS ester stock solution to the protein solution while gently stirring or vortexing.[15] Ensure the final concentration of organic solvent (DMSO/DMF) remains low (ideally <10%) to avoid protein denaturation.[8]

  • Incubate: Allow the reaction to proceed for 1 to 4 hours at room temperature or overnight on ice.[12][13]

  • Quench (Optional): To stop the reaction, you can add a quenching buffer like Tris or glycine to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.[8]

  • Purify: Remove unreacted reagent and byproducts using a suitable method such as gel filtration (desalting column), dialysis, or chromatography.[12][14]

Troubleshooting Guide & FAQs

Low conjugation efficiency is the most common issue encountered. This guide will help you diagnose and resolve the problem.

Troubleshooting Low Conjugation Yield

G start Low Conjugation Yield check_reagent Was NHS ester stored properly (-20°C, desiccated)? start->check_reagent check_handling Was vial warmed to RT before opening? check_reagent->check_handling Yes sol_reagent Use fresh, properly stored NHS ester. check_reagent->sol_reagent No check_buffer_pH Is reaction buffer pH between 8.3 and 8.5? check_handling->check_buffer_pH Yes sol_handling Always equilibrate vial to RT before opening. check_handling->sol_handling No check_buffer_amines Does buffer contain primary amines (e.g., Tris)? check_buffer_pH->check_buffer_amines Yes sol_buffer_pH Adjust pH to 8.3-8.5 using fresh buffer. check_buffer_pH->sol_buffer_pH No check_ratio Was molar excess of NHS ester sufficient? check_buffer_amines->check_ratio No sol_buffer_amines Use amine-free buffer (e.g., Phosphate, Bicarbonate). check_buffer_amines->sol_buffer_amines Yes sol_ratio Increase molar excess of NHS ester (e.g., to 20x or higher). check_ratio->sol_ratio No

Fig 3. A decision tree for troubleshooting low yield.
Frequently Asked Questions (FAQs)

Q1: Why is the reaction pH so critical? A1: The reaction pH is a delicate balance.[15] The target primary amines must be deprotonated (-NH₂) to be nucleophilic and reactive. This is favored at a higher pH.[8] However, the NHS ester itself is susceptible to hydrolysis by water, and the rate of this competing reaction increases significantly at higher pH.[5][6] The optimal range of pH 8.3-8.5 maximizes the rate of the desired amine reaction while keeping the rate of hydrolysis manageable.[12][15]

Q2: My NHS ester was shipped at ambient temperature. Is it still good? A2: Yes, the solid product is generally stable for several weeks during standard shipping times.[2][10] However, for optimal long-term stability and performance, it is crucial to transfer it to the recommended storage condition (-20°C, desiccated) as soon as it is received.[10][11]

Q3: Can I test the activity of my this compound? A3: Yes, a qualitative test can confirm the reactivity of the NHS ester. The principle is that hydrolysis of the ester by a base (like NaOH) releases N-hydroxysuccinimide (NHS), which absorbs light around 260 nm.[5][16] By measuring the increase in absorbance at 260 nm after inducing hydrolysis, you can confirm that the ester is active.[16]

Q4: I see precipitation in my reaction. What should I do? A4: Precipitation can be caused by several factors. The biomolecule may be aggregating or precipitating due to the addition of the organic solvent (DMSO/DMF). Try reducing the percentage of the organic solvent in the final reaction mixture. Alternatively, the PEGylated conjugate itself may have lower solubility than the starting protein under the reaction conditions. Consider performing the reaction at a lower protein concentration.

Q5: How do I remove the Fmoc protecting group after conjugation? A5: The Fmoc group is typically removed by treating the conjugate with a mild base. A common method is to use a 20% solution of piperidine in DMF. The specific conditions and duration will depend on your molecule and should be optimized accordingly.

References

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • JenKem Technology. (2012). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Veronese, F. M., & Pasut, G. (2005). Basic Strategies for PEGylation of Peptide and Protein Drugs. World Scientific Publishing.
  • AxisPharm. (n.d.). Fmoc-PEG2-NHS ester. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). PEGylation – Successful Approach for Therapeutic Protein Conjugation. Retrieved from [Link]

  • BioPharm International. (2013). PEGylation of Proteins: A Structural Approach. Retrieved from [Link]

  • Langmuir. (2014).
  • CD Bioparticles. (n.d.). This compound. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2002). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers.
  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Protein & Cell. (2021).
  • AxisPharm. (n.d.). Fmoc-PEG-NHS ester. Retrieved from [Link]

Sources

Quenching Unreacted Fmoc-PEG-NHS Ester: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the critical quenching step for unreacted Fmoc-PEG-NHS esters in your experimental workflows. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to optimize your conjugation reactions and ensure the integrity of your final products.

The Critical Role of Quenching in Bioconjugation

N-hydroxysuccinimide (NHS) esters are highly efficient amine-reactive chemical groups widely used for bioconjugation, enabling the covalent attachment of molecules to primary amines on proteins, peptides, or other targets.[1][2][3] The Fmoc-PEG-NHS ester is a bifunctional linker, featuring an NHS ester for amine coupling and a base-labile Fmoc-protected amine for subsequent, orthogonal conjugation steps.[4][5]

Following the primary conjugation reaction, any unreacted, excess Fmoc-PEG-NHS ester must be deactivated or "quenched."[6][7][8] Failure to effectively quench the reaction can lead to undesirable side reactions during purification or subsequent analytical steps, potentially compromising the integrity and function of your final conjugate. This guide will address the common challenges and questions surrounding this crucial step.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to quench the unreacted Fmoc-PEG-NHS ester?

Quenching is a critical step to terminate the conjugation reaction definitively.[6][7] Leaving unreacted NHS esters in your reaction mixture can lead to several complications:

  • Continued, Uncontrolled Reactions: The NHS ester will continue to react with any available primary amines, potentially leading to over-labeling or non-specific modification of your target molecule.[8]

  • Reaction with Purification Media: If using amine-based purification matrices or buffers, the unreacted NHS ester can covalently bind to them, resulting in the loss of your PEGylated product.

  • Hydrolysis and pH Shifts: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can slightly lower the pH of the solution.[7][9] While generally minor, this could be a concern for highly pH-sensitive molecules.

Q2: What are the most common and effective quenching reagents for NHS ester reactions?

The most effective quenching reagents are small molecules containing a primary amine.[10] These molecules are added in molar excess to rapidly consume any remaining active NHS esters.[10] The most widely used quenching agents are:

  • Tris (tris(hydroxymethyl)aminomethane): A common and highly effective quenching agent.[1][6][7]

  • Glycine: Another excellent choice for quenching, valued for its simplicity and efficiency.[6][7][8]

  • Lysine: Similar to Tris and glycine, lysine provides a primary amine for quenching.[11]

  • Ethanolamine: A viable alternative primary amine-containing quenching agent.[11]

  • Hydroxylamine: While it can be used to quench the reaction, it is also known to cleave certain ester bonds and should be used with caution.[11][12]

Q3: What is the recommended concentration and reaction time for quenching?

Typically, the quenching reagent is added to a final concentration of 20-100 mM.[8][11] The quenching reaction is generally rapid, with an incubation time of 15-30 minutes at room temperature being sufficient to ensure the complete deactivation of all unreacted NHS esters.[10][11][13]

Q4: Will the quenching conditions affect the stability of the Fmoc protecting group?

The Fmoc group is known to be labile to basic conditions, specifically secondary amines like piperidine.[4][14][15] However, the quenching conditions using primary amines like Tris or glycine at a pH around 8.0-8.5 are generally mild enough to not cause significant cleavage of the Fmoc group.[16] It is always advisable to proceed with purification of the quenched product promptly to minimize any potential for Fmoc group instability.

Troubleshooting Guide

Problem: Low Yield of the Desired Conjugate After Quenching and Purification

Low or no yield of your Fmoc-PEGylated molecule is a common issue. The root cause often lies in the steps preceding the quenching.

Potential Cause Troubleshooting Steps
Hydrolysis of the NHS Ester The NHS ester is highly susceptible to hydrolysis, which increases with pH.[7][9][17] Ensure you are using anhydrous solvents (DMSO, DMF) to prepare the NHS ester stock solution and use it immediately.[5][17] The optimal pH for the conjugation reaction is a balance between amine reactivity and ester stability, typically between 7.2 and 8.5.[4][17][18]
Inactive Reagents EDC and NHS are moisture-sensitive.[17] Use fresh, high-quality reagents and allow them to warm to room temperature before opening to prevent condensation.[13][17]
Incompatible Reaction Buffer The presence of primary amines (e.g., Tris, glycine) in your conjugation buffer will compete with your target molecule for the NHS ester, effectively quenching the reaction prematurely.[1][8][17] Use non-amine containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[1][17]
Suboptimal pH The primary amine on your target molecule needs to be deprotonated to be nucleophilic.[4][18] If the pH is too low (below ~7.2), the reaction rate will be significantly reduced.[1][17] Conversely, at a pH above 8.5-9, the rate of NHS ester hydrolysis becomes a significant competing reaction.[4][7]
Problem: Unexpected Side Products Observed During Analysis (e.g., by Mass Spectrometry)

The appearance of unexpected molecular weights can indicate side reactions.

Potential Cause Troubleshooting Steps
Reaction with Other Nucleophiles While NHS esters are highly reactive towards primary amines, they can also react with other nucleophiles such as the hydroxyl groups of serine, threonine, and tyrosine, especially at higher pH.[12][19] Keeping the reaction pH within the optimal range (7.2-8.5) can minimize these side reactions.
Incomplete Quenching If the quenching step is not complete, the unreacted NHS ester can react with other molecules during sample handling or analysis, leading to unexpected adducts. Ensure you are using a sufficient molar excess of the quenching reagent and allowing adequate time for the reaction to complete.

Experimental Protocols

Protocol 1: General Procedure for Quenching with Tris-HCl

This protocol outlines the standard procedure for quenching an Fmoc-PEG-NHS ester reaction.

  • Perform Conjugation: Incubate your target molecule with the Fmoc-PEG-NHS ester in an appropriate amine-free buffer (e.g., PBS, pH 7.2-8.0) for the desired time (typically 30-60 minutes at room temperature or 2 hours at 4°C).[10]

  • Prepare Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl, pH 8.0.

  • Add Quenching Buffer: Add the 1 M Tris-HCl stock solution to your reaction mixture to a final concentration of 50-100 mM. For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction volume for a final concentration of 50 mM.[10]

  • Incubate: Gently mix and incubate the reaction for an additional 15-30 minutes at room temperature.[10]

  • Purification: Proceed immediately to purify your Fmoc-PEGylated conjugate from the excess quenching reagent, unreacted NHS ester, and the NHS byproduct using a suitable method such as size-exclusion chromatography (e.g., desalting column) or dialysis.[4][10]

Protocol 2: Quenching with Glycine

This protocol provides an alternative quenching method using glycine.

  • Perform Conjugation: Follow step 1 as described in Protocol 1.

  • Prepare Quenching Solution: Prepare a 1 M stock solution of Glycine, pH 8.0.

  • Add Quenching Solution: Add the 1 M Glycine solution to your reaction mixture to a final concentration of 50-100 mM.[10]

  • Incubate: Gently mix and incubate for an additional 15-30 minutes at room temperature.[10]

  • Purification: Proceed with purification as described in Protocol 1, step 5.

Visualizing the Workflow

Diagram 1: The Quenching Process

Quenching_Process cluster_reaction Conjugation Reaction cluster_quenching Quenching Step Target_Molecule Target Molecule (-NH2) Conjugated_Product Fmoc-PEG-Target (Desired Product) Target_Molecule->Conjugated_Product reacts with Fmoc_PEG_NHS Fmoc-PEG-NHS Ester Fmoc_PEG_NHS->Conjugated_Product Unreacted_NHS Unreacted Fmoc-PEG-NHS Purification Purification (SEC, Dialysis) Conjugated_Product->Purification proceeds to Quenched_Product Quenched Fmoc-PEG-Amine Unreacted_NHS->Quenched_Product reacts with Quenching_Reagent Quenching Reagent (e.g., Tris, Glycine) Quenching_Reagent->Quenched_Product Quenched_Product->Purification proceeds to

Caption: Workflow illustrating the quenching of unreacted NHS ester.

Diagram 2: Decision Tree for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Conjugation Yield Check_Reagents Are EDC/NHS reagents fresh and handled properly? Start->Check_Reagents Check_Buffer Is the reaction buffer amine-free? Check_Reagents->Check_Buffer Yes Solution1 Use fresh reagents. Allow to warm to RT before opening. Check_Reagents->Solution1 No Check_pH Is the reaction pH between 7.2 and 8.5? Check_Buffer->Check_pH Yes Solution2 Use an amine-free buffer (e.g., PBS, HEPES). Check_Buffer->Solution2 No Check_Solvent Was the NHS ester dissolved in anhydrous solvent and used immediately? Check_pH->Check_Solvent Yes Solution3 Adjust pH to the optimal range. Check_pH->Solution3 No Check_Solvent->Start Yes (Consult further) Solution4 Use high-quality anhydrous solvent. Prepare NHS ester solution fresh. Check_Solvent->Solution4 No

Caption: Decision tree for troubleshooting low conjugation yield.

References

  • BenchChem. (2025). Application Notes and Protocols for EDC/NHS Coupling of Fmoc-NH-PEG12-CH2COOH.
  • CovaChem. (n.d.). Sulfo-NHS and NHS Esters in Protein Chemistry.
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • BenchChem. (2025). Preventing hydrolysis of activated Fmoc-NH-PEG12-CH2COOH.
  • BenchChem. (2025). Mechanism of Fmoc-PEG5-NHS ester reaction with primary amines.
  • BenchChem. (2025). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
  • BenchChem. (2025). Avoiding quenching of the NHS ester reaction by Tris buffer.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012). Side reactions of N-hydroxysuccinimide esters with nucleophiles. Retrieved from [Link]

  • BenchChem. (2025). Application Notes: Quenching Acid-PEG2-NHS Ester Reactions.
  • BenchChem. (2025). Incompatible buffers to avoid in NHS ester reactions (e.g., Tris, glycine).
  • National Institutes of Health. (n.d.). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]

  • ResearchGate. (2014). What is the best NHS quenching agent?. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to Fmoc-PEG5-NHS Ester: Structure, Properties, and Applications in Bioconjugation.
  • BenchChem. (2025). Application Notes and Protocols for Quenching Bis-PEG7-NHS Ester Reactions.
  • BenchChem. (2025). Storage and handling of moisture-sensitive Fmoc-PEG6-NHS ester.
  • G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Humana Press. (1994). Methods for Removing the Fmoc Group.
  • Royal Society of Chemistry. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting low yield in EDC/NHS coupling reactions with PEG.
  • BenchChem. (2025). A Technical Guide to the Reactivity of Mal-PEG8-NHS Ester with Primary Amines and Thiol Groups.
  • Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Protocol for PEG NHS Ester. Retrieved from [Link]

  • Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]

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Validation & Comparative

Fmoc-PEG1-NHS ester vs. Fmoc-PEGn-NHS ester (n>1)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Selecting the Right PEG Spacer: A Comparative Analysis of Fmoc-PEG1-NHS Ester and Longer-Chain Fmoc-PEGn-NHS Esters (n>1)

Welcome, researchers and drug development pioneers. In the intricate world of bioconjugation, the choice of a chemical linker is not merely a practical step but a critical decision that profoundly influences the properties and performance of the final conjugate. Among the vast arsenal of heterobifunctional linkers, Fmoc-PEG-NHS esters stand out for their utility in stepwise synthesis, allowing for the controlled assembly of complex biomolecules like Antibody-Drug Conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs).[1][2]

This guide provides an in-depth comparison between the shortest variant, this compound, and its longer-chain counterparts, Fmoc-PEGn-NHS esters (where n > 1). We will move beyond a simple catalog of properties to explore the causal relationships between PEG chain length and experimental outcomes, empowering you to make informed decisions grounded in chemical principles and field-proven insights.

The Anatomy of an Fmoc-PEG-NHS Ester Linker

Before comparing, let's dissect the three key functional components of this linker family. Understanding their individual roles is paramount to appreciating the nuances of PEG chain length.[2][3]

  • The N-hydroxysuccinimide (NHS) Ester : This is the workhorse for amine conjugation. The NHS ester is an activated carboxyl group that reacts efficiently with primary aliphatic amines—such as the ε-amino group of lysine residues or the N-terminus of proteins—to form a highly stable amide bond.[4][]

  • The Fluorenylmethyloxycarbonyl (Fmoc) Group : A well-established protecting group for amines, the Fmoc group is prized for its stability in a wide range of conditions while being readily removable with a mild base, typically piperidine.[6][7] This base-lability is orthogonal to the acid-labile side-chain protecting groups often used in peptide synthesis, making it a cornerstone of modern bioconjugation.[6]

  • The Polyethylene Glycol (PEG) Spacer : The PEG chain is a flexible, hydrophilic polymer composed of repeating ethylene oxide units.[8][9] It is this component that dictates the distance, solubility, and steric properties of the linker.

cluster_Linker Fmoc-PEGn-NHS Ester Structure cluster_Reactants Reactants Fmoc Fmoc Group (Base-Labile Protector) PEG_Spacer PEGn Spacer (n = Ethylene Oxide Units) Fmoc->PEG_Spacer Protects Amine Molecule_B Molecule B (For second conjugation) Fmoc->Molecule_B Enables reaction after deprotection NHS_Ester NHS Ester (Amine-Reactive Group) PEG_Spacer->NHS_Ester Provides Spacing & Solubility Molecule_A Molecule A (e.g., Protein with -NH2) NHS_Ester->Molecule_A Reacts with cluster_factors Key Factors Reaction R-NH₂ + Ester-NHS → [Tetrahedral Intermediate] → R-NH-CO-Ester + NHS-OH pH pH Hydrolysis Hydrolysis pH->Hydrolysis Higher pH increases rate

Caption: NHS ester reaction with a primary amine.

The primary competing reaction is the hydrolysis of the NHS ester, where it reacts with water. This rate increases significantly with pH. [10][11]Therefore, the reaction must be performed in a carefully controlled pH range, typically 7.2-8.5, to favor aminolysis over hydrolysis. [4][10] Table 2: Hydrolytic Stability of NHS Esters vs. pH

pH Temperature (°C) Approximate Half-life Source(s)
7.0 4 4-5 hours [10][11]
8.0 Room Temp ~125-210 minutes [12][13]
8.6 4 10 minutes [10][11]

| 9.0 | Room Temp | Minutes | [4][12]|

Protocol 1: General Procedure for Protein Labeling

This protocol describes the first step: reacting the NHS ester with a protein.

Scientist's Note: The choice of buffer is critical. Never use buffers containing primary amines like Tris or glycine, as they will compete with the target protein for the NHS ester. [4]Phosphate-buffered saline (PBS), bicarbonate, or HEPES buffers are excellent choices.

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.4-8.0)

  • Fmoc-PEGn-NHS ester (n=1 or >1)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)

  • Desalting column (e.g., Sephadex G-25) for purification

Methodology:

  • Protein Preparation : Ensure your protein solution is at a suitable concentration (typically 2-10 mg/mL) in a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). [14][15]2. Linker Preparation : Immediately before use, prepare a 10-20 mM stock solution of the Fmoc-PEG-NHS ester in anhydrous DMSO or DMF. [16]Rationale: NHS esters are moisture-sensitive and will hydrolyze over time, even in organic solvents if water is present. [17]3. Conjugation Reaction : Add a 5- to 20-fold molar excess of the linker solution to the protein solution. The optimal ratio must be determined empirically. Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight. [4]Note for PEGn (n>1): Longer, bulkier PEGs may require slightly longer reaction times or a higher molar excess to achieve the same degree of labeling as a PEG1 linker due to steric hindrance.

  • Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. [4]Rationale: The quenching buffer contains a high concentration of primary amines that will react with any remaining NHS esters, preventing further modification of the protein.

  • Purification : Remove unreacted linker and byproducts (like NHS-OH) by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer. [14]6. Characterization (Self-Validation) :

    • SDS-PAGE : Analyze the purified conjugate. A successful PEGylation will result in a noticeable upward shift in the molecular weight band of the protein. The shift will be more pronounced for longer PEG chains.

    • HPLC/UPLC : Use Size-Exclusion Chromatography (SEC) to confirm the formation of a higher molecular weight species and to check for aggregation. Reversed-Phase (RP-HPLC) can also be used to separate PEGylated isoforms. [18][19] * Mass Spectrometry (MALDI-TOF or ESI-MS) : This provides definitive confirmation of conjugation and can determine the degree of labeling (how many linkers are attached per protein). [19][20]

Protocol 2: Fmoc-Group Deprotection

This protocol reveals the terminal amine for the second conjugation step.

Materials:

  • Fmoc-PEGn-Protein conjugate from Protocol 1

  • Deprotection Solution: 20% piperidine in DMF (v/v). [21][22] Methodology:

  • Solvent Exchange (if necessary) : If your conjugate is in an aqueous buffer, it may need to be lyophilized or transferred into a compatible organic solvent like DMF.

  • Deprotection Reaction : Treat the conjugate with the 20% piperidine/DMF solution. The reaction is typically very fast, often complete within 10-30 minutes at room temperature. [6][22]3. Purification : The resulting amine-PEGn-Protein conjugate must be purified to remove piperidine and the dibenzofulvene-piperidine adduct. [6]This can be achieved by precipitation with cold diethyl ether, dialysis, or chromatography (e.g., RP-HPLC).

  • Validation : The success of the deprotection can be confirmed by reacting the newly exposed amine with an amine-reactive fluorescent dye and checking for a signal, or by proceeding to the second conjugation step and verifying the final product by mass spectrometry.

Start Start: Protein-NH₂ + Fmoc-PEG-NHS Step1 Step 1: NHS Ester Reaction (pH 7.2-8.5, RT, 1-2h) Start->Step1 QC1 Purification & QC 1 (Desalting, SDS-PAGE, MS) Product: Protein-PEG-Fmoc Step1->QC1 Step2 Step 2: Fmoc Deprotection (20% Piperidine in DMF) QC1->Step2 QC2 Purification & QC 2 (HPLC, Precipitation) Product: Protein-PEG-NH₂ Step2->QC2 Step3 Step 3: Second Conjugation (React with Molecule B) QC2->Step3 Final Final Product: Protein-PEG-Molecule B Step3->Final

Caption: Stepwise bioconjugation workflow using Fmoc-PEG-NHS esters.

Conclusion

The choice between this compound and its longer-chain relatives is a strategic decision that hinges on the desired properties of the final conjugate. The PEG1 linker offers a short, rigid connection with minimal steric interference, making it suitable for creating compact biomolecules. In contrast, longer PEGn linkers (n>1) are powerful tools for enhancing solubility, extending in-vivo half-life, and reducing immunogenicity, properties that are often paramount in therapeutic drug development. [8][23]By understanding the fundamental chemical principles and the trade-offs associated with PEG chain length—from solubility to steric effects—you can rationally design and synthesize bioconjugates with tailored properties to accelerate your research and development goals.

References

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  • Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. NIH. [Link]

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  • The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography. NIH. [Link]

  • Fmoc-PEG2-NHS ester. AxisPharm. [Link]

  • A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. NIH. [Link]

  • Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Short PEG Linkers: The Case for Fmoc-PEG1-NHS Ester

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of bioconjugation and drug development, the choice of a chemical linker can be as critical as the active molecule itself. While long-chain polyethylene glycol (PEG) linkers are widely recognized for their ability to enhance solubility and extend in vivo circulation, their shorter counterparts offer a unique set of advantages that can be pivotal for success in specific applications. This guide provides an in-depth technical comparison, highlighting the strategic benefits of employing a short, discrete PEG (dPEG®) linker, with a focus on Fmoc-PEG1-NHS ester.

The PEGylation Dilemma: A Balancing Act of Size and Function

PEGylation, the process of covalently attaching PEG chains to molecules, is a cornerstone of modern therapeutics and diagnostics.[1][2][3] It is celebrated for its capacity to:

  • Enhance Hydrophilicity: The repeating ethylene glycol units are highly hydrophilic, improving the solubility of hydrophobic drugs and preventing aggregation.[4][]

  • Prolong Circulation: The increased hydrodynamic radius of a PEGylated molecule reduces renal clearance, extending its half-life in the bloodstream.[6][7]

  • Reduce Immunogenicity: The flexible PEG chain can mask epitopes on a protein or peptide, diminishing its potential to trigger an immune response.[1][8]

However, the length of the PEG chain introduces a critical trade-off. While longer PEGs (e.g., >48 units) excel at the functions listed above, they can also introduce significant steric hindrance .[9][10] This can be detrimental, potentially interfering with ligand-receptor binding or the interaction of an antibody with its target antigen.[11][12] This "PEG dilemma" necessitates a careful consideration of linker length based on the specific application.[2]

The Advantage of Brevity: Why Choose a Short PEG Linker?

Short PEG linkers, such as those with 1 to 12 PEG units, offer a compelling alternative when minimal spacing and reduced steric interference are paramount.[6][13] this compound, a heterobifunctional linker, is an exemplary tool in this class, providing a precisely defined, single ethylene glycol unit.[14][15]

Key Advantages of this compound:
  • Minimized Steric Hindrance: With only a single PEG unit, this linker provides sufficient spacing to separate a payload from its carrier molecule without creating a large, flexible chain that could obstruct active sites. This is crucial in applications like antibody-drug conjugates (ADCs) or peptide labeling, where preserving the binding affinity of the biomolecule is essential.[13]

  • Precise, Defined Spacing: Unlike polydisperse PEG polymers, this compound is a discrete molecule with a defined length. This ensures batch-to-batch consistency and a homogenous final product, which is a significant advantage for therapeutic applications and regulatory compliance.

  • Hydrophilicity Boost: Even a single PEG unit can impart a degree of hydrophilicity, aiding in the solubility of small, hydrophobic payloads without drastically altering the overall physicochemical properties of the conjugate.[4][16]

  • Orthogonal Chemistry for Stepwise Synthesis: The molecule features two distinct reactive/protective groups:

    • N-hydroxysuccinimide (NHS) ester: This group reacts efficiently and specifically with primary amines (like those on lysine residues or the N-terminus of a protein) under physiological to slightly alkaline conditions (pH 7.2-9) to form a stable amide bond.[17][18][19]

    • Fluorenylmethyloxycarbonyl (Fmoc) group: A well-established protecting group for amines, stable to acidic conditions but readily removed with a mild base, such as piperidine.[20][21][22] This allows for subsequent, specific modifications at the now-deprotected amine.

Comparative Analysis: Short (PEG1) vs. Long-Chain PEG Linkers

The decision to use a short versus a long PEG linker is application-dependent. The following table summarizes key comparative data to guide this choice.

MetricShort PEG Linker (e.g., this compound)Long PEG Linker (e.g., PEG24-NHS ester)Rationale & Field Insights
Steric Hindrance MinimalSignificantA short linker is preferred when the conjugation site is near a binding domain or active site to preserve biological function.[9][10]
Solubility Enhancement ModerateHighFor highly insoluble payloads, a longer PEG chain is generally more effective at improving aqueous solubility.[3][4]
Plasma Half-Life ShorterLongerLonger PEG chains increase the hydrodynamic size, reducing renal clearance and extending circulation time.[6] This is a key advantage for many systemic drugs.
In Vitro Potency Often HigherCan be LowerBy minimizing steric hindrance, short linkers can lead to better target binding and higher potency in cell-based assays.
Product Homogeneity High (Monodisperse)Can be Lower (Polydisperse)Discrete PEGs (dPEGs) like PEG1 provide a single molecular weight, ensuring a homogenous final product. Longer PEGs are often mixtures of different chain lengths.[7]
Flexibility LowHighWhile flexibility can be an asset, the defined, rigid spacing of a short linker can be advantageous for maintaining optimal orientation between the biomolecule and payload.

Visualizing the Workflow and Chemistry

To better understand the application of this compound, the following diagrams illustrate its structure, reaction mechanism, and a typical experimental workflow.

Caption: Structure of this compound.

NHS Ester Reaction with a Primary Amine Reactants This compound R-NH₂ (Primary Amine) Products Fmoc-PEG1-NH-R (Stable Amide Bond) NHS (Byproduct) Reactants->Products pH 7.2-9.0 Nucleophilic Acyl Substitution

Caption: NHS ester reaction with a primary amine.

Experimental Workflow: Peptide Labeling A Dissolve Amine-Containing Peptide in Buffer (pH 8.3-8.5) C Add NHS Ester to Peptide Solution (Molar Excess) A->C B Prepare this compound Stock in Anhydrous DMSO B->C D Incubate (e.g., 1-2 hours, RT) to Form Conjugate C->D E Purify Conjugate (e.g., HPLC, Gel Filtration) D->E F Characterize Product (e.g., Mass Spectrometry) E->F G Optional: Fmoc Deprotection (20% Piperidine in DMF) F->G H Further Conjugation at Newly Exposed Amine G->H

Caption: Experimental workflow for peptide labeling.

Experimental Protocol: Labeling a Peptide with this compound

This protocol provides a self-validating system for the precise labeling of a peptide containing a primary amine (e.g., an N-terminal amine or a lysine side chain).

Materials
  • Peptide with a primary amine (lyophilized)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[23]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Reverse-Phase HPLC)

  • Analytical instruments (e.g., LC-MS)

Methodology
  • Peptide Preparation (Causality: Ensure Amine Accessibility):

    • Accurately weigh the lyophilized peptide and dissolve it in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Scientist's Note: The slightly alkaline pH (8.3-8.5) is critical. It deprotonates the primary amine, making it a potent nucleophile ready to attack the NHS ester.[19] Below pH 7, the reaction is sluggish; above pH 9, hydrolysis of the NHS ester becomes a significant competing reaction.[18]

  • NHS Ester Stock Solution Preparation (Causality: Prevent Hydrolysis):

    • Immediately before use, weigh out the this compound and dissolve it in anhydrous DMSO to create a 10 mM stock solution.

    • Scientist's Note: NHS esters are susceptible to hydrolysis in aqueous environments.[24] Preparing the stock solution in a dry organic solvent and adding it to the aqueous reaction mixture at the last moment maximizes conjugation efficiency.[19]

  • Conjugation Reaction (Causality: Drive Reaction to Completion):

    • While gently vortexing the peptide solution, add a 10- to 20-fold molar excess of the this compound stock solution.

    • Scientist's Note: A molar excess of the NHS ester is used to drive the reaction towards the desired product, compensating for any potential hydrolysis.[23] The optimal ratio may need to be determined empirically for each specific peptide.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by taking aliquots and analyzing via LC-MS.

  • Quenching (Causality: Terminate the Reaction):

    • (Optional but recommended) Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester. The primary amine in Tris will react with and cap the remaining ester groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification (Causality: Isolate the Desired Product):

    • Purify the reaction mixture using reverse-phase HPLC. The increased hydrophobicity from the Fmoc group will typically result in a longer retention time for the labeled peptide compared to the unlabeled starting material, allowing for effective separation.

  • Validation (Causality: Confirm Identity and Purity):

    • Analyze the purified fractions by LC-MS to confirm the successful conjugation by identifying the mass of the peptide + Fmoc-PEG1 linker. Purity can be assessed by integrating the peak area from the HPLC chromatogram.

  • (Optional) Fmoc Deprotection:

    • If a subsequent reaction is desired at the linker's amine, the purified, lyophilized conjugate can be treated with a solution of 20% piperidine in DMF for 15-30 minutes to remove the Fmoc group.[20][21] The deprotected product would then be purified again before the next step.

Conclusion

The selection of a PEG linker is a strategic decision that profoundly impacts the properties of a bioconjugate. While long-chain PEGs offer established benefits for solubility and pharmacokinetics, the advantages of a short, discrete linker like this compound should not be overlooked. Its ability to provide precise spacing, minimal steric hindrance, and opportunities for orthogonal, stepwise synthesis makes it an invaluable tool for applications requiring the preservation of biological activity and the creation of homogenous, well-defined conjugates. By understanding the underlying chemistry and carefully selecting the appropriate linker length, researchers can optimize their bioconjugation strategies to achieve superior performance and accelerate the development of novel therapeutics and diagnostics.

References

  • Benchchem. The Impact of PEG Linker Length on Folate-Targeted Drug Delivery: A Comparative Analysis.
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  • How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.
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  • Nanoscale (RSC Publishing). Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells.
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A Senior Application Scientist's Guide to Mass Spectrometric Characterization of Fmoc-PEG1-Labeled Peptides

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

For researchers, scientists, and drug development professionals, the precise characterization of modified peptides is paramount. The incorporation of a 9-fluorenylmethoxycarbonyl (Fmoc) protected Polyethylene Glycol (PEG) linker, specifically Fmoc-PEG1-acid, offers a strategic advantage in peptide synthesis and modification, enhancing solubility and providing a reactive handle for further conjugation.[1][2][3] However, the addition of this moiety introduces unique challenges for analytical characterization. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of Fmoc-PEG1-labeled peptides, grounded in experimental data and field-proven insights. We will delve into the nuances of ionization and fragmentation methods, offering a validated protocol and expert recommendations to ensure accurate and reliable characterization.

Introduction: The Role of Fmoc-PEG1 in Peptide Chemistry and the Imperative for Mass Spectrometry

The process of attaching a polyethylene-glycol (PEG) to a target biomolecule, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins.[4][5] PEGylation can increase a biomolecule's solubility, stability, and circulating half-life, while reducing immunogenicity.[2][4][6] The use of an Fmoc-protected PEG linker, such as Fmoc-PEG1-acid, is particularly advantageous in solid-phase peptide synthesis (SPPS). The Fmoc group is a base-labile amine protecting group that is stable to acidic conditions, making it orthogonal to many other protecting groups used in peptide synthesis.[7] This allows for the selective deprotection of the N-terminal amine for peptide chain elongation, while the PEG linker can be incorporated at a specific site to introduce desired properties.[8]

Mass spectrometry (MS) is an indispensable tool for the characterization of these modified peptides.[6][9] It provides crucial information on molecular weight, purity, and the success of the PEGylation reaction.[6][10] However, the presence of both the bulky, hydrophobic Fmoc group and the hydrophilic PEG chain can complicate MS analysis, leading to challenges in ionization, fragmentation, and data interpretation.[9]

Navigating the Challenges in Mass Spectrometric Analysis

The unique chemical nature of Fmoc-PEG1-labeled peptides presents several analytical hurdles:

  • Ion Suppression and Heterogeneity: The large, hydrophobic Fmoc group can suppress the ionization of the peptide, while the PEG chain, even a single unit, can introduce heterogeneity, complicating the mass spectrum.[9]

  • In-source Fragmentation: The lability of the Fmoc group under certain MS conditions can lead to in-source fragmentation, resulting in the observation of deprotected peptide ions and making it difficult to confirm the integrity of the original molecule.[11]

  • Complex Fragmentation Patterns: Tandem mass spectrometry (MS/MS) for sequencing can be challenging. The fragmentation of the PEG linker and the Fmoc group can dominate the spectrum, obscuring the peptide backbone fragment ions necessary for sequence confirmation.

Comparative Analysis of Mass Spectrometry Techniques

The choice of ionization and fragmentation techniques is critical for the successful analysis of Fmoc-PEG1-labeled peptides.

Ionization Methods: ESI vs. MALDI

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common ionization techniques for peptide analysis.[4]

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Soft ionization technique that produces multiply charged ions from solution.Soft ionization technique that produces predominantly singly charged ions from a solid-phase matrix.
Advantages for Fmoc-PEG1-Peptides - Well-suited for online coupling with liquid chromatography (LC) for complex mixture analysis.[4] - Can provide information on the charge state distribution of the peptide.- More tolerant to salts and buffers. - Often produces simpler spectra with singly charged ions, which can be easier to interpret.[4][12] - High-throughput capabilities.
Disadvantages for Fmoc-PEG1-Peptides - Prone to ion suppression from the Fmoc group. - Can produce complex spectra with multiple charge states, which can be difficult to deconvolute.[6]- LC-MALDI is less common than LC-ESI. - Potential for in-source decay (ISD) which can complicate spectral interpretation.[13]

Expert Recommendation: For routine confirmation of molecular weight and purity of a relatively pure Fmoc-PEG1-labeled peptide, MALDI-TOF MS is often the preferred method due to its speed and the simplicity of the resulting spectra.[4][12] For complex mixtures or when online separation is required, LC-ESI-MS is the more powerful approach.[4]

Fragmentation Methods for Structural Elucidation

Tandem mass spectrometry (MS/MS) is essential for confirming the peptide sequence and identifying the site of PEGylation. The choice of fragmentation method significantly impacts the quality of the data obtained.

Fragmentation MethodPrincipleAdvantages for Fmoc-PEG1-PeptidesDisadvantages for Fmoc-PEG1-Peptides
Collision-Induced Dissociation (CID) Low-energy collisions with an inert gas to induce fragmentation.- Widely available on most mass spectrometers. - Can provide good sequence coverage for smaller peptides.- Often results in the preferential loss of the labile Fmoc group and PEG chain, leading to limited peptide backbone fragmentation.[11]
Higher-energy C-trap Dissociation (HCD) Higher-energy collisions in an Orbitrap mass analyzer.- Can produce more backbone fragmentation compared to CID.[11] - Provides high-resolution fragment ion spectra.- Still susceptible to the dominant fragmentation of the Fmoc and PEG moieties.
Electron Transfer Dissociation (ETD) Electron transfer from a radical anion to a multiply charged peptide cation, leading to backbone cleavage.- Induces fragmentation along the peptide backbone without cleaving labile side chains or modifications. - Ideal for preserving the Fmoc-PEG1 modification and obtaining peptide sequence information.- Requires a multiply charged precursor ion, which may be challenging to generate for some peptides. - Can be less efficient for smaller peptides.

Expert Recommendation: For unambiguous sequence confirmation and localization of the Fmoc-PEG1 modification, ETD is the superior fragmentation method. If ETD is not available, a combination of CID and HCD at different collision energies can be employed to maximize the information obtained. In-source fragmentation can also be strategically used to remove the PEG moiety and simplify subsequent MS/MS analysis for site localization.[5][14]

Validated Experimental Protocol: LC-ESI-MS/MS of an Fmoc-PEG1-Labeled Peptide

This protocol outlines a general workflow for the characterization of an Fmoc-PEG1-labeled peptide using LC-ESI-MS/MS.

1. Sample Preparation:

  • Dissolve the Fmoc-PEG1-labeled peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of 1 mg/mL.[10]
  • Perform a serial dilution to obtain a working concentration of 10-100 µg/mL.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Ionization Mode: Positive ion electrospray ionization (ESI).[15]
  • Capillary Voltage: 3.5-4.5 kV.
  • Source Temperature: 120-150 °C.
  • Full Scan (MS1) Range: m/z 300-2000.
  • Data-Dependent Acquisition (DDA):
  • Select the top 3-5 most intense precursor ions for fragmentation.
  • Use a dynamic exclusion list to avoid repeated fragmentation of the same ion.
  • Fragmentation Method: Employ ETD if available. Alternatively, use CID or HCD with a stepped collision energy to capture a wider range of fragment ions.

4. Data Analysis:

  • Deconvolute the full scan (MS1) spectrum to determine the molecular weight of the intact Fmoc-PEG1-labeled peptide.
  • Analyze the MS/MS spectra to confirm the peptide sequence. Look for characteristic b- and y-type fragment ions.
  • Identify the fragment ions containing the Fmoc-PEG1 modification to confirm the site of attachment.

Visualizing Fragmentation and Workflows

To better understand the analytical process, the following diagrams illustrate key concepts.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Dissolution Dissolve Peptide Dilution Serial Dilution Dissolution->Dilution Injection Inject Sample Dilution->Injection Separation C18 Separation Injection->Separation ESI ESI Ionization Separation->ESI MS1 Full Scan (MS1) ESI->MS1 DDA Data-Dependent MS/MS MS1->DDA Deconvolution Deconvolution DDA->Deconvolution Sequencing Sequence Confirmation Deconvolution->Sequencing Site_Localization Site Localization Sequencing->Site_Localization

Caption: A typical LC-MS/MS workflow for Fmoc-PEG1-peptide analysis.

Fragmentation of an Fmoc-PEG1-Labeled Peptide

fragmentation_pathway cluster_cid_hcd CID / HCD cluster_etd ETD Precursor [M+nH]n+ Neutral_Loss_Fmoc Neutral Loss of Fmoc Precursor->Neutral_Loss_Fmoc Neutral_Loss_PEG Neutral Loss of PEG Precursor->Neutral_Loss_PEG Backbone_Fragments b- and y-ions Precursor->Backbone_Fragments Backbone_Fragments_ETD c- and z-ions (Fmoc-PEG1 intact) Precursor->Backbone_Fragments_ETD

Caption: Fragmentation pathways for an Fmoc-PEG1-labeled peptide.

Conclusion and Future Perspectives

The successful mass spectrometric characterization of Fmoc-PEG1-labeled peptides requires a nuanced understanding of the interplay between the peptide, the modification, and the analytical technique. While challenges exist, a strategic combination of appropriate ionization and fragmentation methods can provide comprehensive structural information. As peptide-based therapeutics continue to grow in importance, the development of advanced mass spectrometry techniques and data analysis tools will be crucial for ensuring their quality, safety, and efficacy.

References

  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry.
  • Verifying PEGylation of Peptides and Proteins with MALDI TOF-TOF Mass Spectrometry. (n.d.).
  • Pitteri, C., et al. (2005). MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins. Journal of Mass Spectrometry, 40(4), 537-545.
  • Orbitrap Mass Spectrometer Characterization of PEGylated Proteins. (2014). Thermo Fisher Scientific.
  • Trends in Characterization of PEGylated Proteins by Mass Spectrometry. (2014).
  • MALDI Linear TOF Mass Spectrometry of PEGyl
  • Huang, L., et al. (2011). Elucidation of PEGylation site with a combined approach of in-source fragmentation and CID MS/MS. Journal of the American Society for Mass Spectrometry, 22(10), 1849-1856.
  • Sato, H., et al. (2010). Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis. Journal of the American Society for Mass Spectrometry, 21(6), 934-942.
  • Huang, L., & Gough, P. C. (2012). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. Methods in Molecular Biology, 899, 351-363.
  • A Researcher's Guide to Mass Spectrometry Analysis of Pegylated Proteins: A Compar
  • Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. (n.d.). Agilent Technologies.
  • Elucidation of PEGylation Site with a Combined Approach of In-Source Fragmentation and CID MS/MS. (n.d.).
  • A Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-Gly-OH. (n.d.). Benchchem.
  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 441-474.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2014). International Journal of Peptide Research and Therapeutics, 20, 53-69.
  • Predicting the Success of Fmoc-Based Peptide Synthesis. (2022). ACS Omega, 7(27), 23485–23493.
  • Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia.
  • Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. (n.d.). Scribd.
  • Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. (2016). YouTube.
  • 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. (n.d.). Science of Synthesis.
  • A Researcher's Guide to Fmoc-Protected PEG Acids: A Performance Comparison. (n.d.). Benchchem.
  • Predicting the Success of Fmoc-Based Peptide Synthesis. (2022). ACS Omega, 7(27), 23485–23493.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2020). Molecules, 25(17), 3889.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
  • Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides. (2011). Journal of Mass Spectrometry, 46(10), 1045-1053.
  • Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection. (2014). Analytical and Bioanalytical Chemistry, 406(21), 5139-5148.
  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.).
  • ESI-MS Peptide Interpret
  • Characterization of Nα-Fmoc-protected ureidopeptides by electrospray ionization tandem mass spectrometry (ESI-MS/MS): Differentiation of positional isomers. (n.d.).
  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020).
  • Fmoc-NH-PEG1-COOH, 1654740-73-4. (n.d.). Biopharma PEG.
  • Fmoc-PEG Linkers and PEGylation Reagents. (2019). Aapptec Peptides.
  • Fmoc-N-amido-PEG1-acid, 1654740-73-4. (n.d.). BroadPharm.

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A Senior Application Scientist's Guide to the Purity Analysis of Fmoc-PEG1-Conjugated Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Precision of Monodisperse PEGylation

In the realm of biotherapeutics, the covalent attachment of polyethylene glycol (PEG), or PEGylation, is a cornerstone strategy for enhancing the pharmacological properties of proteins. This modification can improve drug stability, increase circulation half-life, and reduce immunogenicity.[1][2] Traditional PEGylation, however, often utilizes polymeric PEG reagents, which are heterogeneous mixtures of different chain lengths. This polydispersity introduces significant analytical challenges, complicating purity assessment and regulatory approval.

The advent of discrete PEG (dPEG®) linkers, such as those featuring a single ethylene glycol unit (PEG1) and a terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, represents a significant leap forward. The Fmoc group allows for controlled, site-specific conjugation strategies, often employed during solid-phase peptide synthesis or for orthogonal protection in solution-phase chemistry.[3][4][5] The use of a monodisperse PEG1 linker eliminates the inherent heterogeneity of traditional PEGs, resulting in a single, well-defined conjugate.[6] This guide provides an in-depth comparison of the critical analytical techniques required to verify the purity of these precisely engineered biomolecules, grounded in the practical experience of a senior application scientist.

The Core Analytical Challenge: Beyond a Single Peak

The goal of purity analysis for an Fmoc-PEG1-conjugated protein is to comprehensively identify and quantify the desired product amidst a potential mixture of reactants and byproducts. A successful analytical workflow must be able to distinguish:

  • The Target Conjugate: The protein correctly modified with a single Fmoc-PEG1 moiety.

  • Unconjugated Protein: Starting material that did not react.

  • Free Fmoc-PEG1 Linker: Excess reagent not washed away during purification.

  • Multi-conjugated Species: Proteins with more than one PEG linker attached.

  • Positional Isomers: Proteins conjugated at different amino acid sites.

  • Aggregates: High-molecular-weight species formed during the reaction or storage.

No single analytical method can provide all of these answers. Therefore, a multi-pronged, orthogonal approach is not just recommended; it is essential for robust characterization.[7]

Integrated Analytical Workflow for PEGylated Proteins

A robust quality control strategy relies on using orthogonal methods, where each technique measures a different physicochemical property of the molecule. This ensures a comprehensive assessment of purity, identity, and stability.

Workflow cluster_0 Synthesis & Purification cluster_1 Purity & Identity Analysis Protein Native Protein Reaction Conjugation Reaction (with Fmoc-PEG1-Linker) Protein->Reaction Purification Initial Purification (e.g., TFF, IEX) Reaction->Purification RP_HPLC RP-HPLC (Separates by Hydrophobicity) Purification->RP_HPLC Quantify Free Protein & Conjugate SEC SEC (Separates by Size) Purification->SEC Assess Aggregation MS Mass Spectrometry (Confirms Mass) Purification->MS Confirm Identity & Mass PeptideMapping Peptide Mapping LC-MS/MS (Confirms Site of Conjugation) MS->PeptideMapping For Site Confirmation

Caption: Orthogonal workflow for the characterization of Fmoc-PEG1-conjugated proteins.

A Comparative Analysis of Core Methodologies

The three pillars of purity analysis for PEGylated proteins are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC), and Mass Spectrometry (MS). Each provides a unique and complementary piece of the puzzle.

Technique Principle of Separation Information Obtained Resolution Key Advantages for Fmoc-PEG1-Proteins Key Limitations
RP-HPLC HydrophobicityPurity, quantity of major species, degree of PEGylationHighExcellent for separating unconjugated protein from the more hydrophobic PEGylated product. Can often separate multi-PEGylated species.May not resolve positional isomers. Elevated temperatures are often required for good recovery.[8]
SEC Hydrodynamic Radius (Size)Aggregation levels, separation of native vs. conjugateModerateSimple, robust method for quantifying high-molecular-weight impurities (aggregates).Poor resolution between free PEG and the conjugate if sizes are similar.[8][9] Cannot resolve positional isomers.[10]
Mass Spectrometry Mass-to-Charge Ratio (m/z)Unambiguous mass confirmation, identity, site of conjugation (with MS/MS)Very HighProvides definitive proof of conjugation. The monodisperse PEG1 gives a sharp mass peak. Peptide mapping confirms the exact conjugation site.[6][7]Can be difficult to quantify without standards. Ion suppression from buffers can be an issue.

Deep Dive 1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The attachment of a PEG chain, even a small one, alters the surface chemistry of a protein, typically increasing its retention on a non-polar stationary phase.

Expertise & Causality in Method Development

The primary challenge in RP-HPLC of large proteins is achieving good peak shape and recovery. The large surface area of proteins can lead to multiple interaction points with the stationary phase, causing band broadening.

  • Column Choice: A stationary phase with shorter alkyl chains (e.g., C4) is strongly preferred over C18. The C4 phase provides sufficient hydrophobicity to retain the protein and its conjugate while minimizing the strong, often irreversible, binding that can occur with more hydrophobic phases like C18.

  • Elevated Temperature: Running the column at high temperatures (60-90°C) is a critical parameter.[8] This has a dual benefit: it disrupts secondary structures of the protein, leading to more uniform interactions and sharper peaks, and it improves the mass transfer kinetics, enhancing separation efficiency.

  • Mobile Phase: A standard mobile phase consists of an aqueous solvent (A) with an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) and an organic solvent (B), typically acetonitrile. The TFA is crucial as it pairs with basic residues on the protein, neutralizing charge effects and improving peak shape.

Detailed Experimental Protocol: RP-HPLC
  • System: An HPLC or UPLC system equipped with a UV detector and a thermostatted column compartment.

  • Column: A wide-pore (300 Å) C4 column, such as a Waters BEH300 C4 or equivalent.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Column Temperature: 80°C.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 280 nm for the protein backbone.

  • Sample Preparation: Dilute the protein conjugate to approximately 1 mg/mL in Mobile Phase A.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: Gradient from 20% to 70% B

    • 25-27 min: Gradient to 95% B (column wash)

    • 27-30 min: Hold at 95% B

    • 30-32 min: Return to 20% B

    • 32-40 min: Re-equilibration at 20% B

  • Analysis: The unconjugated protein will elute first, followed by the more hydrophobic Fmoc-PEG1-conjugated protein. Peak areas can be used to determine the relative purity.

Deep Dive 2: Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution (hydrodynamic radius). It is not a high-resolution technique for separating closely related species but is unparalleled for detecting aggregates.

Expertise & Causality in Method Development

PEGylation dramatically increases the hydrodynamic radius of a protein, often disproportionately to the mass added. This makes SEC highly effective at separating the PEGylated conjugate from the smaller, unconjugated protein.[10] However, a significant pitfall is the potential for the free PEG linker and the final conjugate to have similar hydrodynamic radii, leading to co-elution.[8][9] Therefore, SEC is primarily a tool for confirming the absence of aggregates and separating the native protein, not for quantifying residual free PEG linker.

Detailed Experimental Protocol: SEC
  • System: An HPLC or UPLC system with a UV detector.

  • Column: A silica-based column with appropriate pore size for the expected molecular weight range of the protein and its conjugate (e.g., TSKgel G3000SWxl).

  • Mobile Phase: A physiological pH buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8. Isocratic elution is used.

  • Column Temperature: Ambient (25°C).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dilute the sample to 1-2 mg/mL in the mobile phase.

  • Analysis: The elution order is from largest to smallest. Aggregates will elute first, followed by the PEGylated conjugate, and finally the unconjugated native protein.

Deep Dive 3: Mass Spectrometry (MS)

MS provides the most definitive evidence of successful conjugation by directly measuring the molecular weight of the species in a sample.

Expertise & Causality in Method Development

The analysis of PEGylated proteins by MS can be challenging due to the charge state distribution in ESI-MS and the potential for broad peaks from polydisperse PEGs.[11][12] The use of a monodisperse Fmoc-PEG1 linker is a major advantage, as it should result in a single, sharp mass shift corresponding to the addition of the linker.

  • MALDI-TOF MS: This is an excellent technique for rapid confirmation. The sample is co-crystallized with a matrix and ionized by a laser. It typically produces singly charged ions, resulting in a simple spectrum that is easy to interpret. It is ideal for a quick verification of the molecular weights of the native and conjugated protein.

  • LC-MS (ESI-QTOF): Coupling liquid chromatography (typically RP-HPLC) to a high-resolution mass spectrometer provides the most comprehensive data. The HPLC separates the components before they enter the mass spectrometer. Electrospray ionization (ESI) produces a series of multiply charged ions for a single species. Deconvolution software is then used to reconstruct the true molecular mass from this charge envelope.[6] This method can confirm the mass of the eluting peaks from the chromatogram, providing purity and identity in a single run.

  • Peptide Mapping: For unambiguous confirmation of the conjugation site—a key regulatory requirement—the protein is digested with a protease (e.g., trypsin).[7] The resulting peptide mixture is analyzed by LC-MS/MS. The peptide containing the Fmoc-PEG1 modification will have a specific mass shift and will be absent from its unmodified position in the chromatogram.[6][7] Fragmentation of this modified peptide in the mass spectrometer (MS/MS) can pinpoint the exact amino acid residue that was modified.

MS_Comparison Purity_Analysis Mass Spectrometry Techniques MALDI MALDI-TOF Principle: Laser Desorption Output: Singly charged ions (Simple Spectrum) Use Case: Rapid mass confirmation Purity_Analysis->MALDI LCMS LC-MS (ESI) Principle: Electrospray Ionization Output: Multiply charged ions (Complex Spectrum) Use Case: Purity & Identity Purity_Analysis->LCMS PeptideMap Peptide Mapping (LC-MS/MS) Principle: Proteolytic Digestion + MS/MS Output: Fragmented Peptides Use Case: Site of conjugation Purity_Analysis->PeptideMap

Caption: Comparison of mass spectrometry techniques for protein analysis.

Detailed Experimental Protocol: MALDI-TOF MS
  • System: A MALDI-TOF mass spectrometer.

  • Matrix: Sinapinic acid (for proteins >10 kDa) prepared as a saturated solution in 30:70 acetonitrile:water with 0.1% TFA.

  • Sample Preparation:

    • Desalt the protein sample using a C4 ZipTip or dialysis to remove salts and buffers that interfere with ionization.

    • Mix the desalted sample 1:1 (v/v) with the matrix solution.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely (the "dried droplet" method).

  • Acquisition: Acquire the spectrum in positive ion linear mode. Calibrate the instrument using known protein standards (e.g., bovine serum albumin).

  • Analysis: Identify the mass peaks corresponding to the native protein and the expected mass of the protein + Fmoc-PEG1 linker. The mass of Fmoc-NH-(PEG)1-propionic acid is approximately 355.4 Da.

Conclusion

The purity analysis of Fmoc-PEG1-conjugated proteins, while simplified by the monodisperse nature of the linker, demands a rigorous, multi-technique approach. RP-HPLC serves as the workhorse for quantifying purity and separating key species. SEC provides the essential check for aggregation, a critical quality attribute. Finally, mass spectrometry delivers the unambiguous confirmation of identity and, through peptide mapping, the precise location of the modification. By strategically combining these orthogonal techniques, researchers and drug development professionals can build a comprehensive and trustworthy data package that ensures the quality, consistency, and safety of their novel bioconjugates.

References

  • Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd. [Link]

  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(4). [Link]

  • SCIEX. (n.d.). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. [Link]

  • ResearchGate. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. [Link]

  • Waters. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. [Link]

  • Google Patents. (2019).
  • ResearchGate. (2020). RP HPLC methods for PEGylated proteins downstream. [Link]

  • Waters. (2014). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. [Link]

  • Agilent Technologies. (2012). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. [Link]

  • Fee, C. J., & Van Alstine, J. M. (2006). Purification of PEGylated proteins. In Methods in Enzymology (Vol. 413, pp. 105-121). Academic Press. [Link]

  • Aapptec Peptides. (2019). Fmoc-PEG Linkers and PEGylation Reagents. [Link]

  • AxisPharm. (n.d.). Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers. [Link]

  • Razac, S., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry, 32(7), 1279–1287. [Link]

  • National Institutes of Health (NIH). (n.d.). Developments and Ongoing Challenges for Analysis of Surface Bound Proteins. [Link]

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The Strategic Advantage of PEGylation: A Comparative Guide to Fmoc-PEG vs. Traditional Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the precise and demanding world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. For researchers, scientists, and professionals in drug development, navigating the landscape of available protective chemistries is a critical step in the successful assembly of complex peptide sequences. This guide provides an in-depth, objective comparison of the performance of Fmoc-polyethylene glycol (PEG) protecting groups against the more traditional Fmoc, Boc, and Cbz strategies in solid-phase peptide synthesis (SPPS). By examining the core principles, presenting supporting experimental data, and offering detailed protocols, this document serves as a comprehensive resource for making informed decisions in your peptide synthesis endeavors.

The Cornerstone of Peptide Synthesis: A Tale of Three Protecting Group Strategies

The essence of successful peptide synthesis lies in the orthogonal protection of reactive functional groups to prevent unwanted side reactions.[1] The choice of a temporary Nα-amino protecting group dictates the entire synthetic strategy. The three most established protecting groups in peptide chemistry are Fluorenylmethyloxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Cbz).[2]

  • Fmoc (9-fluorenylmethyloxycarbonyl): This protecting group is the cornerstone of modern SPPS.[3] Its key feature is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), while remaining stable to acidic conditions.[3] This orthogonality allows for the use of acid-labile protecting groups on the amino acid side chains, which can be removed simultaneously with cleavage of the peptide from the resin.[]

  • Boc (tert-Butoxycarbonyl): A classic protecting group in SPPS, Boc is removed under acidic conditions, usually with trifluoroacetic acid (TFA).[2] The side-chain protecting groups are typically benzyl-based and require a strong acid, such as hydrofluoric acid (HF), for removal.[5] While effective, the harsh acidic conditions can be a limitation for sensitive peptides.

  • Cbz (Carboxybenzyl): Also known as the Z-group, Cbz is typically removed by catalytic hydrogenolysis (H₂/Pd).[2] This method is generally mild but can be incompatible with peptides containing sulfur-containing amino acids like cysteine and methionine.

The advent of Fmoc-PEGylated amino acids represents a significant advancement, particularly for the synthesis of "difficult" sequences, such as hydrophobic or aggregation-prone peptides.[6] By covalently attaching a polyethylene glycol (PEG) chain to the Fmoc-protected amino acid, this strategy aims to enhance the solubility of the growing peptide chain, thereby mitigating aggregation and improving synthetic outcomes.[6][7]

Performance Under the Microscope: A Quantitative Comparison

The true measure of a protecting group strategy lies in its performance in practice. While a single, all-encompassing comparative study is elusive, we can synthesize data from various sources to provide a clear picture of the relative strengths and weaknesses of each approach.

Parameter Fmoc-PEG Standard Fmoc Boc Cbz
Deprotection Condition Base-labile (e.g., 20% piperidine in DMF)Base-labile (e.g., 20% piperidine in DMF)[2]Acid-labile (e.g., TFA)[2]Hydrogenolysis (e.g., H₂/Pd)[2]
Typical Coupling Efficiency >99% (can improve for difficult sequences)[]>99% for standard sequences[]Generally high, but can be sequence-dependent[8]High in solution-phase synthesis
Solubility Enhancement Significant, especially for hydrophobic peptides[6][9]NoneCan be advantageous for aggregation-prone sequences due to protonation of the N-terminus after deprotection[5]Not applicable in SPPS
Reduction of Aggregation High, by disrupting interchain hydrogen bonding[6]Prone to aggregation with hydrophobic sequences[10]Can reduce aggregation in some cases[5]Not applicable in SPPS
Compatibility with Sensitive Residues High, due to mild deprotection conditionsHigh, due to mild deprotection conditions[]Lower, due to strong acid cleavage (e.g., HF)Incompatible with sulfur-containing amino acids
Automation Friendliness HighHigh[]Moderate, requires specialized equipment for HF cleavageLow (primarily for solution-phase)

The Mechanics of Protection and Deprotection: A Visual Guide

To better understand the chemical principles at play, the following diagrams illustrate the structures of the protecting groups and the mechanism of Fmoc deprotection.

G cluster_Fmoc Fmoc Protecting Group cluster_Boc Boc Protecting Group cluster_Cbz Cbz Protecting Group cluster_FmocPEG Fmoc-PEG Protecting Group Fmoc Fmoc Structure Boc Boc Structure Cbz Cbz Structure FmocPEG Fmoc-PEG Structure

Caption: Chemical structures of common protecting groups.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin + Piperidine Intermediate Intermediate Dibenzofulvene-Piperidine Adduct Fmoc_Peptide->Intermediate β-elimination Deprotected_Peptide H₂N-Peptide-Resin + CO₂ Intermediate->Deprotected_Peptide Decomposition

Caption: Mechanism of Fmoc deprotection by piperidine.[3]

In the Lab: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for performing SPPS using Fmoc, Fmoc-PEG, and Boc strategies. The rationale behind key steps is explained to provide a deeper understanding of the process.

Protocol 1: Standard Fmoc-SPPS of a Generic Peptide

This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin.

  • Resin Swelling: Swell 100 mg of Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 20 minutes. Wash the resin thoroughly with DMF (3x), isopropanol (3x), and DMF (3x).[11]

  • Amino Acid Coupling: In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add this solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3x), isopropanol (3x), and DMF (3x).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection (step 2). Wash the resin with DMF and then dichloromethane (DCM). Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[11] Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Filter the cleavage mixture and precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. The crude peptide is then purified by reverse-phase HPLC.

Protocol 2: Fmoc-SPPS of a Hydrophobic Peptide Using an Fmoc-PEG Linker

This protocol is adapted for the synthesis of aggregation-prone sequences, such as a fragment of the Amyloid Beta peptide.[1]

  • Resin and Linker Selection: Utilize a PEG-based resin such as ChemMatrix® or incorporate an Fmoc-NH-PEG-COOH linker onto an amino-functionalized resin.[1][6]

  • Fmoc Deprotection: Follow the same procedure as in Protocol 1, step 2.

  • Coupling of Fmoc-PEG-Amino Acid: For the first amino acid or at strategic points within the sequence, use an Fmoc-PEG-amino acid derivative. The coupling procedure is the same as in Protocol 1, step 3. The PEG chain enhances the solvation of the growing peptide-resin complex.[6]

  • Monitoring and "Difficult Sequence" Strategies: During the synthesis of known "difficult" sequences, monitor coupling efficiency using the Kaiser test. If aggregation is suspected (e.g., poor resin swelling), consider using chaotropic salts (e.g., 0.8 M NaClO₄ in DMF) as a wash before coupling to disrupt secondary structures.

  • Cleavage and Purification: Follow the same procedure as in Protocol 1, steps 6 and 7. The enhanced solubility of the PEGylated peptide can facilitate purification.[6]

Protocol 3: Standard Boc-SPPS of a Generic Peptide

This protocol outlines the manual synthesis using the Boc/Bzl strategy.

  • Resin Swelling: Swell 100 mg of Merrifield resin in DCM for 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x), isopropanol (3x), and DMF (3x).[12]

  • Neutralization: Neutralize the resin with a 10% solution of DIPEA in DMF. Wash with DMF (3x).

  • Amino Acid Coupling: In a separate vial, dissolve the Boc-protected amino acid (3 eq.) and HOBt (3 eq.) in DMF. Add DIC (3 eq.) and pre-activate for 10 minutes. Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage: After the final coupling, perform a final Boc deprotection (step 2). Dry the resin and place it in a specialized HF cleavage apparatus. Add anisole as a scavenger and treat with liquid HF at 0°C for 1 hour.

  • Peptide Precipitation and Purification: After evaporation of the HF, precipitate the peptide in cold diethyl ether and purify as described in Protocol 1.

Making the Right Choice: A Decision-Making Framework

The selection of a protecting group strategy is a critical decision that should be based on the specific requirements of the peptide being synthesized.

Decision_Tree Start Start: Peptide Synthesis Requirement Difficult_Sequence Is the sequence hydrophobic or prone to aggregation? Start->Difficult_Sequence Sensitive_Residues Does the peptide contain acid-sensitive modifications? Difficult_Sequence->Sensitive_Residues No Use_Fmoc_PEG Employ Fmoc-PEG Strategy Difficult_Sequence->Use_Fmoc_PEG Yes Standard_Peptide Is it a standard, non-problematic sequence? Sensitive_Residues->Standard_Peptide No Use_Standard_Fmoc Employ Standard Fmoc Strategy Sensitive_Residues->Use_Standard_Fmoc Yes Standard_Peptide->Use_Standard_Fmoc Use_Boc Consider Boc Strategy (with in situ neutralization for aggregation) Standard_Peptide->Use_Boc

Caption: A decision-making workflow for selecting a protecting group strategy.

Conclusion

The Fmoc protecting group strategy, with its mild deprotection conditions and orthogonality, has rightfully become the dominant method in modern solid-phase peptide synthesis.[] For routine peptide synthesis, the standard Fmoc protocol offers high yields and purity. However, for challenging sequences that are prone to aggregation and poor solubility, the incorporation of Fmoc-PEGylated amino acids provides a powerful tool to overcome these obstacles, leading to improved synthetic outcomes. The Boc strategy, while requiring harsher conditions, remains a viable option for certain difficult sequences where its unique deprotection mechanism can offer advantages.[5] Ultimately, a thorough understanding of the chemical principles and a careful consideration of the specific peptide sequence are crucial for selecting the optimal protecting group strategy and achieving success in the synthesis of these vital biomolecules.

References

  • Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system. RSC Publishing. (2018-11-26). [Link]

  • Three Decades of Amyloid Beta Synthesis: Challenges and Advances. PMC. [Link]

  • Peptide Synthesis - FAQ. AAPPTEC. [Link]

  • Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Fmoc-PEG Linkers and PEGylation Reagents. Aapptec Peptides. (2019-11-21). [Link]

  • (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... ResearchGate. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

  • Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. ResearchGate. (2025-08-05). [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. [Link]

  • A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed. [Link]

  • Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... ResearchGate. [Link]

  • (PDF) Solid-phase synthesis and pathological evaluation of pyroglutamate amyloid-β3-42 peptide. ResearchGate. [Link]

  • Peptide Solubilization. [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar. [Link]

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A Comparative Guide to the Efficacy of Fmoc-PEG1-NHS Ester in Creating Stable Bioconjugates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the creation of stable bioconjugates is a cornerstone of innovation. The linker connecting a biomolecule to a payload—be it a therapeutic agent, a fluorescent dye, or a surface—is a critical determinant of the final product's efficacy, stability, and performance. This guide provides an in-depth technical comparison of Fmoc-PEG1-NHS ester, a versatile heterobifunctional linker, against other common bioconjugation strategies. We will delve into the underlying chemistry, provide experimental workflows, and present comparative data to inform your selection of the optimal conjugation strategy.

Section 1: The Chemistry of Bioconjugation and the Role of Linkers

At its core, bioconjugation is the chemical process of linking two or more molecules, at least one of which is a biomolecule. The stability of the resulting conjugate is paramount, ensuring that the payload remains attached to the biomolecule until it reaches its target. The choice of linker chemistry dictates not only the stability of the bond but also the overall properties of the bioconjugate, such as solubility and immunogenicity.[1][2]

This compound is a heterobifunctional linker, meaning it possesses two different reactive groups.[3][4] This key attribute allows for sequential and controlled conjugation reactions.[4] The two primary functional components are:

  • N-hydroxysuccinimide (NHS) Ester: This group reacts efficiently and selectively with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) to form a highly stable amide bond.[4][5][6]

  • Fluorenylmethyloxycarbonyl (Fmoc) Group: This is a temporary protecting group for an amine.[7][8] Its removal under mild basic conditions reveals a primary amine that can be used for subsequent conjugation steps.[8][9]

  • Polyethylene Glycol (PEG) Spacer: The short PEG chain enhances the solubility and stability of the resulting bioconjugate.[1][7][10]

The unique combination of these three components in this compound offers a powerful tool for multi-step bioconjugation strategies.

Section 2: Comparative Analysis of Bioconjugate Stability

The stability of a bioconjugate is fundamentally determined by the covalent bond linking the components. Here, we compare the stability of the amide bond formed by NHS esters with other common linkages.

Linkage TypeFormation ChemistryStability ProfileKey Considerations
Amide Bond NHS Ester + AmineHighly Stable: The amide bond is exceptionally stable under a wide range of physiological conditions due to resonance stabilization.[11][12] Its estimated half-life in neutral aqueous solution is up to 1000 years.[11]Susceptible to enzymatic cleavage by proteases, which can be a desirable feature for targeted drug release. Can be hydrolyzed at extreme pH.[11][12]
Thioether Bond (from Maleimide) Maleimide + ThiolLimited Stability: The succinimide thioether linkage is susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of thiols like glutathione in plasma.[11]Alternative chemistries are being developed to create more stable thioether linkages.[11]
Ester Bond Carboxylic Acid + AlcoholLess Stable than Amide: Ester bonds are more susceptible to hydrolysis than amide bonds, particularly under basic or acidic conditions and in the presence of esterase enzymes.[13]Generally not preferred for applications requiring long-term stability in vivo unless controlled release is the goal.

The Causality Behind Stability: The superior stability of the amide bond is attributed to its resonance structure, which imparts a partial double-bond character to the C-N bond, making it stronger and less susceptible to nucleophilic attack compared to an ester bond.[12][13]

Section 3: Experimental Protocols and Workflows

To provide a practical context, we present detailed protocols for a two-step conjugation process using this compound. This workflow is particularly useful for creating complex conjugates where precise control over the conjugation sites is required.

This workflow illustrates the sequential conjugation of two different molecules (Molecule A and Molecule B) to a primary biomolecule (e.g., a protein).

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Second Conjugation Protein Protein Conjugate1 Protein-PEG-Fmoc Protein->Conjugate1 NHS Ester reacts with Protein-NH2 pH 7.2-8.5 Fmoc_PEG_NHS This compound Fmoc_PEG_NHS->Conjugate1 Conjugate1_deprotect Protein-PEG-Fmoc Conjugate2 Protein-PEG-NH2 Conjugate1_deprotect->Conjugate2 Base-mediated removal of Fmoc group Piperidine 20% Piperidine in DMF Piperidine->Conjugate2 Conjugate2_conjugate Protein-PEG-NH2 Final_Conjugate Protein-PEG-Molecule B Conjugate2_conjugate->Final_Conjugate Amine reacts with NHS Ester pH 7.2-8.5 Molecule_B Molecule B with NHS Ester Molecule_B->Final_Conjugate

Caption: Workflow for two-step bioconjugation using this compound.

This protocol details the first step of attaching the linker to a protein.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., 0.1 M phosphate buffer, pH 7.2-8.5)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. Buffers containing primary amines like Tris will compete with the reaction.[14][15]

  • Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a 10 mM stock solution. Do not store the solution, as the NHS ester is susceptible to hydrolysis.[14][15]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: (Optional) Add quenching buffer to stop the reaction.

  • Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography or dialysis.

This protocol describes the removal of the Fmoc group to expose the amine for the next conjugation step.

Materials:

  • Fmoc-protected protein conjugate

  • Deprotection solution: 20% piperidine in DMF

  • Purification system

Procedure:

  • Solvent Exchange: If the Fmoc-protected protein is in an aqueous buffer, it may need to be transferred to a solvent system compatible with the deprotection solution.

  • Deprotection Reaction: Add the deprotection solution to the Fmoc-protected conjugate.

  • Incubation: Incubate for 10-30 minutes at room temperature.[16][17][18] The reaction progress can be monitored by UV spectrophotometry by detecting the dibenzofulvene-piperidine adduct.

  • Purification: Immediately purify the deprotected protein to remove piperidine and other byproducts.

Section 4: Quantitative Data and Performance Metrics

The success of a bioconjugation reaction is determined by its efficiency and the stability of the resulting product. Below are key parameters and comparative data.

The efficiency of the NHS ester-amine reaction is critically dependent on several factors:

  • pH: The reaction is highly pH-dependent. The optimal pH range is typically 7.2 to 8.5.[19] At lower pH, the primary amine is protonated and less nucleophilic, slowing the reaction.[19] At higher pH, the rate of hydrolysis of the NHS ester increases significantly, competing with the desired reaction.[19][20][21]

  • Concentration: Higher concentrations of the protein and the NHS ester reagent favor the conjugation reaction over hydrolysis.[22]

  • Temperature: The reaction can be performed at room temperature or 4°C. Lower temperatures can help to minimize hydrolysis of the NHS ester.[20][21]

The stability of the NHS ester in aqueous solution is a critical factor. The following table summarizes the half-life of NHS esters at different pH values.

pHTemperature (°C)Half-lifeReference(s)
7.004-5 hours[20][21]
8.0Room Temp~210 minutes[22][23]
8.5Room Temp~180 minutes[22][23]
8.6410 minutes[20][21]
9.0Room Temp~125 minutes[22][23]

This data underscores the importance of carefully controlling the pH and duration of the conjugation reaction to maximize efficiency.

Section 5: Alternative Bioconjugation Strategies

While this compound offers a robust and versatile platform, other strategies may be more suitable for specific applications.

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group is another common amine protecting group. Unlike the base-labile Fmoc group, the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid).[][25] The choice between Fmoc and Boc chemistry often depends on the acid or base sensitivity of the biomolecule.[][]

  • Click Chemistry: Copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions offer high specificity and efficiency. This requires the introduction of alkyne and azide functionalities into the molecules to be conjugated.

  • Thiol-Maleimide Chemistry: As mentioned earlier, this chemistry targets cysteine residues. While widely used, the stability of the resulting thioether bond can be a concern.[11]

The orthogonality of the Fmoc/tBu strategy (where side chains are protected with acid-labile groups) is a significant advantage in complex, multi-step syntheses, as it allows for selective deprotection without affecting other parts of the molecule.[25][27][28]

Section 6: Conclusion and Future Outlook

This compound stands out as a powerful and versatile tool in the bioconjugation toolbox. Its ability to form highly stable amide bonds, coupled with the orthogonal deprotection of the Fmoc group, enables the construction of complex and well-defined bioconjugates. The inclusion of a PEG spacer further enhances the desirable properties of the final product.

By understanding the underlying chemistry and carefully controlling the reaction conditions, researchers can leverage the unique advantages of this compound to advance their research and development efforts. The continued development of novel linker technologies and orthogonal chemistries will undoubtedly expand the possibilities for creating next-generation bioconjugates with enhanced stability, specificity, and therapeutic potential.

References

  • Unlocking Peptide Complexity: The Advantages of Using Boc-Orn(Fmoc)-OH in Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10% DMSO at given pH values at room temperature, assessed by HPLC-MSAbs. ResearchGate. [Link]

  • Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines. [Link]

  • Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Royal Society of Chemistry. [Link]

  • Orthogonal N,N-deprotection strategies of β-amino esters. RSC Publishing. [Link]

  • Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. [Link]

  • Fmoc-PEG-NHS ester. AxisPharm. [Link]

  • (PDF) Methods for Removing the Fmoc Group. ResearchGate. [Link]

  • Methods for Removing the Fmoc Group. Humana Press. [Link]

  • Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers. AxisPharm. [Link]

  • Deprotection: The Concept of Orthogonal Sets. Thieme. [Link]

  • Terminology of Antibody Drug for Fmoc Deprotection. GenScript. [Link]

  • Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]

  • An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Publications. [Link]

  • Comparison of indirect and direct quantification methods of the PEGylation of HSA nanoparticles with Fmoc-PEG-SBA. ResearchGate. [Link]

  • Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au. [Link]

  • Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. [Link]

  • Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. PubMed Central. [Link]

  • Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers. [Link]

  • Amide Bond Activation of Biological Molecules. PMC - NIH. [Link]

  • Influence of Amide versus Ester Linkages on the Properties of Eight-Armed PEG-PLA Star Block Copolymer Hydrogels. ResearchGate. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central. [Link]

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A Senior Application Scientist's Guide to Evaluating Protein Function After Short-Chain PEGylation with Fmoc-PEG1-NHS Ester

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG), or PEGylation, is a proven strategy for enhancing the therapeutic value of proteins.[1][2] This guide provides an in-depth, objective comparison of how a specific, short-chain PEGylation reagent—Fmoc-PEG1-NHS ester—impacts protein function. We will move beyond mere protocol recitation to explore the causal chemistry, provide a self-validating experimental workflow, and present a comparative framework against other PEGylation strategies.

Deconstructing the Reagent: The Strategic Advantage of this compound

To appreciate the impact of this reagent, we must first understand its constituent parts and the role each plays in the bioconjugation strategy. This compound is a heterobifunctional linker, meaning it has two different reactive ends, allowing for controlled, sequential reactions.[3][4]

  • N-hydroxysuccinimide (NHS) Ester: This is the protein-reactive group. NHS esters are highly efficient at reacting with primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine of a protein, to form stable, covalent amide bonds.[5][6][7] This reaction is most efficient at a pH range of 7.0-9.0, where the target amine groups are deprotonated and thus sufficiently nucleophilic.[8][9]

  • PEG1 (Single Ethylene Glycol Unit): This is the shortest possible hydrophilic spacer. Its primary role is to subtly alter the steric and solvation environment at the conjugation site without contributing a large hydrodynamic radius. This is a critical distinction from traditional PEGylation, which uses long PEG chains to dramatically increase molecular size, extend serum half-life, and shield epitopes.[2][10] The impact of a short PEG linker is more localized, potentially enhancing conformational stability by perturbing the immediate solvent shell.[11]

  • Fluorenylmethyloxycarbonyl (Fmoc) Group: This is a well-established amine-protecting group.[12][13] Its presence renders the amine at the other end of the PEG1 spacer inert, preventing polymerization or unwanted side reactions during the initial protein conjugation. The Fmoc group is stable under the conditions required for the NHS ester reaction but can be cleanly removed later under mild basic conditions, typically using a piperidine solution, to reveal a free amine for subsequent conjugation steps.[14][15]

The unique value of this reagent lies in its ability to introduce a very short, hydrophilic linker onto a protein surface, which can then serve as an attachment point for other molecules (e.g., small molecule drugs, imaging agents) after Fmoc deprotection.

The Reaction: Mechanism of Amine Acylation

The core of the PEGylation process is a nucleophilic acyl substitution reaction. The primary amine on a protein surface acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond linking the PEG molecule to the protein and the release of NHS as a byproduct.

PEGylation_Mechanism cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack Reagent This compound Product Fmoc-PEG1-Protein (Stable Amide Bond) Intermediate->Product NHS Release Byproduct N-hydroxysuccinimide (NHS) Intermediate->Byproduct

Caption: Mechanism of protein amine PEGylation with an NHS ester reagent.

Comparative Analysis: Short-Chain vs. Long-Chain PEGylation

The decision to use a short PEG1 linker versus a longer-chain PEG (e.g., PEG12, PEG24, or 20kDa) is driven by the desired therapeutic outcome. The effects are not linear and must be evaluated empirically.

ParameterThis compound (Short-Chain)High MW PEG-NHS (e.g., 20kDa)Rationale & Causality
Hydrodynamic Radius Minimal increaseSignificant increaseLong PEG chains are specifically used to increase the molecule's size, thereby reducing renal clearance and extending its circulation time.[2]
Impact on Bioactivity Potentially lower impactHigher risk of reductionThe large, flexible PEG chain can sterically hinder the protein's active site or binding interfaces, reducing its specific activity. A short linker is less likely to cause such interference.[2]
Immunogenicity Minor shielding effectSignificant epitope maskingA key advantage of large PEGs is their ability to "hide" the protein from the immune system, reducing the anti-drug antibody (ADA) response.[1][2] The PEG1 linker offers negligible shielding.
Conformational Stability Can increase stabilityVariable; can increase or decreasePEGylation can alter the protein's solvation shell. Short PEGs have been shown to enhance conformational stability in some cases by creating a more ordered water layer near the surface.[11][16] The effect of large PEGs is less predictable and highly dependent on the attachment site.[17]
Solubility Modest enhancementSignificant enhancementThe hydrophilic nature of the PEG polymer is a primary driver for its use in improving the solubility of otherwise poorly soluble proteins.
Application Focus Linker for ADC/PROTAC, fine-tuning stabilityHalf-life extension, immune shieldingFmoc-PEG1-NHS is ideal for creating antibody-drug conjugates (ADCs) or other bioconjugates where a discrete linker is needed. High MW PEGs are for improving pharmacokinetics.

A Self-Validating Experimental Workflow

To rigorously evaluate the impact of PEGylation, a multi-stage workflow is required, incorporating reaction, purification, and comprehensive characterization. Each stage includes validation steps to ensure the integrity of the results.

Experimental_Workflow start Start: Purified Protein reaction Step 1: PEGylation Reaction (Protein + Fmoc-PEG1-NHS) Control: Reaction w/o PEG start->reaction purification Step 2: Purification (e.g., Size Exclusion Chromatography) reaction->purification Quench Reaction characterization Step 3: Physical Characterization (SDS-PAGE, Mass Spec) purification->characterization Collect Fractions functional_assay Step 4: Functional Assessment (Binding Assay, Enzyme Kinetics) characterization->functional_assay Confirm Conjugate stability_assay Step 5: Stability Assessment (DSC, Proteolysis Assay) functional_assay->stability_assay Assess Activity end End: Characterized Conjugate stability_assay->end Assess Stability

Caption: A comprehensive, self-validating workflow for protein PEGylation.

Protocol 1: Protein PEGylation with this compound

This protocol outlines the core conjugation reaction. The molar ratio of PEG reagent to protein is a critical parameter that must be optimized to achieve the desired degree of PEGylation.[6][8]

  • Protein Preparation: Dialyze the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Buffers containing primary amines like Tris will compete with the protein for the NHS ester and must be avoided.[9][18]

  • Reagent Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. The NHS ester moiety readily hydrolyzes in aqueous solutions, so stock solutions should not be stored.[9][18]

  • Reaction Setup:

    • Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.

    • Calculate the required volume of the PEG reagent stock to achieve the desired molar excess (e.g., start with a 10-fold molar excess of PEG reagent over protein).

    • Slowly add the PEG reagent to the stirring protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C. Lower temperatures can help maintain protein stability.[9]

  • Quenching: Add a quenching buffer, such as 1 M Tris-HCl pH 7.5, to a final concentration of 50 mM. This will consume any unreacted NHS ester. Incubate for 15 minutes.

  • Purification: Immediately proceed to purify the PEGylated protein from excess reagent and byproducts using a method like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Protocol 2: Characterization of the PEGylated Conjugate

This phase confirms the success of the conjugation and quantifies its extent.

  • SDS-PAGE Analysis:

    • Run samples of the un-PEGylated protein (control) and the purified PEGylated protein on an SDS-PAGE gel.

    • Expected Result: PEGylated species will show a slight increase in molecular weight for each PEG molecule attached. Due to the small size of PEG1, this shift may be subtle. High-resolution gels are recommended. The presence of multiple bands may indicate different degrees of PEGylation (e.g., 0, 1, 2 PEGs attached).

  • Mass Spectrometry (MS) Analysis:

    • For a precise determination of the degree of PEGylation, analyze the samples via Liquid Chromatography-Mass Spectrometry (LC-MS).[19][20][21]

    • Expected Result: The deconvoluted mass spectrum will show a mass increase corresponding to the exact mass of the Fmoc-PEG1 moiety (452.46 Da) for each successful conjugation. This provides an unambiguous measure of the modification.

Protocol 3: Functional and Stability Assessment

This is the most critical phase for evaluating the true impact of the modification. Assays must be tailored to the specific protein's function.

  • Functional Assay (Example: Enzyme Kinetics):

    • Measure the kinetic parameters (Km and kcat) of the un-PEGylated control and the PEGylated enzyme using a standard substrate assay.

    • Interpretation: A significant increase in Km may suggest that PEGylation near the active site is hindering substrate binding. A decrease in kcat indicates a reduction in catalytic efficiency.

  • Stability Assay (Example: Differential Scanning Calorimetry - DSC):

    • Determine the melting temperature (Tm) of both the un-PEGylated and PEGylated protein. DSC measures the heat absorbed by the protein as it unfolds.

    • Interpretation: An increase in the Tm of the PEGylated protein compared to the control indicates an enhancement in thermal stability, a common outcome for PEGylation.[16]

Conclusion and Authoritative Perspective

The use of this compound represents a nuanced approach to protein modification. Unlike traditional high molecular weight PEGylation, which is a blunt instrument for altering pharmacokinetics, this short-chain reagent is a precision tool. Its primary utility lies not in extending half-life but in introducing a discrete, hydrophilic linker that can subtly enhance protein stability or serve as a conjugation point for other functional molecules.

The experimental framework provided here emphasizes a self-validating process. By directly comparing the modified protein against an unmodified control in parallel physical, functional, and stability assays, researchers can generate unambiguous data on the true impact of the modification. This rigorous, evidence-based approach is essential for making informed decisions in the complex landscape of therapeutic protein development.

References

  • Celeste, A., et al. (2020). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Pharmaceuticals. Available at: [Link]

  • Liu, Y., et al. (2013). Method for Characterization of PEGylated Bioproducts in Biological Matrixes. Analytical Chemistry. Available at: [Link]

  • Parthasarathy, R., et al. (2016). How PEGylation Influences Protein Conformational Stability. Protein Science. Available at: [Link]

  • Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Available at: [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. Available at: [Link]

  • Pozzachin, S., et al. (2019). Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin. Journal of Pharmaceutical Sciences. Available at: [Link]

  • AxisPharm. (n.d.). Fmoc-PEG-NHS ester. Available at: [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Available at: [Link]

  • JenKem Technology. (2024). Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. Available at: [Link]

  • Springer Nature Experiments. (1994). Methods for Removing the Fmoc Group. Available at: [Link]

  • ResearchGate. (n.d.). Methods for Removing the Fmoc Group. Available at: [Link]

  • Chen, K., et al. (2018). Influence of PEGylation on the strength of protein surface salt bridges. Biochemistry. Available at: [Link]

  • Ghafor, W. A. A., & Ibrahim, M. A. (2018). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. European Journal of Applied Sciences. Available at: [Link]

  • ResearchGate. (n.d.). The effect of PEGylation on the stability of small therapeutic proteins. Available at: [Link]

  • Mume, E., et al. (2022). The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. Pharmaceutics. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-PEG1-NHS Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the discerning researcher. My aim is to move beyond mere product support and provide you with the foundational safety and operational knowledge that builds confidence and ensures success in the lab. When handling a reagent like Fmoc-PEG1-NHS ester, a proactive, knowledge-based approach to safety is not just a regulatory requirement; it is the bedrock of reproducible, high-quality science. This guide is structured to provide not just the "what," but the critical "why" behind each recommendation, empowering you to make informed decisions for your specific application.

Section 1: Understanding the Reagent: A Proactive Approach to Safety

This compound is a bifunctional molecule designed for precision bioconjugation.[1][2] Understanding its components is the first step in a robust safety assessment:

  • N-hydroxysuccinimide (NHS) Ester: This is the workhorse of the molecule. It is an "activated ester," highly reactive toward primary amines (like the N-terminus of a peptide or the side chain of a lysine residue) to form stable amide bonds.[3][4] However, this reactivity is not perfectly selective. The primary competing reaction is hydrolysis, where the NHS ester reacts with water, rendering it inactive.[5][6] This susceptibility to moisture is a critical handling parameter.

  • Polyethylene Glycol (PEG) Linker: The short PEG chain (PEG1) is included to enhance the hydrophilic properties of the molecule, which can improve solubility in aqueous buffers during conjugation reactions.[2][7]

  • Fluorenylmethyloxycarbonyl (Fmoc) Group: This is a protecting group on the amine end of the molecule. It is stable under many reaction conditions but can be removed using a base to reveal a free amine for subsequent conjugation steps.[2][7]

The primary, immediate hazard consideration stems from the reactive NHS ester. While specific toxicity data for this compound is not extensively documented, the general class of NHS esters and related crosslinkers warrants a cautious approach. Some may cause skin, eye, and respiratory irritation.[8][9][10] Therefore, our safety protocols are designed to prevent contact and inhalation.

Section 2: The Core Safety Triad: Engineering Controls, Administrative Controls, and PPE

Personal Protective Equipment (PPE) is the final, and most personal, line of defense. It should always be used in conjunction with a robust safety framework that includes:

  • Engineering Controls: These are modifications to the workspace to isolate you from the hazard. The most critical engineering control for handling this compound, especially in its solid, powdered form, is a certified chemical fume hood .[8][11] This prevents the inhalation of fine particulates.

  • Administrative Controls: These are the procedures and protocols you follow. This includes proper training, adherence to Standard Operating Procedures (SOPs), and clear labeling of all reagents and waste.

  • Personal Protective Equipment (PPE): Your physical barrier to the chemical.

Section 3: Your Armor: A Detailed Guide to PPE for this compound

The selection of PPE is task-dependent. A multi-layered approach is crucial for comprehensive protection.[12]

Eye and Face Protection

Direct contact with chemical splashes is a significant risk to the eyes.

  • Mandatory: Chemical splash goggles that provide a complete seal around the eyes should be worn at all times when handling the solid reagent or its solutions.[13][14] Standard safety glasses with side shields do not offer sufficient protection against splashes.[13]

  • Recommended for Large Volumes: When working with larger quantities or when there is a heightened risk of splashing (e.g., during quenching of a large reaction), a face shield should be worn in addition to chemical splash goggles.[13][15]

Skin and Body Protection
  • Laboratory Coat: A standard, long-sleeved lab coat is required to protect skin and clothing from minor spills and contamination.

  • Gloves: Gloves are the most critical barrier for hand protection. There is no single glove that protects against all chemicals, but for NHS esters, nitrile gloves are an excellent choice, offering protection against bases, oils, and many solvents.[13][16]

    • Inspection: Always inspect gloves for tears or punctures before use.

    • Double Gloving: Consider wearing two pairs of gloves when handling the concentrated stock solution or during the waste quenching process.

    • Prompt Removal: Remove and dispose of gloves immediately after handling the chemical or if they become contaminated. Wash your hands thoroughly after glove removal.[11]

Respiratory Protection

When handling the solid, powdered form of this compound, all work must be conducted in a chemical fume hood to minimize inhalation exposure.[11] This engineering control typically negates the need for a respirator. If a fume hood is not available, which is strongly discouraged, a risk assessment must be performed by your institution's Environmental Health and Safety (EHS) office to determine the appropriate respiratory protection.

Table 1: Task-Specific PPE Requirements
TaskEye/Face ProtectionHand ProtectionBody ProtectionEngineering Control
Receiving & Storage Safety GlassesNitrile GlovesLab CoatWell-ventilated area
Weighing Solid Reagent Chemical Splash GogglesNitrile GlovesLab CoatChemical Fume Hood
Preparing Stock Solution (in DMSO/DMF) Chemical Splash GogglesNitrile GlovesLab CoatChemical Fume Hood
Performing Conjugation Reaction Chemical Splash GogglesNitrile GlovesLab CoatFume Hood or Benchtop
Quenching & Waste Disposal Goggles & Face ShieldNitrile Gloves (Double)Lab CoatChemical Fume Hood

Section 4: Operational Blueprint: From Vial to Waste

Proper PPE is only effective when paired with meticulous operational procedures.

Receiving and Storage Protocol
  • Inspect: Upon receipt, inspect the container for any damage.

  • Storage: Store the vial at -20°C in a desiccated, dark environment.[7][17]

  • Equilibration: Crucially , before opening, allow the vial to warm completely to room temperature.[6][17] Opening a cold vial will cause moisture from the air to condense on the powder, hydrolyzing the reactive NHS ester and reducing its efficacy.[6][17]

Stock Solution Preparation Protocol (in a Fume Hood)
  • Don PPE: Wear a lab coat, chemical splash goggles, and nitrile gloves.

  • Solvent Choice: Use only high-quality, anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5][18] Degraded DMF can contain dimethylamine, which will react with your NHS ester.[18]

  • Reconstitution: Puncture the vial's septum with a syringe needle. If working with a screw-cap vial, briefly open it inside the fume hood. Add the anhydrous solvent to the solid to create a concentrated stock solution.

  • Mixing: Mix gently until fully dissolved.

  • Storage: While freshly prepared solutions are always best, stock solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.[18] Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles and moisture introduction.[17]

Waste Deactivation and Disposal Plan

All unused reagent and contaminated materials must be treated as chemical waste. The primary goal is to "quench" or deactivate the reactive NHS ester before disposal.[5][8]

  • Prepare Quenching Solution: In a chemical fume hood, prepare a quenching solution. Two effective options are:

    • Amine-based: 1 M Tris or Glycine solution, pH ~8.5.[8]

    • Hydrolysis-based: 1 M Sodium Hydroxide (NaOH). Use caution as this can be exothermic.[8]

  • Quenching Reaction:

    • For unused solutions (e.g., in DMSO/DMF), slowly add the solution to a larger volume of the quenching solution with stirring.

    • For aqueous reaction waste , add the quenching solution directly to the waste container.

  • Ensure Complete Reaction: Allow the mixture to stand for at least one hour at room temperature to ensure complete deactivation of the NHS ester.[8] The half-life of NHS esters decreases significantly at higher pH.[8]

  • Waste Collection: Collect the deactivated solution in a clearly labeled hazardous waste container.[5] The label should include all chemical components.

  • Solid Waste: All contaminated solid materials (gloves, pipette tips, vials) should be placed in a sealed, labeled bag and disposed of as solid chemical waste.[8]

  • Consult EHS: Always consult your institution's EHS office for final disposal procedures, as local regulations are the ultimate determinant.[16]

// Nodes A [label="Identify Waste Streams\n(Unused Reagent, Aqueous Waste,\nContaminated Solids)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Select Quenching Method\n(Amine or Hydrolysis)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Perform Quenching in Fume Hood\n(Add waste to quenching solution)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Allow Reaction to Complete\n(Minimum 1 hour at RT)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Collect Liquid Waste\n(Label Hazardous Waste Container)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Segregate Solid Waste\n(Gloves, Tips, Vials in Sealed Bag)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Consult Institutional EHS Office\nfor Pickup and Final Disposal", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label="Choose appropriate deactivation"]; B -> C [label="Execute procedure"]; C -> D [label="Ensure complete deactivation"]; D -> E [label="For quenched liquids"]; A -> F [label="For contaminated solids"]; E -> G; F -> G; } /dot

Caption: Workflow for the safe deactivation and disposal of this compound waste.

Section 5: Contingency Planning: Emergency and Spill Response

Even with the best precautions, accidents can happen.

First Aid Measures
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[11][16] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[11] If they experience difficulty breathing, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[10][11]

Spill Management
  • Small Spill (Solid): In a fume hood, carefully sweep up the material to avoid creating dust.[5] Place it in a sealed container, label it, and dispose of it as hazardous chemical waste.

  • Liquid Spill: Absorb the spill with an inert material (e.g., vermiculite, dry sand). Place the contaminated absorbent into a sealed, labeled container for disposal as chemical waste.

By integrating this knowledge of the reagent's chemistry with a robust framework of engineering controls, administrative procedures, and appropriate PPE, you can handle this compound with the highest degree of safety and scientific integrity.

References

  • Benchchem. (n.d.). Proper Disposal Procedures for Cy3 NHS Ester.
  • Benchchem. (n.d.). Proper Disposal of NOTA-NHS Ester: A Step-by-Step Guide for Laboratory Professionals.
  • AxisPharm. (n.d.). Fmoc-PEG-NHS ester. Retrieved from [Link]

  • Benchchem. (n.d.). A Comprehensive Technical Guide to the Safe Handling and Application of NHS Ester Compounds.
  • CD Bioparticles. (n.d.). This compound. Retrieved from [Link]

  • DC Chemicals. (2025).
  • ResearchGate. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?. Retrieved from [Link]

  • BroadPharm. (2016).
  • Laysan Bio Inc. (n.d.).
  • Benchchem. (n.d.). Navigating the Handling of Cy7 NHS Ester: A Comprehensive Safety and Operational Guide.
  • Biochempeg. (2015).
  • Gyori, B. M., et al. (2018). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Journal of Proteome Research.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?. YouTube.
  • Click Chemistry Tools. (n.d.). DBCO-Sulfo-NHS Ester.
  • Benchchem. (n.d.). Avoiding moisture contamination in NHS ester reactions.
  • Prairieland FS. (2020). Anhydrous Ammonia PPE. YouTube.
  • GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]

Sources

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